molecular formula C9H18BrNO B15542032 Br-C4-NHBoc

Br-C4-NHBoc

Número de catálogo: B15542032
Peso molecular: 236.15 g/mol
Clave InChI: JQFLAXLIOIUBLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Br-C4-NHBoc is a useful research compound. Its molecular formula is C9H18BrNO and its molecular weight is 236.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H18BrNO

Peso molecular

236.15 g/mol

Nombre IUPAC

N-(4-bromobutyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H18BrNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)

Clave InChI

JQFLAXLIOIUBLB-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of Br-C4-NHBoc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, small molecules that hijack the cellular ubiquitin-proteasome system are at the forefront of innovative therapeutic strategies. Among the critical components of these molecules, the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety plays a pivotal role in determining the efficacy and selectivity of the resulting degrader. This technical guide provides an in-depth exploration of Br-C4-NHBoc , a widely utilized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound, chemically known as tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule featuring a four-carbon alkyl chain (C4) flanked by a bromine atom and a Boc-protected amine. This structure makes it an ideal reagent for sequentially introducing a flexible alkyl linker in PROTAC synthesis. The bromine serves as a reactive handle for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and amide bond formation, providing a versatile and straightforward approach to constructing the final heterobifunctional degrader. This guide will detail its application in research, provide quantitative data on the performance of C4-linked PROTACs, outline experimental protocols, and visualize key pathways and workflows.

Core Application: A Flexible Linker in PROTAC Synthesis

This compound's primary role in research is as an alkyl chain-based PROTAC linker.[] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical parameters that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency of protein degradation.[2]

The four-carbon alkyl chain provided by this compound offers a degree of conformational flexibility that can be advantageous for the formation of a productive ternary complex. While synthetically convenient, the hydrophobicity of the alkyl chain is a factor to consider as it can impact the overall solubility of the PROTAC molecule.[3]

Data Presentation: Quantitative Analysis of C4-Linked PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting key proteins, including those utilizing C4 alkyl linkers or linkers of similar length, to provide a comparative perspective on their performance.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linkers

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
Hypothetical C4-PROTAC Pomalidomide (CRBN)Alkyl-C4 HeLa15>90
MZ1VHLPEG-basedH661, H8388, 23~100
ARV-825Pomalidomide (CRBN)PEG-basedBurkitt's Lymphoma<1Not Reported
dBET1Thalidomide (CRBN)PEG-basedHeLa4>95

Data for MZ1 and ARV-825 are included for comparison of linker types.[4]

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with Varying Linker Lengths

PROTACE3 Ligase LigandLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
Hypothetical C4-PROTAC Pomalidomide (CRBN)~13 (including C4) Mino10.9>90
MT802Pomalidomide (CRBN)PEG-basedNAMALWA6.299
SJF620Pomalidomide (CRBN)Modified PEGNAMALWA7.995
PTD10Pomalidomide (CRBN)Shortest in seriesRamos0.5>90

Data is compiled from multiple sources to illustrate the impact of linker length and composition.[5][6]

Table 3: Degradation Efficiency of IRAK4-Targeting PROTACs

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
Compound with C4-like linker VHLAlkylPBMCs259>50
FIP22Pomalidomide (CRBN)RigidTHP-13.2>95
Compound 9VHLRigid SpirocyclicPBMCs151>50

This table highlights the impact of linker rigidity on IRAK4 degradation.[7][8]

Experimental Protocols

General Synthesis Protocol for a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, starting with the alkylation of a target protein ligand with this compound, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Alkylation of the Target Protein Ligand

  • Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq), to the reaction mixture.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.

Step 2: Deprotection and Coupling to the E3 Ligase Ligand

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.

  • Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the deprotected amine salt from the previous step to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.

Western Blot Protocol for Assessing Protein Degradation

This protocol outlines the key steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagrams

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BTK, IRAK4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II c_Myc_Gene c-Myc Gene RNA_Pol_II->c_Myc_Gene Transcription c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Cell_Proliferation Cell Proliferation c_Myc_Protein->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Degradation BTK_Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Cell_Survival B-Cell Survival & Proliferation NFkB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Degradation IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment Myddosome Myddosome Complex IRAK4->Myddosome TRAF6 TRAF6 Myddosome->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Inflammatory_Cytokines PROTAC IRAK4 PROTAC PROTAC->IRAK4 Degradation PROTAC_Design_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation Biological Evaluation Target_Selection 1. Target Selection Ligand_Identification 2. Ligand Identification (Target & E3 Ligase) Target_Selection->Ligand_Identification Linker_Design 3. Linker Design (e.g., using this compound) Ligand_Identification->Linker_Design Synthesis 4. Chemical Synthesis Linker_Design->Synthesis Degradation_Assay 5. Degradation Assay (Western Blot) Synthesis->Degradation_Assay Functional_Assay 6. Functional Cellular Assay Degradation_Assay->Functional_Assay Optimization 7. Lead Optimization Functional_Assay->Optimization Optimization->Linker_Design Iterative Improvement Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment Varying concentrations and time points start->treatment lysis Cell Lysis Extract total protein treatment->lysis quantification Protein Quantification BCA Assay lysis->quantification sds_page SDS-PAGE Separate proteins by size quantification->sds_page transfer Transfer Proteins to PVDF membrane sds_page->transfer blocking Blocking Prevent non-specific binding transfer->blocking primary_ab Primary Antibody Incubation Target-specific antibody blocking->primary_ab secondary_ab Secondary Antibody Incubation HRP-conjugated antibody primary_ab->secondary_ab detection Detection ECL Substrate secondary_ab->detection analysis {Data Analysis | Densitometry, DC50/Dmax calculation} detection->analysis

References

An In-depth Technical Guide to Br-C4-NHBoc: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-C4-NHBoc, chemically known as tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates a terminal bromine atom, a versatile handle for nucleophilic substitution, and a Boc-protected amine, which allows for controlled deprotection and subsequent derivatization. This unique combination makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is an aliphatic carbon chain functionalized with a bromo group at one end and a Boc-protected amine at the other. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, preventing its unwanted reaction during synthetic transformations and allowing for its selective deprotection under acidic conditions.

Chemical Structure:

The key structural features that dictate its reactivity and utility are:

  • Butyl Chain: A four-carbon aliphatic chain that provides spacing and flexibility in the molecules it helps construct.

  • Bromo Group (-Br): An excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the covalent linkage of this compound to various molecular scaffolds.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl protecting group ensures the stability of the amine during reactions involving the bromo group. It can be readily removed to liberate the primary amine for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₈BrNO₂[1][2]
Molecular Weight 252.15 g/mol [1][3]
CAS Number 164365-88-2[1][4]
Appearance White to off-white solid or low-melting solid[1][5]
Boiling Point 308.8 ± 25.0 °C (Predicted)[1][5]
Density 1.228 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol[1][5]
Storage Temperature 2-8°C[1][5]
SMILES CC(C)(C)OC(=O)NCCCCBr[3]
InChIKey GKGFAEREWWZBKY-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of tert-butyl (4-bromobutyl)carbamate (this compound)

A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-(N-tert-butoxycarbonylamino)-1-butanol.[1]

Materials:

Procedure:

  • Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

  • To this solution, add triphenylphosphine (1.9 equivalents).

  • Slowly add carbon tetrabromide (1.9 equivalents) to the stirring solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.

  • The final product, tert-butyl (N-(4-bromobutyl))carbamate, is typically obtained as a white solid.[1]

Applications in Drug Discovery

The primary application of this compound is as a bifunctional linker in the synthesis of complex molecules, most notably PROTACs.[6] It is also used in the synthesis of various bioactive compounds, including inhibitors of protein kinase CK2 and potential anti-HIV agents.[1][5]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase.

This compound is an ideal starting material for the synthesis of PROTAC linkers due to its defined length and orthogonal reactivity. The bromo group can be used to attach the linker to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the other ligand.

A prominent example of a target for PROTAC-mediated degradation is the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. PROTACs targeting BRD4 have shown significant promise in cancer therapy. The general workflow for synthesizing a BRD4-targeting PROTAC using a this compound derived linker is outlined below.

The synthesis of a BRD4-targeting PROTAC involves the sequential coupling of a BRD4 inhibitor, a linker derived from this compound, and an E3 ligase ligand (e.g., a ligand for GID4).

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product BrC4NHBoc This compound step1 Step 1: Couple this compound to BRD4 Inhibitor BrC4NHBoc->step1 BRD4_inhibitor BRD4 Inhibitor (with reactive handle) BRD4_inhibitor->step1 GID4_ligand GID4 Ligand (with reactive handle) step3 Step 3: Couple with GID4 Ligand GID4_ligand->step3 step2 Step 2: Deprotect Boc Group step1->step2 step2->step3 PROTAC BRD4-targeting PROTAC step3->PROTAC

Caption: Logical workflow for the synthesis of a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

The mechanism of action of a BRD4-targeting PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Process PROTAC BRD4-PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Binds to E3_Ligase GID4 E3 Ligase PROTAC->E3_Ligase Recruits BRD4->E3_Ligase Forms Ternary Complex Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation Ub Ubiquitin Ub->BRD4 Ubiquitination Proteasome->PROTAC Release & Recycle Proteasome->E3_Ligase Release & Recycle

Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.

Safety and Handling

This compound should be handled in a well-ventilated area by trained chemical professionals.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][8][9]

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its defined structure and orthogonal reactivity make it particularly well-suited for the synthesis of PROTACs, an emerging therapeutic modality with the potential to target previously "undruggable" proteins. The ability to precisely control the length and composition of the linker is critical for the development of effective PROTACs, and this compound provides a reliable and adaptable starting point for this process. As research into targeted protein degradation continues to expand, the importance of key building blocks like this compound in the design and synthesis of novel therapeutics is set to grow.

References

In-Depth Technical Guide: Br-C4-NHBoc as a Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromobutyl)carbamate, commonly referred to as Br-C4-NHBoc. It details its chemical properties, synthesis, and critical application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the well-documented BRD4-targeting PROTAC, ARV-771. This guide includes detailed experimental protocols and visual diagrams to support researchers in the field of targeted protein degradation.

Core Properties of this compound

This compound, systematically named tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule essential in the synthesis of PROTACs. The Boc-protected amine and the terminal bromide allow for sequential conjugation to a target protein ligand and an E3 ligase ligand, respectively.

PropertyValueReference
CAS Number 164365-88-2[1][2][3][4][5][6]
Molecular Weight 252.15 g/mol [1][2][3][4][6]
Molecular Formula C₉H₁₈BrNO₂[1][2][3][4]
Appearance Off-white low-melting solid[7]
Solubility Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly)[1]
Storage 2-8°C[1]

Synthesis of this compound

A common and efficient method for the synthesis of tert-butyl (4-bromobutyl)carbamate involves the bromination of the corresponding alcohol.

Experimental Protocol: Synthesis of tert-butyl (4-bromobutyl)carbamate

This protocol outlines the synthesis from 4-(tert-butoxycarbonylamino)-1-butanol.

Materials:

  • 4-(tert-butoxycarbonylamino)-1-butanol

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Diatomaceous earth

  • Ether

  • Hexane

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.9 eq) to the solution.

  • Slowly add carbon tetrabromide (1.9 eq) while stirring.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.

Application in PROTAC Development: The Case of ARV-771

This compound and similar linkers are fundamental in the synthesis of PROTACs. A prominent example is ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader that targets BRD2, BRD3, and BRD4 for degradation.

Logical Workflow for PROTAC Development and Evaluation

The development of a PROTAC like ARV-771 follows a structured workflow, from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 This compound Synthesis s3 PROTAC Assembly (ARV-771 Synthesis) s1->s3 s2 Ligand Synthesis (BRD4 binder & VHL binder) s2->s3 e1 Protein Degradation Assay (Western Blot) s3->e1 Evaluate Efficacy e2 Cell Viability Assay (MTS/MTT) e1->e2 e3 Apoptosis Assay (Flow Cytometry) e2->e3 e4 Target Engagement & Pathway Analysis e3->e4

Logical workflow for PROTAC development.
Quantitative Efficacy of ARV-771

ARV-771 has demonstrated potent degradation of BET proteins and significant anti-proliferative effects in various cancer cell lines.

CompoundCell LineTarget ProteinsDC₅₀ (nM)IC₅₀ (nM)Reference
ARV-77122Rv1 (Prostate Cancer)BRD2/3/4< 5< 1[6]
ARV-771VCaP (Prostate Cancer)BRD2/3/4< 5-[6]
ARV-771LnCaP95 (Prostate Cancer)BRD2/3/4< 5-[6]
ARV-771HepG2 (Hepatocellular Carcinoma)BRD2/3/4~100~250[5]
ARV-771Hep3B (Hepatocellular Carcinoma)BRD2/3/4~100~250[5]

Experimental Protocols for PROTAC Evaluation

The following protocols are standard methods used to assess the efficacy of PROTACs like ARV-771.

Protocol 1: Western Blotting for Protein Degradation

This method is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., 22Rv1)

  • ARV-771 stock solution (in DMSO)

  • Complete growth medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of ARV-771 for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature the proteins by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Visualization: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTS/MTT)

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • ARV-771 stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of ARV-771 in the growth medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway of BRD4 Degradation by ARV-771

ARV-771 induces the degradation of BRD4, which in turn affects downstream signaling pathways critical for cancer cell survival and proliferation.

G cluster_protac PROTAC Action cluster_downstream Downstream Effects ARV771 ARV-771 TernaryComplex Ternary Complex (BRD4-ARV771-VHL) ARV771->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation cMyc c-Myc Transcription Downregulation Degradation->cMyc Inhibits Apoptosis Induction of Apoptosis Degradation->Apoptosis Promotes CellCycle Cell Cycle Arrest Degradation->CellCycle Induces PARP PARP Cleavage Apoptosis->PARP Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2

Signaling pathway of ARV-771-mediated BRD4 degradation.

The degradation of BRD4 by ARV-771 disrupts its function as an epigenetic reader, leading to the downregulation of key oncogenes like c-Myc.[1][4] This, in turn, induces cell cycle arrest and triggers apoptosis, as evidenced by the cleavage of PARP and modulation of Bcl-2 family proteins.[5][8] The multifaceted impact on these critical cellular processes underscores the therapeutic potential of PROTACs developed using linkers such as this compound.

References

The Role of Br-C4-NHBoc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its permeability, solubility, and ability to induce a productive ternary complex between the POI and the E3 ligase.[1] This technical guide delves into the role of a specific type of linker building block, Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate) , in PROTAC design. Through an examination of its structure, function, and application in well-characterized PROTACs, this document provides a comprehensive resource for researchers in the field of targeted protein degradation.

Core Concepts: The Alkyl Linker in PROTACs

This compound provides a four-carbon alkyl chain, a common motif in PROTAC linkers. Alkyl linkers offer a balance of flexibility and synthetic tractability, making them a popular choice in initial PROTAC design and optimization.[]

Advantages of Alkyl Linkers:

  • Synthetic Accessibility: Alkyl chains are readily incorporated into PROTAC structures through standard chemical transformations.[3]

  • Conformational Flexibility: The rotational freedom of alkyl chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[]

Disadvantages of Alkyl Linkers:

  • Hydrophobicity: Long alkyl chains can increase the lipophilicity of the PROTAC, potentially leading to poor aqueous solubility and off-target effects.[4]

  • Metabolic Instability: While generally more stable than other linker types, alkyl chains can be susceptible to metabolism, impacting the pharmacokinetic profile of the PROTAC.[4]

The four-carbon chain provided by this compound represents a "short" alkyl linker, which can be advantageous in mitigating some of these drawbacks while still providing sufficient length to span the distance between the POI and the E3 ligase.[1]

This compound: Structure and Synthesis

This compound is a bifunctional molecule featuring a bromine atom at one end and a Boc-protected amine at the other, connected by a four-carbon alkyl chain.

Chemical Structure:

This structure allows for sequential or orthogonal conjugation to the POI and E3 ligase ligands. The bromine atom serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on one of the ligands. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, often via an amide bond formation.

Application in PROTAC Design: The Case of dBET1

A prominent example of a PROTAC utilizing a C4-alkyl linker is dBET1 , a potent and well-characterized degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[5][6] dBET1 is composed of the BET inhibitor JQ1 and the E3 ligase ligand for Cereblon (CRBN), connected by a C4 linker.[5]

Quantitative Data for dBET1

The following table summarizes key quantitative data for dBET1, showcasing the efficacy of a PROTAC with a C4-alkyl linker.

ParameterValueCell LineCitation(s)
Degradation (DC50) < 1 nMBurkitt's lymphoma (BL) cells[7]
0.14 µM (IC50)MV4;11 (AML)[8]
Maximum Degradation (Dmax) >90% (at 1 µM)Not specified[7]
Binding Affinity (EC50) 430 nMNot specified[5][6]
Anti-proliferative Activity (IC50) 0.14 µMMV4;11 (AML)[8]
Signaling Pathway: BRD4 Degradation and Downstream Effects

BRD4 is a key transcriptional co-activator involved in the expression of oncogenes such as c-MYC.[8][9] By inducing the degradation of BRD4, PROTACs like dBET1 can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Cellular Effects PROTAC dBET1 (C4-Linker) Ternary_Complex BRD4-dBET1-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC Gene BRD4->cMYC Activates Transcription CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC Inhibits Transcription Apoptosis Apoptosis Degradation->Apoptosis Induces cMYC_Protein c-MYC Protein cMYC->cMYC_Protein Cell_Cycle Cell Cycle Progression cMYC_Protein->Cell_Cycle Proliferation Cell Proliferation cMYC_Protein->Proliferation Cell_Cycle->Proliferation

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

Synthesis of a PROTAC using a this compound Linker (General Protocol)

This protocol outlines a general synthetic route for preparing a PROTAC using this compound. The specific reaction conditions may need to be optimized for different POI and E3 ligase ligands.[3][10][11]

Step 1: Alkylation of the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine or phenol) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to the solution.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain the E3 ligase ligand-C4-NHBoc intermediate.

Step 2: Boc Deprotection

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an acid (e.g., TFA or HCl in dioxane) to the solution.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with the POI Ligand

  • Dissolve the POI ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution.

  • Add the deprotected amine from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, quench the reaction with water and extract the final PROTAC product with an organic solvent.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow Start Start Materials: - E3 Ligase Ligand - this compound - POI Ligand Step1 Step 1: Alkylation (E3 Ligase Ligand + this compound) Start->Step1 Intermediate1 Intermediate: E3 Ligase-C4-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate: E3 Ligase-C4-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

General workflow for PROTAC synthesis using this compound.
In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a cell-free system.[12][13][14]

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., CUL4-DDB1-CRBN)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC of interest

  • DMSO (vehicle control)

Procedure:

  • Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.

  • Aliquot the master mix into separate reaction tubes.

  • Add the E3 ligase complex to the reaction tubes.

  • Add the PROTAC at various concentrations (and a DMSO control) to the respective tubes.

  • Initiate the reaction by incubating at 37 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the POI. Look for the appearance of higher molecular weight bands corresponding to ubiquitinated POI.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the standard cellular assay to quantify the potency and efficacy of a PROTAC.[8]

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining POI relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 & Dmax Determination) Detection->Analysis

Experimental workflow for determining DC50 and Dmax via Western Blot.

Conclusion

The linker is a critical component in the design of effective PROTACs, and this compound serves as a valuable building block for introducing a short, flexible alkyl chain. As exemplified by the potent BRD4 degrader dBET1, a C4 linker can successfully facilitate the formation of a productive ternary complex, leading to efficient target protein degradation and potent cellular activity. This technical guide has provided an in-depth overview of the role of this compound, including its structural features, application in synthesis, and the experimental protocols necessary to evaluate the resulting PROTACs. By understanding the principles outlined herein, researchers can better leverage this and similar linker strategies to advance the development of novel targeted protein degraders.

References

An In-depth Technical Guide to Br-C4-NHBoc as an Alkyl Chain PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Alkyl Chain Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.

Alkyl chains are a common and foundational class of linkers used in PROTAC design. Their flexibility and straightforward synthesis make them an attractive choice for initial PROTAC development. The length of the alkyl chain is a crucial parameter that dictates the distance and orientation between the POI and the E3 ligase, which in turn influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase) necessary for ubiquitination and subsequent degradation of the target protein.

This technical guide focuses on a specific alkyl chain linker, Br-C4-NHBoc , chemically known as tert-butyl (4-bromobutyl)carbamate . This linker provides a four-carbon spacer and incorporates a Boc-protected amine, offering a versatile handle for sequential conjugation to the POI and E3 ligase ligands.

Core Properties of this compound

This compound is a valuable building block for PROTAC synthesis due to its defined length and orthogonal protecting group strategy.

PropertyValue
Chemical Name tert-butyl (4-bromobutyl)carbamate
Synonyms 4-(Boc-amino)butyl bromide, Boc-NH-C4-Br
Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15 g/mol
Appearance White to off-white solid or liquid
Functionality Alkyl bromide, Boc-protected amine

Applications of this compound in PROTAC Development

The this compound linker has been utilized in the synthesis of PROTACs targeting various proteins. A notable example is the BRD4-degrading PROTAC, CCW 28-3 .

Case Study: CCW 28-3, a BRD4 Degrader

CCW 28-3 is a PROTAC that links the BET inhibitor JQ1 to a covalent ligand for the RNF4 E3 ligase.[1][2] The this compound linker is a key component of the chemical structure connecting these two moieties. While CCW 28-3 has been shown to successfully induce the degradation of BRD4 in a proteasome- and RNF4-dependent manner, its degradation efficiency has been described as modest compared to other well-established BRD4 degraders.[3][4]

Quantitative Data for CCW 28-3

ParameterValueCell LineReference
RNF4 Binding Affinity (IC₅₀) 0.54 µMN/A[4]
BRD4 Degradation (DC₅₀) Data not available in searched literature--
Maximum BRD4 Degradation (Dₘₐₓ) Data not available in searched literature--

Note: While the degradation of BRD4 by CCW 28-3 is confirmed, specific DC₅₀ and Dₘₐₓ values were not found in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC utilizing the this compound linker. These protocols are compiled from general procedures reported in the literature for similar chemical transformations.

Synthesis of this compound (tert-butyl (4-bromobutyl)carbamate)

This protocol describes the synthesis of the linker itself from a commercially available starting material.[5]

Materials:

  • 4-(N-tert-butoxycarbonylamino)-1-butanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.9 eq) to the solution.

  • Slowly add carbon tetrabromide (1.9 eq) while stirring.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove by-products.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., eluting with a hexane/ethyl acetate (B1210297) gradient) to yield tert-butyl N-(4-bromobutyl)carbamate as a white solid.

PROTAC Synthesis Workflow using this compound

The general strategy for incorporating the this compound linker into a PROTAC involves a three-step process:

  • Conjugation of the Linker to the First Ligand: The bromo-end of the linker is reacted with a nucleophilic handle (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand.

  • Boc Deprotection: The Boc protecting group is removed to reveal a primary amine.

  • Coupling of the Second Ligand: The newly formed amine is coupled to the carboxylic acid of the second ligand via an amide bond formation.

Step 1: Conjugation of this compound to a Phenolic Ligand

Materials:

  • POI or E3 ligase ligand with a phenolic hydroxyl group

  • This compound (tert-butyl (4-bromobutyl)carbamate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linker-ligand conjugate.

Step 2: Boc Deprotection

Materials:

  • Boc-protected linker-ligand conjugate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure (using TFA):

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt and can be used in the next step without further purification.

Procedure (using HCl in dioxane):

  • Dissolve the Boc-protected conjugate in a minimal amount of a suitable solvent (e.g., DCM or methanol).

  • Add an excess of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Amide Coupling with the Second Ligand

Materials:

  • Amine-functionalized linker-ligand conjugate (as a salt or free base)

  • POI or E3 ligase ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). If the amine component is a salt, an additional equivalent of base is required.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized linker-ligand conjugate (1.0-1.2 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-16 hours until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by diluting with water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer E2 E2~Ub E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Ligand1 Ligand 1 (Phenol) Step1_Product Ligand1-C4-NHBoc Ligand1->Step1_Product K₂CO₃, DMF BrC4NHBoc This compound BrC4NHBoc->Step1_Product Step2_Product Ligand1-C4-NH₂ Step1_Product->Step2_Product TFA or HCl Final_PROTAC Final PROTAC Ligand1-C4-NH-Ligand2 Step2_Product->Final_PROTAC HATU, DIPEA Ligand2 Ligand 2 (COOH) Ligand2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using the this compound linker.

Western_Blot_Workflow Start Cell Seeding & Treatment (Varying PROTAC concentrations) Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Calculate DC₅₀ & Dₘₐₓ) Detection->Analysis

Caption: Experimental workflow for determining PROTAC-induced protein degradation.

Conclusion

The this compound linker is a versatile and synthetically accessible building block for the construction of PROTACs. Its four-carbon alkyl chain provides a degree of flexibility that can be advantageous in the initial exploration of new POI-E3 ligase pairs. The case of CCW 28-3 demonstrates its application in creating functional protein degraders. While more rigid or functionalized linkers may ultimately be required to achieve optimal potency and selectivity, the simplicity and modularity of the this compound linker make it an important tool in the PROTAC developer's arsenal. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own PROTACs using this linker, facilitating the continued exploration of targeted protein degradation as a powerful therapeutic strategy.

References

An In-depth Technical Guide to the Discovery and Synthesis of Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Br-C4-NHBoc, a crucial bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis protocols, and its application in targeted protein degradation, particularly in the context of the PROTAC molecule CCW 28-3.

Introduction to this compound

This compound, chemically known as tert-butyl (4-bromobutyl)carbamate, is an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] this compound serves as a covalent linker, connecting the ligand for the target protein with the ligand for the E3 ligase. Its specific chain length and chemical functionalities are critical for the proper orientation and formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

The primary application of this compound is in the synthesis of PROTACs, such as CCW 28-3, a degrader of the Bromodomain-containing protein 4 (BRD4).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1690587-08-6
Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15 g/mol
IUPAC Name tert-butyl N-(4-bromobutyl)carbamate
Appearance White to off-white solid
Storage Conditions 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Two common and effective methods are detailed below.

Synthesis from 4-(tert-butoxycarbonylamino)-1-butanol

This method involves the bromination of a commercially available Boc-protected amino alcohol.

To a solution of 4-(tert-butoxycarbonylamino)-1-butanol (1.06 g, 5.788 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 54 mL), triphenylphosphine (B44618) (2.86 g, 10.92 mmol, 1.9 eq.) is added. The mixture is stirred until all solids are dissolved. Carbon tetrabromide (3.62 g, 10.92 mmol, 1.9 eq.) is then added portion-wise with continuous stirring. The reaction mixture is stirred at room temperature for 3 hours.

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. The filter cake is washed with diethyl ether. The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to yield tert-butyl N-(4-bromobutyl)carbamate as a white solid.[1]

Synthesis from 4-bromobutan-1-amine

This alternative route involves the direct Boc-protection of 4-bromobutan-1-amine.

4-bromobutan-1-amine hydrobromide is dissolved in a suitable solvent system, such as a mixture of dioxane and water. An inorganic base, for example, sodium carbonate, is added to neutralize the hydrobromide salt. The mixture is cooled to 0°C, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a non-polar organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography affords the pure tert-butyl (4-bromobutyl)carbamate.

Application in PROTAC Synthesis: The Case of CCW 28-3

This compound is a key building block in the synthesis of CCW 28-3, a PROTAC designed to target BRD4 for degradation by recruiting the RNF4 E3 ligase.[2][3] The synthesis of CCW 28-3 involves the coupling of a BRD4 ligand (a derivative of JQ1) and an RNF4 ligand (CCW16) via the this compound linker.[3]

Workflow for CCW 28-3 Synthesis

The following diagram illustrates the logical workflow for the synthesis of CCW 28-3, highlighting the role of this compound.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product JQ1_acid JQ1-carboxylic acid (BRD4 Ligand) Step2 2. Amide coupling with JQ1-acid JQ1_acid->Step2 Br_C4_NHBoc This compound (Linker) Step1 1. Deprotection of Boc group (e.g., TFA) Br_C4_NHBoc->Step1 Linker precursor CCW16 CCW16 (RNF4 Ligand) Step3 3. Nucleophilic substitution with CCW16 CCW16->Step3 Step1->Step2 Deprotected linker Step2->Step3 JQ1-Linker intermediate CCW_28_3 CCW 28-3 (BRD4 Degrader) Step3->CCW_28_3

Caption: Synthetic workflow for CCW 28-3 using this compound.

Mechanism of Action of this compound-containing PROTACs

The this compound linker in a PROTAC like CCW 28-3 facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ubiquitin ligase (RNF4). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Signaling Pathway of BRD4 Degradation

The diagram below outlines the key steps in the RNF4-mediated degradation of BRD4 induced by a PROTAC utilizing a this compound linker.

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC CCW 28-3 (BRD4-Linker-RNF4 Ligand) Ternary_Complex BRD4-PROTAC-RNF4 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex RNF4 RNF4 (E3 Ligase) RNF4->Ternary_Complex PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degradation Degraded BRD4 (Amino Acids) Proteasome->Degradation

Caption: RNF4-mediated degradation of BRD4 by a PROTAC.

Conclusion

This compound is a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and appropriate length make it a suitable component for constructing effective PROTACs. The successful application of this compound in the development of the BRD4 degrader CCW 28-3 underscores its importance for researchers and drug development professionals exploring novel therapeutic strategies. This guide provides the fundamental knowledge required for the synthesis and application of this key chemical tool.

References

The Role of Br-C4-NHBoc in Targeted Protein Degradation: A Technical Guide to PROTAC Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Mechanisms of PROTAC-Mediated Protein Degradation, Elucidating the Role of Linker Chemistry for Researchers, Scientists, and Drug Development Professionals.

The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's natural protein disposal machinery. While the focus often lies on the warheads that bind the target protein and the E3 ligase, the linker connecting these two ends plays a critical, often underappreciated, role in the efficacy of the degrader. This technical guide explores the mechanism of action of PROTACs, using the linker precursor Br-C4-NHBoc as a case study to illustrate the principles of PROTAC design and function.

This compound is not an active protein degrader itself, but a crucial building block—a PROTAC linker—used in the synthesis of heterobifunctional degraders. Its structure, featuring a bromo group for chemical conjugation, a four-carbon alkyl chain (C4) for spacing, and a Boc-protected amine (NHBoc), provides a versatile scaffold for connecting a target-binding ligand to an E3 ligase-recruiting moiety. This guide will use the example of CCW 28-3, a PROTAC synthesized using a this compound-derived linker, to provide a detailed examination of the protein degradation pathway.

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

PROTACs operate catalytically to induce the degradation of a target protein through the ubiquitin-proteasome system (UPS). This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex. The linker, derived from precursors like this compound, is crucial in this step, as its length and flexibility determine the ability of the two proteins to come together in a productive orientation.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.

  • Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Visualizing the Pathway and the PROTAC Structure

To better understand these complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes and molecular architecture.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (e.g., CCW 28-3) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., RNF4) E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F G DC50 & Dmax Determination F->G

The Crucial Link: An In-depth Technical Guide to Bifunctional Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of disease-causing proteins. These heterobifunctional molecules are the architects of a powerful alliance between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome. While the warhead (POI-binding ligand) and the E3 ligase ligand are critical for target engagement and recruitment, the bifunctional linker connecting them is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a comprehensive technical overview of the core principles of PROTAC linker design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Role and Classification of PROTAC Linkers

The linker in a PROTAC molecule plays a multifaceted role, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[1]

PROTAC linkers can be broadly classified into two main categories: flexible and rigid, with a more recent emergence of "smart" or functional linkers.[1]

Flexible Linkers

Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic accessibility and the conformational freedom they provide.[1] This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design, offering a high degree of conformational flexibility.[1] They are, however, generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[3] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[1] Statistically, approximately 54% of reported PROTACs utilize PEG linkers.[3]

Rigid Linkers

Rigid linkers incorporate cyclic structures to constrain the conformation of the PROTAC.[3] This can pre-organize the molecule into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] Rigid linkers can also enhance metabolic stability and selectivity by disfavoring the formation of off-target ternary complexes.[1][3]

  • Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are commonly used to introduce conformational constraints.[1]

  • Aromatic Systems: Phenyl rings and other aromatic systems provide planarity and rigidity.[4]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," offer conformational restriction and are metabolically stable.[1][4]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, enabling spatiotemporal control over PROTAC activity.[1]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for reversible control of PROTAC activity.[4]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing an irreversible mechanism for activating the PROTAC at a desired time and location.[1]

Quantitative Insights into Linker Design

The optimization of a PROTAC's degradation efficacy is an empirical process, with linker length and composition being critical parameters. The efficacy is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).[5]

Impact of Linker Length on Degradation Efficacy

Systematic variation of linker length is a crucial step in optimizing a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[6]

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Estrogen Receptor α (ERα)PEG12>1000<20[7]
Estrogen Receptor α (ERα)PEG16~100>80[7]
Estrogen Receptor α (ERα)PEG19>1000<20[7]
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-[5]
Tank-binding kinase 1 (TBK1)Alkyl/Ether12100>90[5]
Tank-binding kinase 1 (TBK1)Alkyl/Ether> 12Decreased activity-[5]
Impact of Linker Composition on Degradation Efficacy

The chemical composition of the linker significantly influences the physicochemical properties and, consequently, the biological activity of the PROTAC.

Target Protein Linker Composition Degradation Efficacy Reference
CRBNNine-atom alkyl chainConcentration-dependent decrease[8]
CRBNThree PEG unitsWeak degradation[8]
Androgen Receptor (AR)Flexible (PEG)Exhibited degradation[5]
Androgen Receptor (AR)Rigid (Disubstituted Alkyne)More Potent[5]
Physicochemical Properties of PROTAC Linkers

The linker contributes significantly to the overall physicochemical properties of the PROTAC molecule, which often fall outside the typical "rule of five" for oral drug candidates.[9]

Property Typical Range for Linkers Reference
Molecular Weight (MW)~100 - 400 Da
AlogP~ -1 to 5
Number of Rotatable Bonds~ 5 - 15
Number of Rings~ 0 - 3
Hydrogen Bond Acceptors~ 2 - 10
Hydrogen Bond Donors~ 0 - 2

Key Experimental Protocols

The evaluation of PROTAC efficacy and the characterization of the ternary complex are crucial steps in the drug development process. Below are detailed methodologies for key experiments.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein of interest (e.g., HeLa, HEK293T).

  • PROTAC stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer (4x or 2x).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[10]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[10]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.[4]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times with TBST for 5-10 minutes each.[4]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST for 5-10 minutes each.[4]

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]

General Methodology:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[11]

    • Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein partner over the sensor surface.[11]

    • The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[11]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the affinity of the second protein binding in the presence and absence of the first protein. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[11]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

General Methodology:

  • Sample Preparation:

    • Prepare the E3 ligase, target protein, and PROTAC in the same matched buffer to minimize heats of dilution.[13] The buffer should be degassed.[13]

  • Binary Titrations:

    • Perform separate titrations to determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein. Typically, the protein is in the sample cell and the PROTAC is in the syringe.[12]

  • Ternary Complex Titration:

    • To measure the binding of the second protein to the pre-formed binary complex, saturate the protein in the sample cell with the PROTAC.

    • Titrate the second protein into the sample cell containing the pre-formed binary complex.[12]

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of the titrant.

    • The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.[12]

Visualizing Core Concepts

Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

Signaling Pathway: The Ubiquitin-Proteasome System

UPS_Pathway cluster_activation Ubiquitin Activation & Conjugation cluster_recruitment Ternary Complex Formation Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation DegradedPOI->Ub Ub Recycling

Caption: The PROTAC-hijacked ubiquitin-proteasome pathway.

Experimental Workflow: PROTAC Linker Optimization

PROTAC_Workflow start Start: Identify POI and E3 Ligase Ligands design Design & Synthesize PROTAC Library (Vary Linker Length, Composition, Attachment Points) start->design in_vitro_binding In Vitro Binary Binding Assays (SPR, ITC) design->in_vitro_binding ternary_complex Ternary Complex Formation & Cooperativity (SPR, ITC) in_vitro_binding->ternary_complex cell_degradation Cell-Based Degradation Assays (Western Blot, In-Cell Western) ternary_complex->cell_degradation dc50_dmax Determine DC50 and Dmax cell_degradation->dc50_dmax sar_analysis Structure-Activity Relationship (SAR) Analysis dc50_dmax->sar_analysis optimization Iterative Optimization of Linker sar_analysis->optimization lead_candidate Lead Candidate sar_analysis->lead_candidate Select Optimal Linker optimization->design Refine Design

Caption: A typical experimental workflow for PROTAC linker optimization.

Logical Relationships: Key Linker Properties

Linker_Properties Linker Bifunctional Linker Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl, Rings) Linker->Composition Flexibility Flexibility / Rigidity Linker->Flexibility Attachment Attachment Points Linker->Attachment TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition->TernaryComplex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility->TernaryComplex Attachment->TernaryComplex Efficacy Overall PROTAC Efficacy (DC50, Dmax) TernaryComplex->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Physicochem->PK_PD PK_PD->Efficacy

Caption: Interplay of linker properties and their impact on PROTAC efficacy.

Conclusion

The bifunctional linker is a critical and highly tunable component of a PROTAC molecule. Its rational design, guided by an iterative process of synthesis and biological evaluation, is paramount to achieving potent and selective protein degradation. By carefully considering the interplay of linker length, composition, and rigidity, researchers can optimize ternary complex formation, enhance physicochemical properties, and ultimately unlock the full therapeutic potential of targeted protein degradation. This guide provides a foundational understanding and practical methodologies to aid in the complex yet rewarding endeavor of PROTAC drug discovery.

References

An In-depth Technical Guide to the Synthesis, Properties, and Applications of tert-butyl N-(4-bromobutyl)carbamate (Br-C4-NHBoc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(4-bromobutyl)carbamate, commonly referred to as Br-C4-NHBoc. This bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular constructs. This document details its chemical properties, a robust synthesis protocol with quantitative data, and its key applications, adhering to the highest standards of scientific and technical accuracy.

Core Concepts: The Role of this compound in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1] The molecule this compound, with the chemical name tert-butyl N-(4-bromobutyl)carbamate, incorporates this Boc-protected amine at one end of a four-carbon alkyl chain, while the other end is functionalized with a reactive bromide. This structure does not typically function as a Boc-donating agent for the protection of other amines. Instead, its primary utility lies in its role as an alkylating agent. The bromide serves as a good leaving group in nucleophilic substitution reactions, allowing the four-carbon linker to be attached to various nucleophiles such as amines, phenols, and thiols. The Boc-protected amine on the other end can then be deprotected to reveal a primary amine, which can be further functionalized. This bifunctional nature makes this compound a versatile tool for introducing an aminobutyl linker into molecules, a common strategy in the design of PROTACs and other targeted therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Chemical Name tert-butyl N-(4-bromobutyl)carbamatePubChem
Synonyms This compound, 4-(Boc-amino)butyl bromidePubChem
CAS Number 1690587-08-6MedchemExpress.com[2]
Molecular Formula C₉H₁₈BrNO₂PubChem
Molecular Weight 252.15 g/mol PubChem
Appearance Off-white low melting solidChemicalBook
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol (slightly in all)ChemicalBook
Storage 2-8°CChemicalBook

Spectroscopic data is critical for the verification of the synthesis and purity of this compound. While the raw spectra are not provided here, 1H NMR, 13C NMR, IR, and mass spectrometry data are available through various chemical suppliers and databases.

Experimental Protocols

Synthesis of tert-butyl N-(4-bromobutyl)carbamate

A common and efficient method for the synthesis of this compound is the bromination of the corresponding alcohol, 4-(N-tert-butoxycarbonylamino)-1-butanol, using triphenylphosphine (B44618) and carbon tetrabromide. This reaction typically proceeds with high efficiency.

Reagents and Materials:

  • 4-(N-tert-butoxycarbonylamino)-1-butanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Diatomaceous earth (Celite®)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

  • To this solution, add triphenylphosphine (1.9 equivalents).

  • Slowly add carbon tetrabromide (1.9 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.

  • The final product, tert-butyl N-(4-bromobutyl)carbamate, is typically obtained as a white solid.

Quantitative Data:

The synthesis of this compound from 4-(N-tert-butoxycarbonylamino)-1-butanol is reported to proceed with a quantitative yield .

Visualization of Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent application in the assembly of a PROTAC molecule.

synthesis_of_Br_C4_NHBoc cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start_material 4-(N-tert-butoxycarbonylamino)-1-butanol conditions Anhydrous THF Room Temperature, 3h start_material->conditions 1. reagents PPh₃, CBr₄ reagents->conditions 2. product tert-butyl N-(4-bromobutyl)carbamate (this compound) conditions->product Yield: Quantitative

Synthesis of this compound

protac_synthesis_workflow cluster_components PROTAC Components cluster_synthesis Synthetic Steps cluster_final_product Final Product poi_ligand Ligand for Protein of Interest (POI) step1 Step 1: Alkylation (Nucleophilic Substitution) poi_ligand->step1 br_c4_nhboc This compound Linker br_c4_nhboc->step1 e3_ligase_ligand Ligand for E3 Ligase step3 Step 3: Amide Coupling e3_ligase_ligand->step3 step2 Step 2: Boc Deprotection (Acidic Conditions) step1->step2 Intermediate step2->step3 Amine-functionalized Linker protac PROTAC Molecule step3->protac

PROTAC Synthesis Workflow

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (protein of interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a common aliphatic linker to connect the POI-binding ligand and the E3 ligase-binding ligand.

The synthetic utility of this compound in this context is straightforward. The bromide end of the molecule can react with a nucleophilic handle (e.g., a phenol (B47542) or an amine) on either the POI ligand or the E3 ligase ligand. Following this alkylation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine. This newly revealed amine can then be coupled to the other ligand, typically through an amide bond formation, to complete the synthesis of the PROTAC molecule.

The length and nature of the linker are critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination. The butyl chain of this compound provides a flexible and commonly employed linker length in PROTAC design.

References

An In-depth Technical Guide to Br-C4-NHBoc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-C4-NHBoc, chemically known as tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional linker molecule that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in PROTAC formation, and a discussion of its role in targeted protein degradation.

Introduction

Targeted protein degradation using PROTACs represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound, with its four-carbon alkyl chain and a Boc-protected amine, offers a versatile platform for PROTAC synthesis. The terminal bromide allows for facile covalent attachment to a ligand, while the Boc-protected amine can be deprotected to enable linkage to the other ligand, providing a straightforward and modular approach to PROTAC assembly.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of the resulting PROTACs.

General Properties
PropertyValueReference
Chemical Name tert-butyl N-(4-bromobutyl)carbamate
Synonyms This compound, 4-(Boc-amino)butyl bromide, N-Boc-4-bromobutylamine
CAS Number 164365-88-2
Molecular Formula C₉H₁₈BrNO₂[1]
Molecular Weight 252.15 g/mol [1]
Appearance Off-white to pale yellow low-melting solid[2][3]
Tabulated Physical Properties
PropertyValueNotes
Melting Point Low-melting solidSpecific experimental value not widely reported, but consistently described as low melting.
Boiling Point 308.8 ± 25.0 °CPredicted value.[2]
Density 1.228 g/cm³Predicted value.[2]
Solubility Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol.[2]
Spectral Data

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The following are the expected chemical shifts (δ) in ppm:

ProtonsChemical Shift (ppm)MultiplicityIntegration
t-Bu (-C(CH₃)₃)~1.44s9H
-NH-~4.5 (broad)s1H
-CH₂-NH-~3.10q2H
-CH₂-Br~3.41t2H
-CH₂-CH₂-NH-~1.70m2H
-CH₂-CH₂-Br~1.89m2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

CarbonChemical Shift (ppm)
-C (CH₃)₃~28.4
-C (CH₃)₃~79.0
-C =O~155.9
-C H₂-NH-~40.5
-C H₂-Br~33.8
-C H₂-CH₂-NH-~30.0
-C H₂-CH₂-Br~32.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for tert-butyl carbamates involve the loss of isobutylene (B52900) (56 Da) and subsequent loss of carbon dioxide (44 Da).

Expected Fragments:

  • [M]⁺ and [M+2]⁺: m/z 251/253

  • [M - C₄H₈]⁺: m/z 195/197

  • [M - C₄H₈ - CO₂]⁺: m/z 151/153

  • [C₄H₉]⁺: m/z 57 (t-butyl cation)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tert-butyl N-(4-bromobutyl)carbamate is from 4-amino-1-butanol. The amino group is first protected with a Boc group, and then the hydroxyl group is converted to a bromide. A detailed, one-pot procedure starting from the commercially available N-Boc-4-aminobutanol is described below.[2]

Materials:

  • 4-(N-tert-butoxycarbonylamino)-1-butanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.

  • Slowly add carbon tetrabromide (1.9 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 3:1) to afford tert-butyl N-(4-bromobutyl)carbamate as a white solid.

Synthesis_of_Br_C4_NHBoc reagent1 4-(N-tert-butoxycarbonylamino)-1-butanol reaction Stir at RT, 3h reagent1->reaction reagent2 PPh₃, CBr₄ reagent2->reaction solvent Anhydrous THF solvent->reaction product This compound purification Silica Gel Chromatography purification->product workup Filter through Celite® reaction->workup workup->purification

Synthesis of this compound.
Application in PROTAC Synthesis: Synthesis of a JQ1-based BRD4 Degrader

This compound is a versatile linker for connecting a target protein ligand to an E3 ligase ligand. The following is a representative protocol for the synthesis of a PROTAC that targets the BRD4 protein, using the well-known inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Step 1: Alkylation of JQ1 with this compound

  • Dissolve JQ1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the JQ1-linker intermediate by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the JQ1-linker intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected amine salt.

Step 3: Amide Coupling with VHL Ligand

  • Dissolve the VHL ligand (with a carboxylic acid handle) (1.0 eq) in DMF.

  • Add a peptide coupling reagent such as HATU or HBTU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Add the deprotected JQ1-linker amine salt (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling JQ1 JQ1 Alkylation Alkylation (Base, DMF) JQ1->Alkylation BrC4NHBoc This compound BrC4NHBoc->Alkylation JQ1_Linker_Boc JQ1-Linker-NHBoc Alkylation->JQ1_Linker_Boc Deprotection Boc Deprotection (TFA, DCM) JQ1_Linker_Boc->Deprotection JQ1_Linker_NH2 JQ1-Linker-NH₂ Deprotection->JQ1_Linker_NH2 Coupling Amide Coupling (HATU, DIPEA) JQ1_Linker_NH2->Coupling VHL_Ligand VHL Ligand-COOH VHL_Ligand->Coupling PROTAC Final PROTAC (JQ1-Linker-VHL) Coupling->PROTAC

PROTAC Synthesis Workflow.

Role in Targeted Protein Degradation

This compound serves as a crucial building block in the construction of PROTACs. The resulting four-carbon alkyl chain linker connects the target protein binder to the E3 ligase recruiter, enabling the formation of a productive ternary complex. The flexibility and length of this linker are critical determinants of the efficacy of the final PROTAC.

The general mechanism of action for a PROTAC synthesized using a this compound-derived linker is as follows:

  • The PROTAC enters the cell.

  • The two ends of the PROTAC bind simultaneously to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.

  • The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • The polyubiquitinated target protein is recognized by the 26S proteasome.

  • The proteasome unfolds and degrades the target protein into small peptides.

  • The PROTAC is released and can catalyze further rounds of protein degradation.

PROTAC_Mechanism PROTAC PROTAC (JQ1-Linker-VHL) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_Target Polyubiquitinated Target Protein Polyubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its straightforward reactivity and the predictable properties of the resulting alkyl linker make it a popular choice in the design and development of novel protein degraders. This guide has provided a detailed overview of its physical and chemical properties, along with robust experimental protocols for its synthesis and application. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reliable linkers like this compound will undoubtedly grow, further cementing its importance in the development of next-generation therapeutics.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation (TPD), the ability to rationally design and synthesize potent and selective protein degraders is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the POI.

This technical guide focuses on Br-C4-NHBoc , an alkyl-based PROTAC linker that has been utilized in the synthesis of potent protein degraders. This guide will provide a comprehensive overview of its structure, its role in PROTAC synthesis, and its application in targeted protein degradation, with a focus on the degradation of the epigenetic reader protein BRD4.

Core Concepts: The Role of this compound in PROTACs

This compound, with the chemical formula C9H18BrNO2, is a bifunctional molecule featuring a bromoalkyl group and a Boc-protected amine. This structure allows for sequential conjugation to the E3 ligase ligand and the POI ligand. The four-carbon alkyl chain provides a flexible linker to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of the final PROTAC molecule.

The general mechanism of action for a PROTAC synthesized using a this compound-derived linker is illustrated below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligase ligand Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ub Recruits Ub_POI->Proteasome Recognition

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Analysis of PROTACs with C4 Alkyl Linkers

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50 (nM)Dmax (%)
CCW 28-3 (uses a C4 linker)RNF4BRD4231MFP-Degrades BRD4
ARV-771 VHLBRD2/3/4CRPC< 5> 90
MZ1 VHLBRD4H661, H8388, 23> 90
ARV-825 CRBNBRD4Burkitt's Lymphoma< 1> 90
dBET1 CRBNBRD4MV4-111.8> 90

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound (Representative Protocol)

This protocol describes a representative synthesis of a BRD4-targeting PROTAC, exemplified by the conceptual synthesis of a JQ1-based degrader. This compound serves as the precursor to the C4 linker.

Materials:

  • JQ1-acid (a carboxylic acid derivative of the BRD4 inhibitor JQ1)

  • This compound

  • A suitable E3 ligase ligand with a nucleophilic handle (e.g., a pomalidomide (B1683931) derivative with a free amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step-by-Step Methodology:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used in the next step without further purification.

  • Amide Coupling with JQ1-acid:

    • Dissolve JQ1-acid and the deprotected bromo-amine from the previous step in DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the JQ1-linker intermediate.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the JQ1-linker intermediate and the amine-containing E3 ligase ligand in DMF.

    • Add a non-nucleophilic base such as DIPEA.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight. Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup as described in step 2.

    • Purify the final PROTAC product by preparative HPLC to achieve high purity.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow start Start deprotection Boc Deprotection of This compound start->deprotection coupling1 Amide Coupling with JQ1-acid deprotection->coupling1 purification1 Purification 1 (Flash Chromatography) coupling1->purification1 conjugation Conjugation to E3 Ligase Ligand purification1->conjugation purification2 Purification 2 (Preparative HPLC) conjugation->purification2 characterization Characterization (NMR, HRMS) purification2->characterization end Final PROTAC characterization->end

Figure 2: PROTAC synthesis experimental workflow.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in cultured cells treated with a BRD4-targeting PROTAC.[1]

Materials:

  • Cell line of interest (e.g., HeLa, 22Rv1)

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis

This protocol provides a general workflow for identifying potential off-target effects of a PROTAC using quantitative proteomics.[2]

Materials:

  • Cell line of interest

  • PROTAC and control compounds

  • Lysis buffer compatible with mass spectrometry

  • Protein digestion enzymes (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, along with vehicle and negative controls.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides from each condition with isobaric tags.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Process the raw data using proteomics software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

    • Validate potential off-targets using orthogonal methods such as Western blotting.

Mandatory Visualization: Signaling Pathway and Logical Relationships

BRD4 Signaling and its Disruption by PROTACs

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-Myc.[3][4][5] By bringing BRD4 into proximity with an E3 ligase, PROTACs that utilize linkers derived from this compound can effectively induce its degradation, leading to the downregulation of c-Myc and subsequent inhibition of cell proliferation and survival.

BRD4_Signaling_Pathway cluster_BRD4 BRD4-mediated Transcription cluster_PROTAC PROTAC Intervention cluster_Outcome Cellular Outcome BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Ubiquitination Ubiquitination BRD4->Ubiquitination Tagged for Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Gene_Expression Gene Expression (e.g., c-Myc, Bcl-2) RNA_Pol_II->Gene_Expression Initiates Transcription Reduced_cMyc Reduced c-Myc Expression PROTAC BRD4 PROTAC (with C4 Linker) PROTAC->BRD4 Binds to E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Proteasome_Degradation->Reduced_cMyc Leads to Reduced_Proliferation Decreased Cell Proliferation Reduced_cMyc->Reduced_Proliferation Apoptosis Apoptosis Reduced_cMyc->Apoptosis

Figure 3: BRD4 signaling pathway and its disruption by a PROTAC.

Experimental and Logical Workflow

The development and characterization of a PROTAC using this compound follows a logical progression from chemical synthesis to biological evaluation.

Logical_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification and Characterization Synthesis->Purification Degradation_Assay Western Blot for Target Degradation Purification->Degradation_Assay Proceed to Quantitative_Analysis Determine DC50 and Dmax Degradation_Assay->Quantitative_Analysis Off_Target_Analysis Proteomics for Off-Target Effects Quantitative_Analysis->Off_Target_Analysis Functional_Assays Cell Viability and Apoptosis Assays Quantitative_Analysis->Functional_Assays

Figure 4: Logical workflow for PROTAC development and evaluation.

Conclusion

This compound represents a versatile and synthetically accessible linker precursor for the development of potent PROTACs. Its four-carbon alkyl chain provides the necessary flexibility for the formation of a productive ternary complex, a critical step in targeted protein degradation. This technical guide has provided an in-depth overview of its application, supported by quantitative data for analogous compounds, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. As the field of targeted protein degradation continues to expand, the rational design and application of linkers such as those derived from this compound will be instrumental in the development of the next generation of targeted therapeutics.

References

The Role of Br-C4-NHBoc in the Formation of Ternary Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the chemical linker Br-C4-NHBoc in the formation of ternary complexes within the framework of Proteolysis Targeting Chimeras (PROTACs). We will focus on its application in the synthesis and function of the well-documented PROTAC, CCW 28-3, which targets the epigenetic reader protein BRD4 for degradation by recruiting the E3 ubiquitin ligase RNF4. This document will detail the underlying signaling pathways, provide comprehensive experimental methodologies, and present quantitative data to elucidate the critical function of this linker in mediating protein degradation.

Introduction to PROTACs and Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker plays a crucial role in this process, influencing the stability and conformation of the ternary complex, as well as the overall efficacy of the PROTAC.

This compound: A Key Linker in PROTAC Synthesis

This compound is an alkyl chain-based PROTAC linker. Its chemical structure features a four-carbon (C4) alkyl chain with a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine group. This structure provides a versatile scaffold for the synthesis of PROTACs. The bromine atom serves as a reactive handle for conjugation to one of the ligands, while the Boc-protected amine, after deprotection, allows for coupling to the second ligand, typically through an amide bond formation.

This linker is notably used in the synthesis of the PROTAC CCW 28-3.

Case Study: CCW 28-3 and the Role of the this compound-derived Linker

CCW 28-3 is a PROTAC designed to induce the degradation of the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene expression, by recruiting the RING finger protein 4 (RNF4) E3 ubiquitin ligase. The structure of CCW 28-3 incorporates a derivative of the BRD4 inhibitor JQ1 and the RNF4 ligand CCW 16, connected by a linker derived from this compound.[1]

Mechanism of Action of CCW 28-3

The signaling pathway initiated by CCW 28-3 is a prime example of PROTAC-mediated protein degradation.

cluster_cytoplasm Cytoplasm BRD4 BRD4 (Target Protein) Ternary_Complex BRD4-CCW 28-3-RNF4 Ternary Complex BRD4->Ternary_Complex RNF4 RNF4 (E3 Ligase) RNF4->Ternary_Complex CCW_28_3 CCW 28-3 (PROTAC) CCW_28_3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Degradation->CCW_28_3 Recycled Peptides Degraded Peptides Degradation->Peptides

Figure 1: Signaling pathway of CCW 28-3 mediated BRD4 degradation.
Quantitative Data on CCW 28-3 Activity

The efficacy of a PROTAC is determined by its ability to bind its targets and induce degradation. The following table summarizes the available quantitative data for CCW 28-3 and its components.

CompoundTargetAssay TypeValueReference
CCW 16RNF4Competitive InhibitionIC50 = 1.8 µM[2]
CCW 28-3 RNF4 Competitive Inhibition IC50 = 0.54 µM [2]
A1874 (for comparison)BRD4DegradationDC50 = 32 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of CCW 28-3.

Synthesis of CCW 28-3

The synthesis of CCW 28-3 involves a multi-step process where the this compound linker plays a central role in connecting the BRD4 and RNF4 ligands.

start JQ1 derivative (BRD4 ligand precursor) step1 Step 1: Couple JQ1 derivative with this compound start->step1 linker This compound linker->step1 rnf4_ligand CCW 16 (RNF4 ligand) step3 Step 3: Amide Coupling with CCW 16 rnf4_ligand->step3 intermediate JQ1-C4-NHBoc step1->intermediate step2 Step 2: Boc Deprotection intermediate->step2 intermediate2 JQ1-C4-NH2 step2->intermediate2 intermediate2->step3 final_product CCW 28-3 step3->final_product

References

The Lynchpin of Modern Synthesis: A Technical Guide to the Core Principles of tert-Butyl (4-bromobutyl)carbamate (Br-C4-NHBoc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the development of novel synthetic methodologies and building blocks is paramount. Among these, tert-butyl (4-bromobutyl)carbamate , commonly referred to as Br-C4-NHBoc, has emerged as a critical and versatile linker. Its bifunctional nature, possessing a reactive bromo-alkyl chain and a protected amine, makes it an invaluable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the fundamental principles of utilizing this compound in synthesis, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Concepts: Chemical Properties and Reactivity

This compound, with the CAS number 164365-88-2, is an alkyl chain-based linker.[1] The key to its utility lies in its orthogonal reactivity. The primary alkyl bromide serves as an electrophile, susceptible to nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protected amine remains inert under these conditions. This allows for the sequential introduction of different molecular fragments.

The Boc protecting group is a cornerstone of its application, offering stability across a range of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine for subsequent functionalization.[2] This strategic protection and deprotection is fundamental to its role in multi-step syntheses.

Physicochemical Properties of tert-Butyl (4-bromobutyl)carbamate

PropertyValueReference(s)
CAS Number 164365-88-2[1][3]
Molecular Formula C₉H₁₈BrNO₂[1][3]
Molecular Weight 252.15 g/mol [1][3]
Appearance White to off-white solid[4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[5]
Storage Temperature 2-8°C[5]

Experimental Protocols

Synthesis of tert-Butyl (4-bromobutyl)carbamate

A general and efficient method for the synthesis of tert-butyl (4-bromobutyl)carbamate involves the bromination of the corresponding alcohol.[4]

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.00 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triphenylphosphine (B44618) (1.9 eq) to the solution.

  • Slowly add carbon tetrabromide (1.9 eq) to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove triphenylphosphine oxide.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to yield tert-butyl (4-bromobutyl)carbamate as a white solid.

Quantitative Data:

Starting MaterialReagentsSolventTimeYieldReference
4-(tert-butoxycarbonylamino)-1-butanolPPh₃, CBr₄THF3 hQuantitative[4]
General Protocol for N-Alkylation using tert-Butyl (4-bromobutyl)carbamate

The primary alkyl bromide of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including phenols and nitrogen-containing heterocycles.

Procedure for N-Alkylation of a Heterocycle:

  • To a solution of the heterocyclic substrate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in the same solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated product.

Quantitative Data for Alkylation Reactions:

NucleophileBaseSolventTemperatureTimeYieldReference
PhenolK₂CO₃DMF80 °C12 h~70-90% (Typical)General Knowledge
ImidazoleNaHTHF60 °C6 h~80-95% (Typical)General Knowledge
VHL LigandDIPEANMP110 °C--[6]
Protocol for Boc Deprotection

The removal of the Boc group is a crucial step to unveil the primary amine for further elaboration, such as amide bond formation.

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of 1,4-dioxane (B91453).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) followed by extraction to yield the free amine.

Alternative Deprotection Conditions:

ReagentSolventTemperatureNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureTypically 20-50% TFA in DCM.[2]
HeatVarious (e.g., Methanol, TFE)100-240 °CCan be performed in the absence of acid.[7]

Application in PROTAC Synthesis: A Workflow

The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a "warhead" (ligand for the protein of interest) and an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker This compound Coupling1 Step 1: Alkylation Linker->Coupling1 Warhead Warhead (POI Ligand) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Step 3: Amide Coupling E3_Ligand->Coupling2 Intermediate Warhead-Linker-NHBoc Coupling1->Intermediate Deprotection Step 2: Boc Deprotection Intermediate->Deprotection Intermediate_NH2 Warhead-Linker-NH2 Deprotection->Intermediate_NH2 Intermediate_NH2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC BRD4_Degradation_Pathway cluster_protac_action PROTAC-Mediated Degradation cluster_downstream_effects Downstream Signaling PROTAC BRD4 PROTAC (with C4 Linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene activates transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitin chain addition Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC_Gene inhibition of transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis inhibits

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the development of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of potent PROTACs is the linker, which connects the target protein binder to the E3 ligase recruiter. This technical guide provides an in-depth overview of Br-C4-NHBoc , a versatile alkyl linker that has demonstrated utility in the synthesis of clinically relevant PROTACs.

This guide will detail the commercial availability and suppliers of this compound, its physicochemical properties, and its application in the synthesis of the well-characterized BRD4-degrading PROTAC, CCW 28-3. Furthermore, it will provide detailed experimental protocols and a visual representation of the associated signaling pathway to aid researchers in their drug discovery and development endeavors.

Commercial Availability and Suppliers

This compound, also known as tert-butyl (4-bromobutyl)carbamate, is readily available from a variety of chemical suppliers. Researchers can procure this linker from the following reputable sources:

  • MedChemExpress [1]

  • ChemBK

  • DC Chemicals

  • Ambeed

It is advisable to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for experimental use.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a linker is crucial for its effective application in PROTAC design and synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name tert-butyl (4-bromobutyl)carbamate[2]
Synonyms This compound, Boc-NH-(CH2)4-Br
CAS Number 164365-88-2[3]
Molecular Formula C9H18BrNO2[2]
Molecular Weight 252.15 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 105 - 109 °C[4]
Boiling Point Not available[4]
Solubility Insoluble in water[4]
Storage Store at 2-8°C

Application in PROTAC Synthesis: The Case of CCW 28-3

This compound serves as a key building block in the synthesis of CCW 28-3, a potent PROTAC that induces the degradation of the epigenetic reader protein BRD4 by recruiting the RNF4 E3 ubiquitin ligase.[1] The synthesis involves a multi-step process where the this compound linker is coupled to the BRD4-binding ligand and the RNF4-recruiting moiety.

Experimental Protocol: Synthesis of PROTAC CCW 28-3

The following is a generalized protocol for the synthesis of CCW 28-3, based on literature precedents. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Materials:

  • JQ1 (BRD4 inhibitor)

  • CCW 16 (RNF4 E3 ligase ligand)

  • This compound (Linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

  • Coupling of JQ1 to the Linker:

    • Dissolve JQ1 and the deprotected amino-linker in anhydrous DMF.

    • Add DIPEA to the mixture, followed by the coupling reagent BOP.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Coupling of the JQ1-Linker Intermediate to CCW 16:

    • Dissolve the purified JQ1-linker intermediate and CCW 16 in anhydrous DMF.

    • Add DIPEA and BOP to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, work up the reaction as described in the previous step.

    • Purify the final product, CCW 28-3, by preparative HPLC to obtain a highly pure compound.

  • Characterization:

    • Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway of BRD4 Degradation by CCW 28-3

The PROTAC CCW 28-3 functions by inducing the proximity of BRD4 to the RNF4 E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This mechanism effectively removes BRD4 from the cell, thereby inhibiting its function in transcriptional regulation.

BRD4_Degradation CCW 28-3 Mediated Degradation of BRD4 cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation BRD4 BRD4 (Target Protein) CCW28_3 CCW 28-3 (PROTAC) BRD4->CCW28_3 Binds to JQ1 moiety TernaryComplex Ternary Complex (BRD4-CCW 28-3-RNF4) RNF4 RNF4 (E3 Ligase) RNF4->BRD4 Transfers Ub in Ternary Complex RNF4->CCW28_3 Binds to CCW 16 moiety PolyUb_BRD4 Polyubiquitinated BRD4 TernaryComplex->PolyUb_BRD4 Leads to Ub Ubiquitin E1 E1 Activating Enzyme E1->Ub Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->RNF4 Binds to Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognized by Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degrades into

Caption: Signaling pathway of CCW 28-3 mediated BRD4 degradation.

Experimental Workflow for Assessing PROTAC Activity

Validating the efficacy of a newly synthesized PROTAC is a critical step. The following workflow outlines the key experiments typically performed to characterize the activity of a BRD4 degrader like CCW 28-3.

PROTAC_Workflow Experimental Workflow for PROTAC Activity Assessment start Synthesized PROTAC western_blot Western Blot Analysis (BRD4 Protein Levels) start->western_blot dose_response Dose-Response Curve (DC50 Determination) western_blot->dose_response time_course Time-Course Analysis (Degradation Kinetics) western_blot->time_course proteasome_inhibitor Proteasome Inhibitor Rescue Assay western_blot->proteasome_inhibitor downstream_analysis Downstream Functional Assays (e.g., Cell Viability, Gene Expression) dose_response->downstream_analysis time_course->downstream_analysis proteasome_inhibitor->downstream_analysis conclusion Characterized PROTAC Activity downstream_analysis->conclusion

Caption: Logical workflow for characterizing PROTAC activity.

Safety Information

As with any chemical reagent, proper safety precautions must be taken when handling this compound and its derivatives. It is classified as a corrosive substance and can cause serious eye damage.[2] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and valuable linker for the synthesis of PROTACs. Its utility has been demonstrated in the creation of potent degraders such as CCW 28-3, which effectively targets the BRD4 protein for degradation. This technical guide provides researchers with the necessary information, including commercial sources, physicochemical properties, detailed synthetic protocols, and a clear understanding of the underlying biological pathways, to facilitate the design and development of novel PROTAC-based therapeutics. By leveraging the information presented herein, scientists can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.

References

In-Depth Technical Guide to the Safe Handling of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its classification as a hazardous substance, strict adherence to safety protocols is imperative to ensure personnel safety and experimental integrity.

Section 1: Chemical Identification and Properties

This compound is an aliphatic hydrocarbon chain featuring a terminal bromide and a Boc-protected amine. This structure allows for its use as a linker in chemical synthesis, particularly in the burgeoning field of targeted protein degradation.

Identifier Value
Chemical Name tert-butyl (4-bromobutyl)carbamate
Common Synonyms This compound, 4-(Boc-amino)butyl bromide, N-Boc-4-bromobutan-1-amine
CAS Number 164365-88-2[1]
Molecular Formula C₉H₁₈BrNO₂[1]
Molecular Weight 252.15 g/mol [1]
Physical and Chemical Properties Value
Appearance Off-white to white solid or low melting solid[2]
Boiling Point 308.8±25.0 °C (Predicted)
Melting Point 105 - 109 °C[2]
Density 1.228 g/cm³ (Predicted)
Solubility Insoluble in water.[2] Soluble in organic solvents such as THF, ethyl acetate.

Section 2: Hazard Identification and Safety Data

This compound is classified as a hazardous chemical. The primary hazard is serious eye damage. As a bromoalkane, it should also be handled as a potential alkylating agent, which are typically toxic, mutagenic, and/or carcinogenic.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Serious Eye Damage/Eye Irritation, Category 1
alt text
Danger H318: Causes serious eye damage.[3]
Precautionary Statements Code
Prevention P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P264: Wash skin thoroughly after handling.[4]
Response P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P310: Immediately call a POISON CENTER or doctor/physician.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust inhalation or when using it in reactions.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
Protection Type Specification Purpose
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4]To protect against splashes and prevent serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required.To minimize the risk of skin exposure.
Respiratory Protection Not typically required when handled in a fume hood. If handled outside of a fume hood, a respirator may be necessary depending on the scale and ventilation.To avoid inhalation of dust or aerosols.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Recommended storage temperature is 2-8°C.

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.

Section 4: Experimental Protocols

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Lab Coat, Gloves) setup Set up in Fume Hood prep->setup weigh Weigh Solid Chemical setup->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction reaction->quench waste Dispose of Waste (Hazardous Waste Stream) quench->waste decon Decontaminate Glassware and Work Area waste->decon remove_ppe Remove PPE decon->remove_ppe

General laboratory handling workflow for this compound.
Example Protocol: Synthesis of a PROTAC using this compound

This protocol is a representative example of how this compound is used as a linker to conjugate a target protein ligand with an E3 ligase ligand. This process is central to the creation of PROTACs.

Reaction: Alkylation of a phenolic hydroxyl group on a target protein ligand with this compound.

Materials:

  • Target Protein Ligand with an accessible nucleophile (e.g., a phenol)

  • This compound

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a fume hood, add the target protein ligand (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

  • Add dry DMF as the solvent.

  • Add potassium carbonate (2-3 equivalents) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected PROTAC precursor by column chromatography.

The Boc-protected amine can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.

Section 5: Signaling Pathways and Logical Relationships

Role of this compound in PROTAC Synthesis

This compound serves as a crucial building block in the modular synthesis of PROTACs. The following diagram illustrates its role in connecting the two key components of a PROTAC.

G Role of this compound in PROTAC Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product tpl Target Protein Ligand (with nucleophile) step1 Step 1: Alkylation tpl->step1 linker This compound linker->step1 e3l E3 Ligase Ligand (with coupling site) step3 Step 3: Amide Coupling e3l->step3 step2 Step 2: Boc Deprotection step1->step2 step2->step3 protac Functional PROTAC step3->protac

References

Methodological & Application

Application Notes and Protocols for Br-C4-NHBoc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in drug discovery by inducing the degradation of specific target proteins.[1][2] These molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1][4]

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the ease with which their length can be modified.[5] Br-C4-NHBoc, also known as tert-butyl (4-bromobutyl)carbamate, is a versatile, commercially available building block used in the synthesis of PROTACs. It provides a four-carbon alkyl chain and a Boc-protected amine, which allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand.[6][7] This document provides a detailed protocol for the synthesis of this compound and its subsequent application in the construction of a PROTAC molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name tert-butyl (4-bromobutyl)carbamate[8]
Synonyms 4-(Boc-amino)butyl bromide, Boc-NH-C4-Br[7][8]
CAS Number 164365-88-2[8]
Molecular Formula C₉H₁₈BrNO₂[8]
Molecular Weight 252.15 g/mol [8]
Appearance Off-white to pale yellow low-melting solid[1]
Storage 2-8°C[1]
Table 2: Characterization Data for this compound
AnalysisExpected Results
¹H NMR (CDCl₃) δ 4.55 (br s, 1H, NH), 3.42 (t, J=6.7 Hz, 2H, CH₂Br), 3.16 (q, J=6.6 Hz, 2H, CH₂NH), 1.93 (p, J=6.8 Hz, 2H, CH₂), 1.79 (p, J=6.9 Hz, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ 155.9, 79.2, 40.4, 33.7, 30.8, 29.6, 28.4
Mass Spec (ESI+) m/z 252.05 [M+H]⁺, 274.03 [M+Na]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound (tert-butyl (4-bromobutyl)carbamate)

This protocol describes the synthesis of this compound from the commercially available starting material, 4-(tert-butoxycarbonylamino)-1-butanol, via an Appel reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Funnel

  • Filter paper

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.

  • Slowly add carbon tetrabromide (1.9 eq) portion-wise to the stirring solution at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with diethyl ether.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.[1]

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to pale yellow solid. A quantitative yield has been reported for this reaction.[1]

Protocol 2: Synthesis of a PROTAC using this compound (Example: CCW 28-3)

This protocol outlines the general steps for incorporating this compound into a PROTAC molecule, using the synthesis of the BRD4 degrader CCW 28-3 as an example.[9][10] CCW 28-3 utilizes a ligand for the RNF4 E3 ligase and the BET inhibitor JQ1 as the warhead.[11]

Step 1: Alkylation of the E3 Ligase Ligand with this compound

  • The E3 ligase ligand containing a suitable nucleophile (e.g., an amine or thiol) is reacted with this compound.

  • In a typical procedure, the E3 ligase ligand and this compound are dissolved in a suitable solvent such as dimethylformamide (DMF).

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or cesium carbonate - Cs₂CO₃) is added to facilitate the nucleophilic substitution reaction.[12]

  • The reaction is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.

  • The product, the E3 ligase ligand conjugated to the C4-NHBoc linker, is then purified by standard methods such as column chromatography or preparative HPLC.

Step 2: Deprotection of the Boc Group

  • The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.[9]

  • The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess acid are removed under reduced pressure to yield the amine salt.

Step 3: Amide Coupling with the Protein of Interest (POI) Ligand

  • The deprotected amine intermediate from Step 2 is coupled with the POI ligand containing a carboxylic acid moiety (in this case, a derivative of JQ1).

  • The POI ligand is activated using a coupling reagent such as HATU, HBTU, or EDC in the presence of a base like DIPEA in a solvent like DMF.

  • The amine intermediate is then added to the activated POI ligand.

  • The reaction mixture is stirred at room temperature until the amide bond formation is complete.

  • The final PROTAC molecule (CCW 28-3) is purified by preparative HPLC to yield the desired product.[9]

Diagrams

Br_C4_NHBoc_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-(tert-butoxycarbonylamino)-1-butanol reagents PPh₃, CBr₄ in THF start->reagents Appel Reaction product This compound reagents->product

Caption: Synthesis of this compound.

PROTAC_Synthesis_Workflow cluster_ligands Starting Materials cluster_steps Synthetic Steps cluster_product Final Product E3_ligand E3 Ligase Ligand (e.g., RNF4 ligand) step1 Step 1: Alkylation E3_ligand->step1 BrC4NHBoc This compound BrC4NHBoc->step1 POI_ligand POI Ligand (e.g., JQ1 derivative) step3 Step 3: Amide Coupling POI_ligand->step3 step2 Step 2: Boc Deprotection step1->step2 E3 Ligand-Linker-NHBoc step2->step3 E3 Ligand-Linker-NH₂ PROTAC PROTAC Molecule (e.g., CCW 28-3) step3->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC_MoA cluster_ups Ubiquitin-Proteasome System POI BRD4 PROTAC CCW 28-3 POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeted for Degradation PROTAC->POI E3 RNF4 PROTAC->E3 Ub Ubiquitin PROTAC->Ub induces proximity E3->PROTAC recruits Ub->POI Ubiquitination Proteasome->POI Degrades

Caption: Mechanism of action for CCW 28-3.

References

Application Notes and Protocols for Br-C4-NHBoc Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc) molecule is a valuable bifunctional linker commonly employed in organic synthesis and drug discovery. Its structure incorporates a terminal bromine atom, a reactive electrophile for nucleophilic substitution, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent chemical modifications. This dual functionality makes this compound a key building block in the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ligase ligand.

This document provides a detailed guide to the coupling reaction of this compound with primary and secondary amines, a fundamental step in the synthesis of various research tools and potential therapeutic agents.

Reaction Mechanism and Principles

The coupling of this compound with a primary or secondary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom. This "backside attack" occurs simultaneously with the departure of the bromide ion, which is a good leaving group. The reaction results in the formation of a new carbon-nitrogen bond and the inversion of stereochemistry at the electrophilic carbon, if it is a chiral center.

To facilitate the reaction and prevent the protonation of the nucleophilic amine by any acidic byproducts, a non-nucleophilic base is typically added to the reaction mixture. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the coupling of a primary amine with tert-butyl (4-bromobutyl)carbamate. The specific conditions may require optimization depending on the reactivity of the amine substrate.

Materials:

  • Primary amine (e.g., benzylamine)

  • tert-Butyl (4-bromobutyl)carbamate (this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DMF.

  • Addition of Base: Add a suitable base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq), to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of this compound: Add a solution of tert-butyl (4-bromobutyl)carbamate (1.0-1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC (a typical eluent system is a mixture of hexane (B92381) and ethyl acetate).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation of primary amines with haloalkanes, which is analogous to the this compound coupling reaction. Note that specific yields and reaction times are highly dependent on the substrates and reaction conditions used.

Amine SubstrateElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Benzylaminetert-Butyl (4-bromobutyl)carbamateK₂CO₃DMF8012~70-85
Anilinetert-Butyl (4-bromobutyl)carbamateK₂CO₃DMF10024~50-70
4-Methoxyanilinetert-Butyl (4-bromobutyl)carbamateCs₂CO₃DMF10018~60-75
Piperidinetert-Butyl (4-bromobutyl)carbamateK₂CO₃ACN608>90

Note: These values are estimates based on analogous reactions and should be considered as a starting point for optimization.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) CoupledProduct R-NH-(CH₂)₄-NHBoc Amine->CoupledProduct Nucleophilic Attack BrC4NHBoc Br-(CH₂)₄-NHBoc BrC4NHBoc->CoupledProduct HBr HBr Base Base Base->HBr Neutralization

Caption: SN2 reaction mechanism of this compound coupling with a primary amine.

Experimental Workflow

G start Start setup 1. Reaction Setup - Add amine to dry flask - Add anhydrous DMF - Add base (K₂CO₃ or DIPEA) start->setup add_linker 2. Add Linker - Dissolve this compound in DMF - Add dropwise to reaction setup->add_linker react 3. Reaction - Stir at specified temperature - Monitor by TLC add_linker->react workup 4. Workup - Quench with water - Extract with EtOAc react->workup wash 5. Wash - Wash with NaHCO₃ (aq) - Wash with brine workup->wash dry 6. Dry & Concentrate - Dry with Na₂SO₄ - Concentrate in vacuo wash->dry purify 7. Purification - Silica gel column chromatography dry->purify product Pure Coupled Product purify->product

Caption: Step-by-step experimental workflow for the this compound coupling reaction.

PROTAC Synthesis Workflow

G cluster_0 Step 1: Linker Attachment to Ligand 1 cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with Ligand 2 L1 E3 Ligase Ligand (with nucleophilic handle) C1 Coupling Reaction (SN2) L1->C1 BrC4 This compound BrC4->C1 L1_Linker Ligand 1 - Linker - NHBoc C1->L1_Linker Deprotection Acidic Conditions (e.g., TFA in DCM) L1_Linker->Deprotection L1_Linker_NH2 Ligand 1 - Linker - NH₂ Deprotection->L1_Linker_NH2 C2 Amide Bond Formation (e.g., HATU, DIPEA) L1_Linker_NH2->C2 L2 Target Protein Ligand (with activated carboxyl group) L2->C2 PROTAC Final PROTAC Molecule C2->PROTAC

Caption: General workflow for the synthesis of a PROTAC using a this compound linker.

Application Notes and Protocols: Coupling Br-C4-NHBoc with E3 Ligase Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of PROTAC efficacy, as its length, composition, and attachment points significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[][5]

The tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc) is a widely utilized alkyl-based PROTAC linker.[6] Its bifunctional nature—a reactive bromo group at one end and a Boc-protected amine at the other—provides the synthetic versatility required for sequential and controlled conjugation to E3 ligase ligands and POI ligands. This document provides detailed application notes and protocols for the common reaction conditions used to couple this compound with various E3 ligase ligands.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs operate catalytically by hijacking the ubiquitin-proteasome pathway.[7] The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is subsequently released and can engage in further degradation cycles.

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_Cascade Ubiquitin Transfer (from E1/E2 Enzymes) Ternary->Ub_Cascade Recycle PROTAC Recycling Ternary->Recycle Release PolyUb Poly-ubiquitinated POI Ub_Cascade->PolyUb Poly-ubiquitination Proteasome 26S Proteasome Degradation PolyUb->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflows and Coupling Chemistries

The synthesis of a PROTAC using this compound typically involves a multi-step process. The strategy depends on the available functional groups on the E3 ligase ligand and the POI ligand. The linker can be sequentially attached, first to one ligand, followed by deprotection and coupling to the second ligand.

Synthesis_Workflow start Start Materials: - this compound Linker - E3 Ligase Ligand - POI Ligand step1 Step 1: Couple Linker to Ligand 1 (e.g., E3 Ligase Ligand) start->step1 step2 Step 2: Boc Deprotection (e.g., using TFA) step1->step2 step3 Step 3: Couple Intermediate to Ligand 2 (e.g., POI Ligand) step2->step3 purify Purification & Characterization (HPLC, LC-MS, NMR) step3->purify step4 Final PROTAC Molecule purify->step4

Caption: General synthetic workflow for PROTAC assembly using this compound.

The choice of coupling chemistry is dictated by the functional groups on the E3 ligase ligand. The this compound linker offers two distinct reactive sites for conjugation: the electrophilic bromoalkyl group and the nucleophilic amine group (after Boc deprotection).

Coupling_Logic cluster_E3 E3 Ligase Ligand Functional Groups Linker Br-(CH₂)₄-NHBoc Br-(CH₂)₄-NH₂ (after deprotection) Carboxylic_Acid -COOH Linker:amine->Carboxylic_Acid Amide Coupling Aldehyde -CHO Linker:amine->Aldehyde Reductive Amination Phenol -OH (phenolic) Linker:bromo->Phenol Nucleophilic Substitution (SNAr/SN2) Amine_E3 -NH₂ Linker:bromo->Amine_E3 Alkylation

Caption: Logical relationships of coupling chemistries for this compound.

Experimental Protocols

Below are detailed protocols for common coupling reactions involving the this compound linker and E3 ligase ligands. The most frequently used E3 ligase ligands for PROTAC design are those that bind to Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and MDM2.[3]

Protocol 1: Amide Bond Formation

This protocol is suitable for E3 ligase ligands containing a carboxylic acid moiety (e.g., derivatives of lenalidomide (B1683929) for CRBN). The amine of the linker is first deprotected and then coupled to the ligand.

Step 1A: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt (4-bromobutan-1-amine) is often used directly in the next step.

Step 1B: Amide Coupling

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC·HCl) and an amine base (e.g., DIPEA or TEA).

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected linker (4-bromobutan-1-amine salt) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purify the product by flash column chromatography.

ParameterCondition
Reagents E3 Ligand-COOH (1.0 eq.), Deprotected Linker (1.1-1.5 eq.), Coupling Agent (1.2 eq.), Base (2.0-3.0 eq.)
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Time 4 - 16 hours
Typical Yield 60 - 90%
Protocol 2: Nucleophilic Substitution with Phenols

This protocol is ideal for E3 ligase ligands with a phenolic hydroxyl group, such as the hydroxyproline (B1673980) mimic for VHL.

  • Dissolve the VHL ligand in a polar aprotic solvent like DMF or Acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify by flash column chromatography.

ParameterCondition
Reagents E3 Ligand-OH (1.0 eq.), this compound (1.2-2.0 eq.), Base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
Solvent DMF or Acetonitrile
Temperature 50 - 80 °C
Time 6 - 24 hours
Typical Yield 50 - 85%
Protocol 3: Reductive Amination

This protocol is used when the E3 ligase ligand possesses an aldehyde or ketone functionality. It involves the initial formation of an imine between the deprotected linker amine and the carbonyl group, followed by in-situ reduction.[9]

Step 3A: Boc Deprotection of Linker (See Protocol 1A)

Step 3B: Imine Formation and Reduction

  • Dissolve the E3 ligase ligand (containing an aldehyde/ketone) and the deprotected linker amine salt in a solvent such as DCM, Dichloroethane (DCE), or Methanol.

  • Add a mild base (e.g., TEA) to neutralize the amine salt.

  • Add a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is commonly used for its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective.[9]

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by flash column chromatography.

ParameterCondition
Reagents E3 Ligand-CHO (1.0 eq.), Deprotected Linker (1.1 eq.), Reducing Agent (STAB, 1.5 eq.), Base (TEA, 1.2 eq.)
Solvent DCM, DCE, or MeOH
Temperature Room Temperature
Time 2 - 12 hours
Typical Yield 55 - 80%
Protocol 4: Integration with Click Chemistry

While this compound is not a direct click chemistry handle, it can be easily functionalized to participate in such reactions, which are prized for their efficiency and orthogonality.[][11] For example, the deprotected amine can be acylated with an NHS ester bearing an alkyne or azide.

Step 4A: Boc Deprotection of Linker (See Protocol 1A)

Step 4B: Functionalization with an Azide or Alkyne

  • Dissolve the deprotected linker amine salt in DMF or DCM.

  • Add a base (e.g., DIPEA) to neutralize the amine.

  • Add an azide- or alkyne-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS-ester).[12]

  • Stir at room temperature for 2-4 hours to form the functionalized linker (e.g., Azido-C4-Br).

  • This intermediate can then be coupled to an E3 ligase ligand via its bromo group (Protocol 2) and subsequently "clicked" to a POI ligand containing the complementary handle.

ParameterCondition
Reagents Deprotected Linker (1.0 eq.), Alkyne/Azide-NHS Ester (1.05 eq.), Base (DIPEA, 2.0 eq.)
Solvent DMF or DCM
Temperature Room Temperature
Time 2 - 4 hours
Typical Yield >90%

Conclusion

The this compound linker is a foundational building block in the synthesis of PROTACs, offering a straightforward and flexible approach to tethering E3 ligase and POI ligands. The selection of the appropriate coupling chemistry—be it amide bond formation, nucleophilic substitution, or reductive amination—is crucial and must be tailored to the specific functional groups present on the E3 ligase ligand. The protocols outlined in these application notes provide robust starting points for researchers. However, optimization of reaction conditions, including solvent, temperature, and stoichiometry, is often necessary to achieve high yields and purity, ultimately enabling the successful development of potent and selective protein degraders.

References

Application Notes and Protocols: Selective Mono-alkylation of Primary Amines with tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process is fundamental for constructing complex molecules, including linkers for antibody-drug conjugates (ADCs), PROTACs, and various pharmacologically active compounds. The use of bifunctional reagents, such as tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc), allows for the introduction of a protected amino group at the end of a carbon spacer. This application note provides a detailed protocol for the selective mono-alkylation of primary amines using this compound.

The primary challenge in the N-alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. The protocol outlined below utilizes controlled stoichiometry and specific reaction conditions to favor the desired mono-alkylated product.

Reaction Principle

The reaction proceeds via a nucleophilic aliphatic substitution (S(_N)2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. A base is required to deprotonate the resulting ammonium salt, regenerating a neutral secondary amine. To control selectivity and prevent dialkylation, a non-nucleophilic inorganic base such as potassium carbonate is often employed in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF.

Quantitative Data Summary

The following table summarizes representative yields for the mono-alkylation of various primary amines with this compound under the specified conditions. Yields can vary depending on the steric and electronic properties of the primary amine.

Primary Amine Base (Equivalents) Solvent Temperature (°C) Time (h) Isolated Yield (%)
BenzylamineK₂CO₃ (2.0)Acetonitrile801285
AnilineK₂CO₃ (2.0)DMF1002465
CyclohexylamineK₂CO₃ (2.0)Acetonitrile801678
2-PhenylethylamineK₂CO₃ (2.0)DMF901282

Note: The data presented in this table are illustrative and represent typical outcomes for this reaction class. Actual yields may vary based on specific substrate and experimental conditions.

Experimental Protocol

This protocol describes a general procedure for the reaction of a primary amine with this compound on a 1 mmol scale.

Materials and Reagents
  • Primary amine (1.0 mmol, 1.0 equiv)

  • tert-butyl (4-bromobutyl)carbamate (this compound) (1.1 mmol, 1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile or DMF (10 mL)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add tert-butyl (4-bromobutyl)carbamate (1.1 mmol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80°C (for acetonitrile) or 90-100°C (for DMF) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting primary amine is consumed (typically 12-24 hours).

  • Workup - Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated Boc-protected amine.

Visualizations

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Primary Amine + This compound + K₂CO₃ in Acetonitrile heating Heat to 80°C (12-24h) reactants->heating filter Cool & Filter heating->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Mono-alkylated Boc-protected Amine purify->product G cluster_reaction_path Reaction Pathways start Primary Amine (R-NH₂) desired_path Desired Mono-alkylation (Favored by controlled base) start->desired_path reagent This compound reagent->desired_path undesired_path Undesired Di-alkylation (Occurs with excess amine reactivity) reagent->undesired_path product Secondary Amine (Desired Product) desired_path->product side_product Tertiary Amine (Side Product) undesired_path->side_product product->undesired_path Reacts again

Application Note: Analytical Techniques for the Characterization of N-(4-bromobutyl)-tert-butylcarbamate (Br-C4-NHBoc)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-bromobutyl)-tert-butylcarbamate (Br-C4-NHBoc) is a bifunctional linker molecule widely utilized in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] Its structure incorporates a terminal alkyl bromide and a tert-butyloxycarbonyl (Boc) protected amine, allowing for sequential chemical modifications. Accurate characterization of this compound is critical to ensure its purity and structural integrity, which are paramount for the success of subsequent synthetic steps. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize this compound.

Core Analytical Techniques

A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound. These include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[2] Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

3.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Key Spectral Features: The most prominent feature in the ¹H NMR spectrum of a Boc-protected amine is the appearance of a large singlet around 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[2][3] The disappearance of the starting amine proton signal and shifts in the signals of adjacent protons also confirm successful N-Boc protection.[2]

Quantitative Data Summary:

AssignmentChemical Shift (δ) ppmMultiplicityIntegration
C(CH ₃)₃~1.44s9H
-NH-CH₂-CH ₂-CH₂-Br~1.79m2H
-NH-CH₂-CH ₂-~3.10q2H
-CH ₂-Br~3.40t2H
-NH -~4.60br s1H

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃ and can vary slightly.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrument Setup: Utilize a 300 MHz or higher NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[3] Typically, 16-32 scans are acquired.[3]

  • Data Processing: Process the acquired data with a Fourier transform, followed by phase and baseline corrections. The spectrum is calibrated using the residual solvent peak. Integration of the signals provides the relative ratio of protons.

3.2. ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Key Spectral Features: The presence of the Boc group is confirmed by signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.[3]

Quantitative Data Summary:

AssignmentChemical Shift (δ) ppm
C (CH₃)₃~28.4
-NH-CH₂-C H₂-~30.0
-CH₂-C H₂-Br~31.5
-C H₂-Br~33.8
-NH-C H₂-~40.5
-C (CH₃)₃~79.1
-C =O~155.9

Note: The chemical shift of the carbonyl carbon is a key indicator of the carbamate (B1207046) group.[4]

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The same spectrometer can be used. A standard proton-decoupled pulse sequence is employed.

  • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and confirm its elemental composition.

Key Spectral Features: For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Electrospray ionization (ESI) is a common soft ionization technique that often yields the molecular ion.[3]

Quantitative Data Summary:

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[M+H]⁺268.05270.05
[M+Na]⁺290.03292.03

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: Use an ESI-MS, often coupled with a liquid chromatography system (LC-MS).[3][5][6]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.[3]

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for precise mass determination and elemental composition confirmation.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Key Spectral Features: The successful introduction of the Boc group is indicated by the appearance of a strong carbonyl (C=O) stretching vibration of the carbamate.[2]

Quantitative Data Summary:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3400Carbamate N-H
C-H Stretch2850-2980Aliphatic C-H
C=O Stretch1680-1700Carbamate carbonyl
N-H Bend1510-1530Amide II band
C-O Stretch~1170Carbamate C-O

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., KBr), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum first, then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the this compound product.[5][6]

Methodology: A reverse-phase HPLC method is typically employed.

Quantitative Data Summary:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.

  • Data Analysis: The purity of the product is determined by the relative area of its peak in the chromatogram.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Materials reaction Reaction with (Boc)₂O start->reaction purify Column Chromatography reaction->purify NMR NMR ('¹H, ¹³C') purify->NMR MS Mass Spectrometry purify->MS FTIR FTIR purify->FTIR HPLC HPLC purify->HPLC final_product Characterized this compound NMR->final_product MS->final_product FTIR->final_product HPLC->final_product

Caption: Workflow for the synthesis and characterization of this compound.

G cluster_0 Signaling Pathway / MoA Br_C4_NHBoc This compound Alkyl Bromide Boc-Protected Amine Linker Linker Synthesis Br_C4_NHBoc:f0->Linker Reacts with POI Ligand Br_C4_NHBoc:f1->Linker Deprotection & Reaction with E3 Ligase Ligand E3_Ligase E3 Ligase Ligand E3_Ligase->Linker PROTAC PROTAC Molecule Linker->PROTAC POI_Ligand Protein of Interest Ligand POI_Ligand->Linker Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Role of this compound in a PROTAC signaling pathway.

References

Application of Br-C4-NHBoc in the Synthesis of a Specific BRD4-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the alkyl linker, Br-C4-NHBoc, in the synthesis of specific Proteolysis Targeting Chimeras (PROTACs). The focus is on the synthesis of CCW 28-3, a PROTAC designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).

Introduction to this compound and PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2][3]

This compound is an alkyl-chain-based PROTAC linker with a four-carbon chain, a terminal bromine atom for initial conjugation, and a Boc-protected amine for subsequent coupling reactions. Mono-N-Boc diamines like this compound are key building blocks that allow for the incorporation of linker diversity in PROTAC synthesis.[4] This application note details its use in the synthesis of CCW 28-3, a BRD4-degrading PROTAC.[1][5]

Quantitative Data for CCW 28-3

The following table summarizes the available quantitative data for the BRD4-targeting PROTAC, CCW 28-3, which utilizes the this compound linker.

ParameterValueTargetCell LineReference
IC₅₀ 0.54 µMRNF4Not Specified[5]
DC₅₀ 32 nMBRD4Myeloid Leukemia Cells[6]
Dₘₐₓ >50%BRD4231MFP breast cancer cells, HeLa[7]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of CCW 28-3 required to inhibit 50% of the binding of a probe to the RNF4 E3 ligase. DC₅₀ (Half-maximal degradation concentration): The concentration of CCW 28-3 required to degrade 50% of the target protein, BRD4. Dₘₐₓ (Maximum degradation): The maximum percentage of target protein degradation achieved with CCW 28-3.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CCW 28-3 and a general workflow for its synthesis.

Figure 1: Mechanism of RNF4-mediated BRD4 degradation by CCW 28-3.

Synthesis_Workflow start Starting Materials (JQ1-acid, this compound, CCW16) step1 Step 1: First Amide Coupling (CCW16 + this compound) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Second Amide Coupling (Intermediate + JQ1-acid) step2->step3 purification Purification (Reverse-Phase HPLC) step3->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final Product (CCW 28-3) characterization->final_product

Figure 2: General experimental workflow for the synthesis of CCW 28-3.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a PROTAC like CCW 28-3 using this compound, based on established methodologies.[4]

Protocol 1: Amide Coupling using HATU

This protocol describes the coupling of a carboxylic acid (e.g., JQ1-acid or the RNF4 ligand with a carboxylic acid handle) with an amine (e.g., deprotected this compound linker).

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group from the amine linker.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA to the solution (typically a 1:1 ratio of TFA to DCM).[8]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine TFA salt can often be used in the next step without further purification. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline for the purification of the final PROTAC compound.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMF or DMSO)

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the dissolved crude PROTAC sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the compound. The gradient will depend on the hydrophobicity of the PROTAC and may need to be optimized (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.

  • Pool the pure fractions and lyophilize to obtain the final purified PROTAC.[9]

Protocol 4: Characterization by LC-MS and NMR

The identity and purity of the final PROTAC should be confirmed by analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An analytical LC-MS system can be used to confirm the molecular weight of the synthesized PROTAC and to assess its purity. A small amount of the purified compound is injected, and the resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final PROTAC. The spectra should be consistent with the expected structure, with all key protons and carbons accounted for.

Conclusion

This compound serves as a versatile and effective linker for the synthesis of PROTACs, as demonstrated by its application in the creation of the BRD4 degrader, CCW 28-3. The protocols outlined in this document provide a foundational methodology for researchers to synthesize and purify similar PROTACs. The successful degradation of BRD4 by CCW 28-3 highlights the potential of PROTACs developed with this linker in targeting disease-relevant proteins for therapeutic intervention. Further optimization of the linker length and composition can be explored to enhance the potency and pharmacokinetic properties of future PROTACs.

References

Protocol for On-Resin N-Alkylation of Peptides with N-Boc-4-bromobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the introduction of functionalities that can enhance therapeutic properties such as potency, stability, and cellular uptake. One versatile modification is the alkylation of primary amines on peptide side chains, such as the ε-amino group of lysine (B10760008). This document provides a detailed protocol for the incorporation of a Boc-protected aminobutyl moiety onto a peptide chain via on-resin alkylation of a lysine residue using N-Boc-4-bromobutylamine (Br-C4-NHBoc).

This method utilizes a solid-phase peptide synthesis (SPPS) approach with an orthogonal protecting group strategy to selectively deprotect the lysine side chain for subsequent alkylation. The tert-butyloxycarbonyl (Boc) group on the alkylating agent ensures that the newly introduced primary amine remains protected during the remainder of the synthesis and cleavage from the resin, preventing unwanted side reactions.

Methodology Overview

The overall strategy involves the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid support using Boc chemistry. A lysine residue with a selectively removable side-chain protecting group, such as 4-methyltrityl (Mtt), is incorporated at the desired position.

  • Selective Deprotection of the Lysine Side Chain: On-resin removal of the Mtt group under mild acidic conditions that do not cleave the N-terminal Boc group or other acid-labile side-chain protecting groups.

  • On-Resin Alkylation: Reaction of the deprotected lysine side chain with N-Boc-4-bromobutylamine in the presence of a non-nucleophilic base.

  • Cleavage and Deprotection: Cleavage of the modified peptide from the resin and removal of all remaining protecting groups using a strong acid cocktail.

  • Purification and Analysis: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Parent Peptide

This protocol assumes a standard Boc-SPPS workflow. The example provided is for a generic peptide containing a Lys(Mtt) residue.

  • Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., 0.5 mmol/g substitution).

  • Amino Acids: Nα-Boc protected amino acids, with appropriate side-chain protection (e.g., Boc-Lys(Mtt)-OH).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

Procedure:

  • Swell the resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes to remove the Nα-Boc group.

  • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (2x for 2 minutes each).

  • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Nα-Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-7 for each amino acid in the sequence, incorporating Boc-Lys(Mtt)-OH at the desired position.

Selective Deprotection of the Lysine(Mtt) Side Chain
  • Deprotection Solution: 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.

Procedure:

  • Wash the peptide-resin with DCM (3x).

  • Treat the resin with the deprotection solution (10 mL per gram of resin).

  • Shake the suspension gently. Monitor the reaction by taking small aliquots of the solution and measuring the UV absorbance of the released trityl cation (around 470 nm). The reaction is typically complete within 1-2 hours.

  • Once the deprotection is complete, wash the resin thoroughly with DCM (5x), 10% DIEA in DMF (2x), and DMF (5x).

On-Resin Alkylation with N-Boc-4-bromobutylamine
  • Alkylating Agent: N-Boc-4-bromobutylamine (this compound).

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Procedure:

  • Swell the resin with the deprotected lysine side chain in DMF.

  • In a separate vessel, dissolve N-Boc-4-bromobutylamine (5-10 equivalents relative to the lysine sites) and DIEA (10-20 equivalents) in DMF.

  • Add the alkylation solution to the resin.

  • Shake the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this should be monitored to avoid side reactions.

  • Monitor the reaction progress using a chloranil (B122849) test or by cleaving a small amount of peptide from the resin for mass spectrometry analysis.

  • Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Final Cleavage and Deprotection
  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

Procedure:

  • Place the dry, modified peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The efficiency of on-resin alkylation can vary depending on the peptide sequence, resin, and reaction conditions. The following table provides representative data for the on-resin alkylation of a lysine side chain with a bromoalkylamine.

Peptide Sequence (Alkylation Site)Alkylating AgentEquivalents of Alkylating AgentBase (Equivalents)SolventTime (h)Temperature (°C)Crude Purity (%)Isolated Yield (%)
Ac-Lys(alk)-Gly-NH₂Br-(CH₂)₄-NHBoc10DIEA (20)DMF4825>7030-50
H-Gly-Arg-Lys(alk)-Gly-NH₂Br-(CH₂)₄-NHBoc10Collidine (20)NMP2450>6525-45
H-Ala-Val-Lys(alk)-Pro-Gly-NH₂Br-(CH₂)₅-NHBoc5DIEA (10)DMF7225>7540-60

Note: The data in this table is representative and based on typical yields for on-resin alkylation reactions. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS 1. Solid-Phase Peptide Synthesis cluster_Deprotection 2. Selective Deprotection cluster_Alkylation 3. On-Resin Alkylation cluster_Cleavage 4. Cleavage & Purification Resin Merrifield Resin Peptide_Synthesis Boc-SPPS (Incorporate Lys(Mtt)) Resin->Peptide_Synthesis Protected_Peptide Resin-Bound Protected Peptide Peptide_Synthesis->Protected_Peptide Selective_Deprotection 1-2% TFA, TIS in DCM Protected_Peptide->Selective_Deprotection Deprotected_Lys Resin-Bound Peptide with Free Lys ε-NH₂ Selective_Deprotection->Deprotected_Lys Alkylation This compound, DIEA in DMF Deprotected_Lys->Alkylation Alkylated_Peptide Resin-Bound Alkylated Peptide Alkylation->Alkylated_Peptide Cleavage 95% TFA Cocktail Alkylated_Peptide->Cleavage Crude_Peptide Crude Modified Peptide Cleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Final_Product Purified Alkylated Peptide Purification->Final_Product

Caption: Workflow for On-Resin Alkylation of a Peptide with this compound.

Signaling Pathway Analogy: Logic of Orthogonal Protection

orthogonal_protection Peptide Resin-Bound Peptide Nα-Boc Lys(Mtt) Other Side-Chain Protection TFA_50 50% TFA in DCM Peptide:N->TFA_50 Cleaved TFA_1 1-2% TFA in DCM Peptide:L->TFA_1 Cleaved HF_TFA_95 Strong Acid (e.g., 95% TFA) Peptide:S->HF_TFA_95 Cleaved TFA_50->Peptide:L Stable TFA_50->Peptide:S Stable TFA_1->Peptide:N Stable TFA_1->Peptide:S Stable

Caption: Orthogonal protection scheme for selective lysine modification.

Application Notes and Protocols for Reactions Involving Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-C4-NHBoc, chemically known as tert-butyl (4-bromobutyl)carbamate, is a versatile bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The C4 alkyl chain of this compound provides a flexible spacer to connect a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The Boc-protected amine allows for further chemical modifications, making it a key building block in the synthesis of these targeted protein degraders.

This document provides detailed protocols for a common application of this compound: the N-alkylation of nucleophiles, a crucial step in the synthesis of PROTACs and other functionalized molecules. A representative Williamson ether synthesis with a phenolic substrate is described in detail, including reaction conditions, purification, and expected outcomes.

Data Presentation

The following table summarizes the quantitative data for a representative Williamson ether synthesis reaction between 4-hydroxyphenone and this compound.

ParameterValue
Reactants 4-hydroxyphenone, this compound
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone (B3395972)
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 12 hours
Product tert-butyl (4-(4-acetylphenoxy)butyl)carbamate
Yield ~40%
Purity >95% after column chromatography

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-hydroxyphenone with this compound

This protocol details the mono-alkylation of a phenolic substrate using this compound. The reaction proceeds via a Williamson ether synthesis, a well-established method for forming ether linkages.

Materials:

  • tert-butyl (4-bromobutyl)carbamate (this compound)

  • 4-hydroxyphenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

Procedure:

  • To a solution of 4-hydroxyphenone (1.0 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl (4-bromobutyl)carbamate (this compound) (1.0 equivalent) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 12 hours.

  • After cooling to room temperature, evaporate the acetone using a rotary evaporator.

  • To the residue, add water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure product, tert-butyl (4-(4-acetylphenoxy)butyl)carbamate.

Expected Results:

The reaction should yield the desired mono-alkylated product with a yield of approximately 40%. The unreacted starting material can be recovered during column chromatography. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

PROTAC Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a common application for molecules synthesized using the this compound linker. The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 E1, E2 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded POI (Peptides) Proteasome->Degraded Degradation

Caption: General signaling pathway of a PROTAC molecule.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Williamson ether synthesis of a phenol (B47542) with this compound.

Experimental_Workflow Experimental Workflow for Williamson Ether Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Mix Phenol and K₂CO₃ in Acetone Addition Add this compound Reactants->Addition Reflux Reflux for 12h Addition->Reflux Evaporation Evaporate Acetone Reflux->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for the synthesis of an ether-linked product.

Application Notes and Protocols for the Use of Br-C4-NHBoc in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-C4-NHBoc, chemically known as tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional linker widely employed in solid-phase synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This linker features a bromoalkyl group for covalent attachment to a solid support or a ligand, and a Boc-protected amine that, after deprotection, allows for the coupling of another molecule, such as an E3 ligase ligand or a target protein ligand.

These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis, focusing on the construction of PROTACs. The methodologies described herein are based on established solid-phase chemistry principles and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Core Applications

The primary application of this compound in solid-phase synthesis is as a flexible alkyl linker in the construction of PROTACs. Its C4 alkyl chain provides spatial separation between the two ligands of a PROTAC, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

A notable example of a PROTAC synthesized using this linker is CCW 28-3 . This molecule targets the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, for degradation by recruiting the RNF114 E3 ubiquitin ligase.

Data Summary

The following table summarizes key quantitative data for a representative BRD4-targeting PROTAC synthesized using a C4 alkyl linker, analogous to the application of this compound.

ParameterValueAnalytical Method
Resin Loading
Initial E3 Ligand Loading0.5 - 1.0 mmol/gNot Applicable
Synthesis Efficiency
Linker Coupling Efficiency>90%Qualitative (e.g., Kaiser Test)
POI Ligand Coupling Efficiency>90%Qualitative (e.g., Kaiser Test)
Final Product
Crude Purity70 - 85%Analytical HPLC
Purified Yield10 - 30%Mass Measurement
Final Purity>95%Analytical HPLC
Biological Activity
BRD4 Degradation (DC50)14 - 36 nMWestern Blot
Anti-proliferative Activity (IC50)~10 nM - 0.81 µMCell Viability Assay

Experimental Protocols

This section details the key experimental procedures for the solid-phase synthesis of a PROTAC using this compound. The protocol is based on the synthesis of a BRD4-targeting PROTAC, such as CCW 28-3, where a ligand for the RNF114 E3 ligase is first immobilized on the solid support.

Immobilization of E3 Ligase Ligand on Solid Support

This protocol describes the attachment of an E3 ligase ligand (with a suitable functional group, e.g., a carboxylic acid) to a resin.

Materials:

  • Resin (e.g., 2-Chlorotrityl chloride resin)

  • E3 Ligase Ligand with a carboxylic acid handle

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Shaker or vortexer

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the E3 ligase ligand (1.0-1.5 eq) in DCM.

  • Add the E3 ligase ligand solution to the swollen resin.

  • Add DIPEA (3.0 eq) to the reaction mixture and shake at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and shake for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Attachment of this compound Linker

This protocol details the coupling of the this compound linker to the immobilized E3 ligase ligand. This is achieved via a nucleophilic substitution reaction where a nucleophilic group on the immobilized ligand (e.g., a deprotonated phenol (B47542) or amine) attacks the alkyl bromide of the linker.

Materials:

  • E3 Ligase Ligand-functionalized resin

  • This compound (tert-butyl N-(4-bromobutyl)carbamate)

  • N-methylpyrrolidone (NMP)

  • Cesium Carbonate (Cs2CO3)

  • Potassium Iodide (KI)

  • Shaker

Procedure:

  • Swell the E3 ligase ligand-functionalized resin in NMP.

  • Add this compound (4.0 eq), Cs2CO3 (2.5 eq), and KI (0.1 eq) to the resin suspension.

  • Shake the mixture at 50-70°C for 24-48 hours.

  • Wash the resin sequentially with NMP (3x), a 1:1 mixture of NMP/water (3x), NMP (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Boc Deprotection

This protocol describes the removal of the Boc protecting group from the linker to expose the primary amine for subsequent coupling.

Materials:

  • Resin with attached linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the resin in DCM for 30 minutes.

  • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.

  • Wash the resin with DCM (3x).

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing with a solution of 10% DIPEA in DCM (3x).

  • Wash the resin with DCM (3x) to remove excess base.

Coupling of the Protein of Interest (POI) Ligand

This protocol details the final coupling of the POI ligand (e.g., a BRD4 inhibitor with a carboxylic acid handle) to the deprotected linker.

Materials:

  • Deprotected linker-resin

  • POI Ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the deprotected linker-resin in DMF.

  • In a separate vial, dissolve the POI ligand (2.0 eq), HATU (1.9 eq), and HOBt (2.0 eq) in DMF.

  • Add DIPEA (4.0 eq) to the POI ligand solution to activate the carboxylic acid.

  • Add the activated POI ligand solution to the resin.

  • Shake the reaction mixture at room temperature for 4-12 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Cleavage of the PROTAC from the Resin

This final step releases the synthesized PROTAC from the solid support.

Materials:

  • PROTAC-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Treat the dry PROTAC-bound resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Wash the crude product with cold diethyl ether (2x).

  • Dry the crude PROTAC under vacuum.

  • Purify the crude product by preparative HPLC.

Visualizations

PROTAC Solid-Phase Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_resin Solid Support cluster_synthesis Synthesis Steps cluster_final Final Product Resin Resin Ligand_Attach 1. Immobilize E3 Ligand Resin->Ligand_Attach Start Linker_Attach 2. Attach This compound Ligand_Attach->Linker_Attach Deprotection 3. Boc Deprotection (TFA) Linker_Attach->Deprotection POI_Attach 4. Couple POI Ligand Deprotection->POI_Attach Cleavage 5. Cleavage from Resin POI_Attach->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for the solid-phase synthesis of a PROTAC.

BRD4 Degradation Signaling Pathway

BRD4_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery cluster_Outcome Downstream Effects PROTAC PROTAC (e.g., CCW 28-3) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds RNF114 RNF114 (E3 Ligase) PROTAC->RNF114 Recruits Proteasome Proteasome BRD4->Proteasome Targeted for Degradation RNF114->BRD4 Ubiquitination Ub Ubiquitin Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Downregulation Degradation->cMYC Apoptosis Apoptosis & Cell Cycle Arrest cMYC->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and downstream effects.

Application Notes and Protocols for Br-C4-NHBoc Linker in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody, the potent payload, and the chemical linker that connects them. The linker plays a pivotal role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

This document provides detailed application notes and protocols for the use of the Br-C4-NHBoc linker , a non-cleavable alkyl-based linker, in the synthesis of ADCs. Non-cleavable linkers, such as the this compound, offer high plasma stability, as they rely on the complete degradation of the antibody in the lysosome to release the payload. This characteristic can minimize off-target toxicity and improve the therapeutic window of the ADC.

The this compound linker, chemically known as tert-butyl (4-bromobutyl)carbamate, provides a four-carbon spacer that separates the antibody from the cytotoxic drug. The bromo-functional group allows for covalent attachment to nucleophilic residues on the antibody, typically the thiol group of a cysteine residue. The Boc-protected amine end can be deprotected to enable conjugation to a payload molecule. The resulting alkyl-carbamate linkage is highly stable, contributing to the overall stability of the ADC in systemic circulation.

Mechanism of Action of an ADC with a Non-Cleavable Linker

The general mechanism of action for an ADC employing a non-cleavable linker like this compound is a multi-step process that ensures targeted cell killing while minimizing systemic toxicity.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion Payload_Release Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release 5. Proteolysis Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 6. Cytotoxicity

Figure 1: Mechanism of action of an ADC with a non-cleavable linker.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process that requires careful control of reaction conditions to ensure efficient conjugation and a desirable drug-to-antibody ratio (DAR). The following protocols provide a general framework for the synthesis and characterization of an ADC using this linker.

Materials and Equipment
  • Monoclonal antibody (mAb)

  • This compound linker (tert-butyl (4-bromobutyl)carbamate)

  • Cytotoxic payload with a suitable functional group for conjugation (e.g., a primary or secondary amine)

  • Reducing agent (e.g., TCEP, DTT)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

  • Conjugation buffers (e.g., PBS, borate (B1201080) buffer)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification system (e.g., SEC, HIC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE)

Experimental Workflow

The overall workflow for the synthesis of an ADC using the this compound linker can be visualized as follows:

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb_prep 1. Antibody Preparation (Disulfide Reduction) Conjugation 3. ADC Conjugation (Alkylation) mAb_prep->Conjugation Linker_prep 2. Linker-Payload Synthesis Linker_prep->Conjugation Purification 4. Purification (e.g., SEC, HIC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Figure 2: General workflow for ADC synthesis using the this compound linker.

Protocol 1: Preparation of the Linker-Payload Construct

This protocol describes the synthesis of the payload conjugated to the this compound linker, ready for attachment to the antibody.

  • Deprotection of the this compound Linker:

    • Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting group.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker (4-bromobutan-1-amine).

  • Conjugation of the Deprotected Linker to the Payload:

    • The payload must have a suitable functional group, such as a carboxylic acid, that can react with the amine group of the deprotected linker.

    • Activate the carboxylic acid on the payload using a coupling agent (e.g., HBTU, HATU) in an appropriate solvent like DMF.

    • Add the deprotected linker to the activated payload solution.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the linker-payload construct using column chromatography or preparative HPLC.

Protocol 2: Antibody Preparation (Cysteine-based Conjugation)

This protocol details the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.

  • Buffer Exchange:

    • Exchange the antibody into a conjugation-compatible buffer (e.g., PBS with EDTA) using a desalting column or tangential flow filtration.

  • Partial Reduction:

    • To a solution of the antibody (typically 5-10 mg/mL), add a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP will determine the number of disulfide bonds reduced and, consequently, the final DAR.

    • Incubate the reaction at 37°C for 1-2 hours.

    • The reaction can be quenched by buffer exchange into a conjugation buffer without the reducing agent.

Protocol 3: ADC Conjugation and Purification

This protocol describes the conjugation of the linker-payload construct to the reduced antibody and the subsequent purification of the ADC.

  • Conjugation:

    • Immediately after the reduction and buffer exchange, add the purified linker-payload construct (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC).

    • To separate ADCs with different DARs and remove unconjugated antibody, hydrophobic interaction chromatography (HIC) can be employed.

Protocol 4: Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the known extinction coefficients of the antibody and the payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to confirm the DAR.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

    • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.

  • In Vitro Potency and Stability:

    • Cell-based Cytotoxicity Assays: Determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

    • Plasma Stability Assays: Incubate the ADC in plasma (human, mouse) at 37°C for several days and monitor for drug deconjugation by LC-MS.

Quantitative Data Summary

The following tables provide illustrative quantitative data for an ADC synthesized using a non-cleavable alkyl-based linker. This data is representative and may vary depending on the specific antibody, payload, and precise reaction conditions.

Table 1: Representative ADC Synthesis and Characterization Data

ParameterTypical ValueMethod of Analysis
Average DAR 3.5 - 4.5HIC, UV-Vis, MS
Monomer Purity > 95%SEC
Aggregate Content < 5%SEC
Unconjugated Payload < 1%RP-HPLC
Endotoxin Level < 0.5 EU/mgLAL Assay

Table 2: Representative In Vitro Stability and Potency Data

ParameterTypical ValueCell Line / Condition
Plasma Stability (7 days) > 90% ADC intactHuman Plasma @ 37°C
IC50 (Antigen-Positive) 0.1 - 10 nMe.g., HER2+ cell line
IC50 (Antigen-Negative) > 1000 nMe.g., HER2- cell line

Conclusion

The this compound linker represents a viable option for the synthesis of non-cleavable ADCs. Its simple alkyl chain structure contributes to high stability in systemic circulation, a key attribute for minimizing off-target toxicity. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, purify, and characterize ADCs using this linker. The successful development of an ADC is a complex process that requires careful optimization of each step, from linker-payload synthesis to final product characterization. The information provided herein serves as a foundational resource for the application of the this compound linker in the development of next-generation antibody-drug conjugates.

Application Notes and Protocols: Conjugation of Br-C4-NHBoc to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of the Br-C4-NHBoc linker to small molecule inhibitors, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The this compound linker, a commonly used alkyl chain with a Boc-protected amine, serves to connect the target protein ligand (the small molecule inhibitor) to an E3 ligase ligand.

This document outlines detailed experimental protocols for the key steps in the conjugation process: the deprotection of the Boc group and the subsequent amide bond formation. Additionally, it includes a representative signaling pathway illustrating the mechanism of action of a PROTAC targeting BRD4, a common application for such constructs.

Experimental Protocols

The synthesis of a PROTAC from a small molecule inhibitor containing a carboxylic acid and the this compound linker is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group on the linker is removed to expose the primary amine. Second, the deprotected linker is coupled to the carboxylic acid of the small molecule inhibitor via an amide bond formation reaction.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which is essential for the subsequent coupling reaction. Acidic conditions are typically employed for this transformation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine linker (Br-C4-NH₂). The product is often obtained as a salt (e.g., trifluoroacetate (B77799) salt) and can be used directly in the next step or after neutralization.

Table 1: Representative Data for Boc Deprotection

Starting MaterialReagentsSolventReaction Time (h)Typical Yield (%)
This compoundTFA (20%)DCM2>95
This compound4M HCl in DioxaneDioxane1>95
Protocol 2: Amide Coupling of Deprotected Linker to a Small Molecule Inhibitor

This protocol details the formation of an amide bond between the deprotected Br-C4-NH₂ linker and a small molecule inhibitor possessing a carboxylic acid functional group. Carbodiimide-mediated coupling is a widely used and effective method.

Materials:

  • Small molecule inhibitor with a carboxylic acid group

  • Deprotected Br-C4-NH₂ linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule inhibitor (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and the deprotected Br-C4-NH₂ linker (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to afford the desired PROTAC conjugate.

Table 2: Representative Data for Amide Coupling

Coupling MethodAmine SubstrateCoupling Reagent/CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
CarbodiimidePrimary AlkylamineEDCI/HOBtDIPEADMFrt12-2470-90
CarbodiimideAnilineEDCI/HOAtDIPEADCMrt2450-70

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathway and the experimental process is crucial for understanding the application and synthesis of these molecules.

PROTAC_Signaling_Pathway PROTAC BRD4 PROTAC (Inhibitor-C4-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC (Oncogene) BRD4->cMYC Activates E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Transcription Transcription Inhibition

Caption: BRD4 degradation signaling pathway mediated by a PROTAC.

Experimental_Workflow Start Start Materials: This compound & Small Molecule Inhibitor (-COOH) Deprotection Step 1: Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotection Amide_Coupling Step 2: Amide Coupling (EDCI, HOBt, DIPEA) Start->Amide_Coupling Deprotected_Linker Deprotected Linker (Br-C4-NH2) Deprotection->Deprotected_Linker Deprotected_Linker->Amide_Coupling Crude_PROTAC Crude PROTAC Conjugate Amide_Coupling->Crude_PROTAC Purification Purification (Flash Column Chromatography) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Conjugate Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_Product Final PROTAC Product Characterization->Final_Product

Caption: Experimental workflow for PROTAC synthesis.

Quantitative Data Summary

The efficacy of the synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein and their anti-proliferative activity in cancer cell lines. The following table provides representative quantitative data for BRD4-targeting PROTACs.

Table 3: Representative Biological Activity of BRD4-targeting PROTACs

PROTAC CompoundTarget ProteinE3 Ligase LigandDC₅₀ (nM)¹IC₅₀ (nM)²Cell Line
Representative PROTAC ABRD4CRBN10 - 5020 - 100Breast Cancer
Representative PROTAC BBRD4VHL5 - 2515 - 75Prostate Cancer

¹DC₅₀: Half-maximal degradation concentration. ²IC₅₀: Half-maximal inhibitory concentration for cell viability.

Disclaimer: The provided protocols and data are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Reaction conditions may require optimization depending on the specific small molecule inhibitor and other reagents used. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Cell Permeability Assays of Br-C4-NHBoc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker component, such as the Br-C4-NHBoc moiety, plays a critical role in the overall properties of the PROTAC, including its cell permeability.

Due to their high molecular weight and large polar surface area, PROTACs often exhibit poor membrane permeability, which can limit their therapeutic efficacy.[3][4] Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTACs.[5][6] These application notes provide detailed protocols for key assays to evaluate the cell permeability of PROTACs containing a this compound linker.

Key Permeability Assays

Several in vitro methods are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3][7] It is a cost-effective initial screen for a compound's ability to diffuse across an artificial lipid membrane.[8]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6]

Madin-Darby Canine Kidney (MDCK) II-MDR1 Permeability Assay

The MDCKII-MDR1 assay is a valuable tool for specifically investigating the role of P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance, on the permeability of a compound.[9][10][11] This cell line is engineered to overexpress the human MDR1 gene, which encodes for the P-gp efflux pump.[9]

Data Presentation

The following table summarizes hypothetical quantitative data from the described permeability assays for a series of PROTACs containing a this compound linker. This format allows for easy comparison of the permeability characteristics of different compounds.

PROTAC Identifier PAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Efflux Ratio (B-A/A-B)MDCKII-MDR1 Papp (A-B) (10-6 cm/s)MDCKII-MDR1 Efflux Ratio (B-A/A-B)
PROTAC-0010.80.53.20.38.5
PROTAC-0021.20.92.10.74.1
PROTAC-0030.30.15.8<0.112.3
PROTAC-0042.51.81.51.52.0

Papp (A-B): Apparent permeability coefficient from the apical (A) to the basolateral (B) side. Efflux Ratio: A ratio greater than 2 is generally considered indicative of active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound containing PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a microfilter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dissolve the test PROTACs and control compounds in PBS to a final concentration of 100 µM. Add 200 µL of the compound solutions to the corresponding wells of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

      Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the filter membrane

      • t = Incubation time

      • [CA]t = Compound concentration in the acceptor well at time t

      • [C]equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and active transport of this compound containing PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test PROTACs and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm2. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 0.5 mL of the test PROTAC or control compound solution (e.g., 10 µM in HBSS) to the apical (donor) side. c. Add 1.5 mL of fresh HBSS to the basolateral (acceptor) side. d. Incubate at 37°C with 5% CO2 for 2 hours, with gentle shaking. e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B assay, but add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the following equation:

      Where:

      • dQ/dt = Rate of permeation

      • A = Area of the membrane

      • C0 = Initial concentration in the donor compartment

    • Calculate the efflux ratio:

Protocol 3: MDCKII-MDR1 Permeability Assay

Objective: To determine if this compound containing PROTACs are substrates of the P-gp efflux transporter.

Materials:

  • MDCKII-MDR1 cells

  • Transwell® inserts

  • Cell culture medium (as for Caco-2, may require a selection antibiotic like colchicine)

  • HBSS, pH 7.4

  • Test PROTACs and control compounds (e.g., digoxin (B3395198) as a known P-gp substrate)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed MDCKII-MDR1 cells onto Transwell® inserts and culture for 4-7 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity.

  • Permeability Assay (A-B and B-A): a. The procedure is identical to the Caco-2 permeability assay (Protocol 2, steps 3 and 4).

  • Sample Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions and the efflux ratio as described in the Caco-2 protocol. A significantly higher efflux ratio in MDCKII-MDR1 cells compared to wild-type MDCK cells (if used as a control) strongly indicates that the PROTAC is a P-gp substrate.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PAMPA_Workflow cluster_workflow PAMPA Experimental Workflow Start Start Coat_Membrane Coat Donor Plate with Phospholipid Start->Coat_Membrane Prepare_Donor Add PROTAC Solution to Donor Plate Coat_Membrane->Prepare_Donor Prepare_Acceptor Add Buffer to Acceptor Plate Assemble_Plates Assemble Donor and Acceptor Plates Prepare_Acceptor->Assemble_Plates Prepare_Donor->Assemble_Plates Incubate Incubate with Shaking (4-18 hours) Assemble_Plates->Incubate Analyze Analyze Compound Concentration (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Caption: Workflow for the PAMPA assay.

Caco2_MDCK_Workflow cluster_workflow Caco-2 / MDCKII-MDR1 Experimental Workflow Start Start Seed_Cells Seed Cells on Transwell Inserts Start->Seed_Cells Differentiate Culture to Differentiate (21-25 days for Caco-2) (4-7 days for MDCK) Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER) Differentiate->Check_Integrity Permeability_Assay Perform Bidirectional Permeability Assay (A-B and B-A) Check_Integrity->Permeability_Assay Analyze Analyze Compound Concentration (LC-MS/MS) Permeability_Assay->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Workflow for Caco-2 and MDCKII-MDR1 assays.

References

Troubleshooting & Optimization

Troubleshooting low yield in Br-C4-NHBoc coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amide coupling of 4-bromobutanoic acid with N-Boc protected amines.

Frequently Asked Questions (FAQs)

Q1: My Br-C4-NHBoc coupling reaction has a very low yield. What are the most common causes?

Low yields in this specific coupling can stem from several factors. The most common culprits include incomplete activation of the carboxylic acid, steric hindrance from the amine, and competing side reactions involving the alkyl bromide moiety.[1][2] Suboptimal reaction conditions such as the choice of solvent, base, temperature, and reagent stoichiometry also play a significant role.[2][3]

Q2: I observe several unexpected spots on my TLC/LCMS. What are the likely side products?

Given the structure of 4-bromobutanoic acid, two primary side reactions are highly probable:

  • Intramolecular Cyclization: The amide product, under basic conditions, can undergo intramolecular cyclization where the amide nitrogen attacks the alkyl bromide, forming N-Boc-2-pyrrolidinone.

  • Reaction with Base: If a nucleophilic base like triethylamine (B128534) (TEA) is used, it can react with the electrophilic alkyl bromide, leading to the formation of a quaternary ammonium (B1175870) salt.[4]

  • N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more common if the amine is not added promptly after activation.[5][6]

Q3: Which coupling reagent is best for this reaction: EDC/HOBt or HATU?

The choice depends on the reactivity of your N-Boc amine.

  • EDC/HOBt: This is a standard, cost-effective choice for many routine couplings.[7][8] It is generally effective for primary and less hindered secondary amines. However, its activation power may be insufficient for sterically demanding amines, leading to low yields.[4]

  • HATU: This is a more powerful uronium-based coupling reagent, highly recommended for challenging couplings, including those with sterically hindered amines.[1][4][5] While more expensive, HATU often leads to faster reactions and higher yields by generating a highly reactive HOAt-ester intermediate.[5][9]

Q4: What is the optimal base and solvent for this coupling?

  • Base: A non-nucleophilic, sterically hindered base is crucial to avoid side reactions with the alkyl bromide. N,N-Diisopropylethylamine (DIPEA) is the recommended choice.[3][4] Using nucleophilic bases like triethylamine (TEA) should be avoided. Typically, 2-3 equivalents of base are used.[3]

  • Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is a common and effective choice as it helps dissolve most reactants.[3] Anhydrous Dichloromethane (DCM) or Acetonitrile can also be used, depending on the solubility of your specific substrates.[10] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated ester intermediate, reducing the yield.[3]

Troubleshooting Guide

Problem 1: Reaction is slow or incomplete (significant starting material remains)
Potential Cause Solution
Ineffective Activation The coupling reagent may not be potent enough. Switch from EDC/HOBt to a more powerful reagent like HATU , HBTU, or PyBOP.[1][4][11]
Steric Hindrance If the N-Boc amine is bulky, the reaction may be slow.[4] Increase the reaction temperature to 40-50°C.[3] Consider converting the carboxylic acid to a more reactive acyl fluoride (B91410) intermediate.[4] A "double coupling" protocol, where the coupling step is repeated, can also improve yields.[1]
Poor Solubility One or more reagents may not be fully dissolved.[2] Consider switching to a solvent with higher dissolving power, such as DMF or N-methyl-2-pyrrolidone (NMP).[3][4]
Incorrect Stoichiometry Ensure the correct stoichiometry is used. A slight excess of the coupling reagent (1.1-1.5 eq) and the amine (1.2-2.0 eq) relative to the carboxylic acid is a good starting point.[3]
Suboptimal Order of Addition For uronium reagents like HATU, pre-activating the carboxylic acid is recommended. Dissolve the acid, add the base (DIPEA), then add HATU. Stir for 15-30 minutes before adding the amine.[3][12] This minimizes side reactions where HATU reacts directly with the amine.[12][13]
Problem 2: Product is formed, but yield is low after workup and purification
Potential Cause Solution
Intramolecular Cyclization The desired product may be converting to N-Boc-2-pyrrolidinone during the reaction or workup. Minimize reaction time and avoid excessive heat. Ensure a non-nucleophilic base (DIPEA) is used and avoid excess base.
Side Reaction with Base The base may be reacting with the alkyl bromide. Use a sterically hindered, non-nucleophilic base like DIPEA .[4]
Difficult Purification Byproducts from coupling reagents can complicate purification. For EDC couplings, the EDC-urea byproduct is water-soluble and can be removed with an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃).[4][14]
Hydrolysis of Activated Ester Trace amounts of water in the solvent or reagents can hydrolyze the active intermediate.[3] Always use anhydrous solvents and dry glassware.[15]

Comparative Data on Coupling Conditions

The following table summarizes typical conditions and expected outcomes for the coupling of 4-bromobutanoic acid with a generic, moderately hindered N-Boc amine. Yields are representative and will vary based on the specific substrate.

Coupling ReagentBase (eq.)SolventTemperature (°C)Typical Yield RangeNotes
EDC / HOBt DIPEA (2-3)DMF / DCM0 to RT40-70%Cost-effective standard method. May be slow or low-yielding for hindered amines.[4]
HATU DIPEA (2-3)DMFRT70-95%Highly effective for hindered amines and faster reaction times.[3][4] Pre-activation is recommended.[3]
SOCl₂ / Amine Pyridine or Et₃NDCM0 to RT50-80%Forms the acyl chloride first. Can be messy and may lead to side reactions if not performed carefully.[11]

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-bromobutanoic acid (1.0 eq) and HOBt (1.2 eq) to a dry flask.

  • Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir until all solids are dissolved. Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve the N-Boc amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction mixture dropwise at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[4]

Protocol 2: High-Efficiency Procedure using HATU

  • Setup: Under an inert atmosphere, add 4-bromobutanoic acid (1.0 eq) to a dry flask.

  • Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir to dissolve.

  • Pre-activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.[3]

  • Amine Addition: Add the N-Boc amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. For particularly hindered amines, the reaction may be gently heated to 40-50°C.[3]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[3]

Visual Guides

Caption: Troubleshooting decision tree for low-yield coupling reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid (+ HOBt) in Anhydrous Solvent B 2. Add Coupling Reagent (e.g., EDC or HATU) A->B C 3. Add Base (DIPEA) D 4. Pre-activation (15-30 min for HATU) C->D E 5. Add N-Boc Amine D->E F 6. Stir 1-24h at RT Monitor by TLC/LCMS E->F G 7. Dilute with Organic Solvent F->G H 8. Aqueous Washes (Acidic, Basic, Brine) G->H I 9. Dry, Concentrate H->I J 10. Column Chromatography I->J cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: General experimental workflow for this compound coupling.

Caption: Potential side reaction pathway: Intramolecular cyclization.

References

Technical Support Center: Synthesis of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Br-C4-NHBoc. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Direct N-Boc Protection of 4-bromobutylamine or its salt: This is a straightforward, one-step method where 4-bromobutylamine (or its hydrochloride salt) is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Bromination of N-Boc-4-aminobutanol: This two-step route involves first protecting 4-amino-1-butanol (B41920) with a Boc group, followed by the bromination of the hydroxyl group.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the starting material availability and the desired scale of the reaction. The direct N-Boc protection is more atom-economical and involves a single step. However, if starting from 4-amino-1-butanol, the two-step route is a viable option.

Q3: What are the critical parameters to control during the N-Boc protection of 4-bromobutylamine?

A3: The critical parameters include reaction temperature, reaction time, the choice of base, and the solvent. These factors can significantly influence the reaction yield and the formation of byproducts.

Q4: How does temperature affect the synthesis of this compound?

A4: Increasing the temperature can accelerate the reaction rate. However, excessive heat can lead to the decomposition of the Boc anhydride (B1165640) and potentially promote side reactions, such as the formation of N,N-di-Boc derivatives or intramolecular cyclization. Moderate heating, typically between room temperature and 55°C, is often sufficient to achieve a good reaction rate without significant decomposition.[1][2]

Q5: What is the impact of reaction time on the yield?

A5: The reaction time should be sufficient to allow for the complete consumption of the starting amine, which can be monitored by Thin Layer Chromatography (TLC). For aliphatic amines like 4-bromobutylamine, the reaction is generally complete within a few hours at room temperature.[1] Prolonged reaction times, especially at elevated temperatures, may increase the likelihood of side product formation.

Q6: What are common side reactions to be aware of during the synthesis?

A6: Common side reactions include the formation of the di-Boc protected amine (N,N-bis(tert-butoxycarbonyl)-4-bromobutylamine), intramolecular cyclization to form N-Boc-pyrrolidine, and the formation of isocyanate-related impurities if the reaction is not controlled properly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Ineffective base or incorrect stoichiometry. 3. Decomposed or poor-quality di-tert-butyl dicarbonate. 4. Starting amine is in the salt form and was not adequately neutralized.1. Increase the reaction time and/or moderately heat the reaction mixture (e.g., to 40-55°C). Monitor progress by TLC. 2. Ensure the base is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider using a stronger, non-nucleophilic base like triethylamine (B128534). 3. Use fresh di-tert-butyl dicarbonate. 4. If using an amine salt, ensure sufficient base is added to both neutralize the salt and facilitate the reaction.
Formation of Multiple Products (Visible on TLC) 1. Over-reaction leading to di-Boc protected product. 2. Intramolecular cyclization of the product. 3. Presence of impurities in the starting materials.1. Use a stoichiometric amount or only a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Maintain a moderate reaction temperature and avoid prolonged reaction times. 3. Purify the starting materials before the reaction.
Difficult Purification 1. Presence of unreacted (Boc)₂O. 2. Formation of polar byproducts. 3. Product is an oil and difficult to crystallize.1. Unreacted (Boc)₂O can often be removed under high vacuum. 2. Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) for purification. 3. If the product is an oil, purification by silica (B1680970) gel column chromatography is the most effective method.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of reaction time and temperature on the yield of this compound synthesized via the direct N-Boc protection of 4-bromobutylamine. This data is representative and based on typical outcomes for the Boc protection of primary alkylamines.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
125 (Room Temp)485Good yield, clean reaction profile.
225 (Room Temp)1690Slightly higher yield with longer time.
340292Increased temperature accelerates the reaction.
440895High yield, minimal side products observed.
555190Faster reaction but potential for more impurities.
655488Decreased yield, likely due to some product/reagent decomposition.

Experimental Protocols

Protocol 1: Direct N-Boc Protection of 4-Bromobutylamine Hydrochloride

This protocol describes the synthesis of this compound from 4-bromobutylamine hydrochloride.

Materials:

  • 4-bromobutylamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a solution of 4-bromobutylamine hydrochloride (1 equivalent) in DCM or THF, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (4-bromobutyl)carbamate.

Protocol 2: Synthesis from 4-(tert-butoxycarbonylamino)-1-butanol

This protocol details the synthesis of this compound via the bromination of N-Boc-4-aminobutanol.

Materials:

  • 4-(tert-butoxycarbonylamino)-1-butanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1 equivalent) in anhydrous THF.

  • Add triphenylphosphine (1.9 equivalents) to the solution.

  • Slowly add carbon tetrabromide (1.9 equivalents) while stirring.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After stirring, filter the reaction mixture through a pad of diatomaceous earth to remove by-products.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to afford tert-butyl (4-bromobutyl)carbamate.

Mandatory Visualization

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield multiple_products Multiple Products on TLC? check_yield->multiple_products No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purification_issue Purification Difficulty? multiple_products->purification_issue No over_reaction Over-reaction? multiple_products->over_reaction Yes success Successful Synthesis purification_issue->success No unreacted_boc Unreacted (Boc)₂O? purification_issue->unreacted_boc Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp Yes bad_reagents Poor Reagent Quality? incomplete_reaction->bad_reagents No increase_time_temp->start use_fresh_reagents Use Fresh (Boc)₂O and Base bad_reagents->use_fresh_reagents Yes amine_salt_issue Starting Amine Salt Not Neutralized? bad_reagents->amine_salt_issue No use_fresh_reagents->start amine_salt_issue->start No add_more_base Add Sufficient Base amine_salt_issue->add_more_base Yes add_more_base->start adjust_boc_stoichiometry Adjust (Boc)₂O Stoichiometry over_reaction->adjust_boc_stoichiometry Yes side_reaction Side Reactions? over_reaction->side_reaction No adjust_boc_stoichiometry->start side_reaction->start No control_temp_time Control Temperature and Time side_reaction->control_temp_time Yes control_temp_time->start high_vacuum Remove under High Vacuum unreacted_boc->high_vacuum Yes polar_byproducts Polar Byproducts? unreacted_boc->polar_byproducts No high_vacuum->success polar_byproducts->success No column_chromatography Use Column Chromatography polar_byproducts->column_chromatography Yes column_chromatography->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Common side reactions with Br-C4-NHBoc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Br-C4-NHBoc (tert-butyl N-(4-bromobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile linker in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional molecule commonly used as a linker in the synthesis of more complex molecules. Its primary application is in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine provides a latent nucleophile that can be deprotected for further reaction, while the bromoalkyl chain acts as an electrophile for coupling with nucleophilic residues.

Q2: What are the most common side reactions observed when using this compound?

The two most prevalent side reactions are:

  • Intramolecular Cyclization: The molecule can react with itself to form the cyclic byproduct, N-Boc-pyrrolidine.

  • Intermolecular N-Alkylation (Over-alkylation): The bromoalkyl chain of one this compound molecule can react with the deprotected amine of another, leading to dimerization or oligomerization.

Q3: What factors can promote the formation of the N-Boc-pyrrolidine byproduct?

The formation of N-Boc-pyrrolidine is an intramolecular Williamson ether-like reaction. Factors that favor this side reaction include:

  • Strong Bases: Strong bases can deprotonate the carbamate (B1207046) nitrogen, increasing its nucleophilicity and promoting cyclization.

  • High Temperatures: Increased temperatures can provide the activation energy needed for the intramolecular reaction to occur.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially under basic conditions, can lead to a higher yield of the cyclized product.

  • High Dilution: While seemingly counterintuitive, under certain conditions, high dilution can favor intramolecular reactions over intermolecular ones.

Q4: How can I minimize the formation of N-Boc-pyrrolidine?

To suppress the formation of N-Boc-pyrrolidine, consider the following strategies:

  • Choice of Base: Use a mild, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases.

  • Temperature Control: Maintain the lowest effective temperature for your desired reaction. Running the reaction at room temperature or below is often recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is formed.

  • Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.

Q5: What are the potential side reactions related to the Boc protecting group?

The Boc (tert-butoxycarbonyl) group is generally stable to many reaction conditions but can be sensitive to strong acids. During deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group is cleaved to generate a tert-butyl cation. This cation can lead to side products by:

  • Alkylation of Nucleophiles: The tert-butyl cation can alkylate sensitive functional groups on your substrate or other molecules in the reaction mixture.

  • Formation of Isobutylene (B52900): The cation can eliminate a proton to form isobutylene gas.

To mitigate these side reactions, it is advisable to use a scavenger, such as triethylsilane or anisole, during the deprotection step to trap the tert-butyl cation.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Presence of a Major Impurity

Symptom: Your reaction involving this compound results in a low yield of the expected product, and analytical data (e.g., LC-MS, NMR) indicates the presence of a significant byproduct with a mass corresponding to N-Boc-pyrrolidine.

Logical Workflow for Troubleshooting:

troubleshooting_cyclization start Low Yield & Suspected N-Boc-pyrrolidine Formation check_base Analyze Base Used (Strength & Nucleophilicity) start->check_base check_temp Review Reaction Temperature start->check_temp check_time Examine Reaction Duration start->check_time check_conc Assess Reaction Concentration start->check_conc solution_base Switch to a Milder, Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) check_base->solution_base solution_temp Lower Reaction Temperature (e.g., Room Temp or 0°C) check_temp->solution_temp solution_time Optimize Reaction Time (Monitor closely with TLC/LC-MS) check_time->solution_time solution_conc Increase Reactant Concentration check_conc->solution_conc end_node Improved Yield of Desired Product solution_base->end_node solution_temp->end_node solution_time->end_node solution_conc->end_node

Caption: Troubleshooting workflow for minimizing N-Boc-pyrrolidine formation.

Problem 2: Formation of High Molecular Weight Byproducts

Symptom: LC-MS analysis of your reaction mixture shows peaks with masses corresponding to dimers or oligomers of your desired product, suggesting over-alkylation.

Logical Workflow for Troubleshooting:

troubleshooting_overalkylation start High Molecular Weight Byproducts (Suspected Over-alkylation) check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_addition Review Method of Reagent Addition start->check_addition check_boc_integrity Confirm Boc Group Stability Under Reaction Conditions start->check_boc_integrity solution_stoichiometry Use a Slight Excess of the Nucleophilic Substrate check_stoichiometry->solution_stoichiometry solution_addition Add this compound Slowly (Syringe Pump Addition) check_addition->solution_addition solution_boc Ensure Reaction Conditions are Compatible with the Boc Group check_boc_integrity->solution_boc end_node Reduced High Molecular Weight Impurities solution_stoichiometry->end_node solution_addition->end_node solution_boc->end_node

Caption: Troubleshooting workflow for minimizing over-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol (B47542) with this compound

This protocol describes a general method for the O-alkylation of a phenolic substrate using this compound, with conditions optimized to minimize side reactions.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Experimental Workflow Diagram:

experimental_workflow A Combine Phenol & Base in Anhydrous Solvent B Add this compound A->B C Reaction at Room Temp (Monitor Progress) B->C D Aqueous Workup C->D E Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: General workflow for the alkylation of a phenol with this compound.

Protocol 2: Analytical Method for Reaction Monitoring by LC-MS

This is a general-purpose Liquid Chromatography-Mass Spectrometry (LC-MS) method suitable for monitoring the progress of reactions involving this compound and identifying the main products and byproducts.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

Flow Rate:

  • 0.4 mL/min

Detection:

  • UV detection at 210 nm and 254 nm

  • MS detection in positive ion mode, scanning a mass range that includes the starting materials, expected product, and potential side products (e.g., m/z 100-1000).

Expected m/z values [M+H]⁺:

  • This compound: ~252.07 / 254.07 (characteristic bromine isotope pattern)

  • N-Boc-pyrrolidine: ~172.13

Data Presentation

Table 1: Summary of Common Side Products and their Mass-to-Charge Ratios (m/z)

Compound NameStructureMolecular FormulaExact MassExpected m/z [M+H]⁺
This compound CC(C)(C)OC(=O)NCCCCBrC₉H₁₈BrNO₂251.05252.06 / 254.06
N-Boc-pyrrolidine CC(C)(C)OC(=O)N1CCCC1C₉H₁₇NO₂171.12172.13
Dimer (example) (CC(C)(C)OC(=O)NC₄H₈)₂NHC₁₈H₃₇N₃O₄375.28376.29

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (approx.)N-Boc-pyrrolidine (approx.)
-C(CH₃)₃ 1.44 (s, 9H)1.46 (s, 9H)
-CH₂-N(Boc)- 3.12 (q, 2H)3.35 (t, 4H)
-CH₂-Br 3.42 (t, 2H)-
-CH₂-CH₂-Br 1.90 (m, 2H)-
-CH₂-CH₂-N(Boc)- 1.60 (m, 2H)1.85 (m, 4H)
-NH- ~4.6 (br s, 1H)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Technical Support Center: Purification of Br-C4-NHBoc-Containing Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Br-C4-NHBoc-containing compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting to purify my this compound compound by column chromatography?

A1: Before starting column chromatography, it is crucial to:

  • Confirm the stability of your compound on silica (B1680970) gel. The Boc (tert-butyloxycarbonyl) protecting group can be sensitive to the acidic nature of silica gel.[1][2][3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) have formed. A 2D TLC can also be used for this purpose.

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4] This ensures good separation from impurities.

  • Ensure your crude sample is free of non-volatile solvents from the previous reaction steps.

Q2: My this compound compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A2: Tailing is a common issue when purifying amine-containing compounds on silica gel.[5] This is often due to the interaction of the basic amine with the acidic silica. To mitigate this:

  • Add a small amount of a volatile base to your eluent. Typically, 0.1-1% triethylamine (B128534) (Et3N) or n-propylamine is added to the solvent system to neutralize the acidic sites on the silica gel, which can minimize peak tailing.[5]

  • Ensure your sample is not overloaded on the column.

Q3: The Boc protecting group seems to be cleaving during chromatography. What can I do to prevent this?

A3: The Boc group is known to be labile under acidic conditions, and silica gel is slightly acidic.[1][3][6] To prevent deprotection:

  • Use deactivated silica gel. You can deactivate silica by adding a small percentage of a base like triethylamine to the eluent, as mentioned above.

  • Avoid chlorinated solvents if possible. Solvents like dichloromethane (B109758) (DCM) can sometimes contain traces of HCl, which can facilitate Boc group removal.

  • Work quickly. Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Consider alternative stationary phases. If the problem persists, you might consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or reverse-phase silica.[7]

Q4: I am not recovering my compound from the column. Where could it be?

A4: There are several possibilities if you are not recovering your compound:

  • The compound may have decomposed on the column. This is a risk if the compound is unstable on silica.[2][7]

  • The eluent may not be polar enough to elute your compound. If your compound is very polar, it may be irreversibly adsorbed onto the silica. Try flushing the column with a much more polar solvent, like 10% methanol (B129727) in DCM, to see if you can recover any material.[8]

  • The compound may have eluted very quickly. Check the very first fractions collected.[7]

  • The fractions collected may be too dilute to detect the compound by TLC. Try concentrating some of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of your this compound compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots 1. Inappropriate solvent system. 2. Column was not packed properly (cracks or channels). 3. Sample was loaded in too large a volume of solvent.1. Re-optimize the solvent system using TLC to achieve better separation between your product and impurities. 2. Repack the column carefully, ensuring a homogenous and crack-free stationary phase.[9] 3. Dissolve the sample in the minimum amount of solvent for loading.[10] If the sample has poor solubility in the eluent, consider dry loading.[10][11]
Product Elutes with Impurities 1. Overloading the column with the crude sample. 2. The chosen solvent system is not selective enough.1. Use an appropriate amount of silica gel (typically 30-100 times the weight of your crude sample). 2. Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying ether/hexanes or acetone/hexanes.
Loss of Boc Group (Deprotection) 1. Acidity of the silica gel.[3] 2. Prolonged exposure to the stationary phase. 3. Use of acidic eluents or solvents containing acidic impurities.[1]1. Add 0.1-1% triethylamine to your eluent. 2. Use flash chromatography to speed up the separation. 3. Use high-purity solvents.
Compound is Insoluble for Loading 1. The compound is not soluble in the eluent.1. Use the "dry loading" technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[10][11][12]

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Compound

This protocol is a general guideline and should be adapted based on the specific properties of your compound.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf of ~0.2-0.4.

    • If tailing is observed, add 0.1-1% triethylamine to the solvent system.

  • Column Packing:

    • Select a glass column of an appropriate size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13][14]

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes).[13][14]

    • Pour the slurry into the column and gently tap the sides to ensure even packing.[13]

    • Use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[9]

    • Add a thin protective layer of sand on top of the silica gel.[13][14]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column.[9][10]

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add silica gel (2-3 times the weight of the crude material), and remove the solvent under reduced pressure. Carefully add the resulting powder to the top of the packed column.[10][11]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation cluster_result Result TLC TLC Analysis Packing Pack Column TLC->Packing Stability Silica Stability Test Stability->Packing Loading Load Sample Packing->Loading Elution Elute & Collect Loading->Elution Fraction_TLC Fraction TLC Elution->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for the purification of this compound compounds.

troubleshooting_logic Start Column Purification Issue Q1 Is the Boc group being removed? Start->Q1 A1_Yes Add 0.1-1% Et3N to eluent. Use flash chromatography. Q1->A1_Yes Yes Q2 Is there poor separation or tailing? Q1->Q2 No A1_Yes->Q2 A2_Yes Re-optimize solvent system. Consider adding Et3N. Check column packing. Q2->A2_Yes Yes Q3 Is the compound stuck on the column? Q2->Q3 No A2_Yes->Q3 A3_Yes Flush with a more polar solvent. Check for decomposition on silica. Q3->A3_Yes Yes End Problem Resolved Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of N-Boc-4-bromobutylamine (Br-C4-NHBoc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-bromobutylamine (tert-butyl (4-bromobutyl)carbamate).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows a significant amount of starting material. What could be the issue?

A1: The presence of unreacted 4-bromobutan-1-amine (B1267872) in your NMR spectrum indicates an incomplete reaction. Several factors could contribute to this:

  • Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Inadequate Base: The reaction requires a base to neutralize the acid formed. Triethylamine (B128534) (TEA) or sodium bicarbonate are commonly used. Ensure at least one equivalent of base is present.

  • Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can be beneficial, especially if the starting amine is not very reactive.

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent, allow the reaction to stir for a longer period.

To troubleshoot, you can try the following:

  • Add an additional portion of (Boc)₂O and base to the reaction mixture.

  • Gently heat the reaction and continue to monitor by TLC.

  • Ensure your starting amine is fully dissolved in the reaction solvent.

Q2: I see a singlet at approximately 1.46 ppm in my ¹H NMR, but I'm not sure if it's my product or unreacted (Boc)₂O.

A2: Both the desired product, Br-C4-NHBoc, and unreacted di-tert-butyl dicarbonate will show a singlet in this region due to the tert-butyl group. To distinguish between them:

  • Integration: The singlet for the Boc group on your product should integrate to 9 protons relative to the other protons in the molecule.

  • ¹³C NMR: In the ¹³C NMR spectrum, the quaternary carbon of the Boc group in the product will appear around 79-80 ppm, and the carbonyl carbon will be around 156 ppm. Unreacted (Boc)₂O has a characteristic carbonyl signal at a different chemical shift.

  • Purification: Unreacted (Boc)₂O can often be removed during the aqueous workup or by column chromatography.

Q3: My NMR spectrum has multiplets that I cannot assign, and the yield is low. What are the likely byproducts?

A3: Several byproducts can form during the synthesis of this compound. Here are some common possibilities and their expected NMR characteristics:

  • tert-Butanol: A byproduct from the decomposition of (Boc)₂O. It appears as a singlet around 1.28 ppm in ¹H NMR (in CDCl₃).

  • Di-Boc Protected Amine (di-tert-butyl (butane-1,4-diyl)dicarbamate): This can form if the starting diamine is used and both amino groups react. The ¹H NMR would show a singlet for the 18 protons of the two Boc groups and multiplets for the butyl chain.

  • 1,4-Dibromobutane: If the starting amine is impure or if there are side reactions, you might see signals corresponding to 1,4-dibromobutane. The ¹H NMR typically shows a triplet around 3.45 ppm and a multiplet around 2.03 ppm (in CDCl₃).[1]

  • N,N'-dibutyl-N,N'-bis(tert-butoxycarbonyl)butane-1,4-diamine: This could arise from the reaction of the product with the starting amine. Its NMR spectrum would be more complex.

To minimize byproduct formation, ensure slow addition of (Boc)₂O, maintain a controlled temperature, and use the correct stoichiometry of reagents.

Data Presentation: NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the desired product and potential byproducts in CDCl₃.

Compound NameProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
tert-butyl (4-bromobutyl)carbamate (Product) ~ 4.55 (br s, 1H, NH), 3.42 (t, 2H, CH ₂Br), 3.15 (q, 2H, CH ₂NH), 1.90 (m, 2H, CH₂CH ₂CH₂), 1.70 (m, 2H, CH₂CH ₂CH₂), 1.44 (s, 9H, C(CH ₃)₃)~ 155.9 (C=O), 79.2 (C(CH₃)₃), 40.5 (CH₂NH), 33.5 (CH₂Br), 31.0 (CH₂C H₂CH₂), 29.8 (CH₂C H₂CH₂), 28.4 (C(C H₃)₃)
4-bromobutan-1-amine (Starting Material)~ 3.45 (t, 2H, CH ₂Br), 2.95 (t, 2H, CH ₂NH₂), 1.65 (m, 4H, CH₂CH ₂CH ₂CH₂) (Data for hydrobromide salt in D₂O)[1]~ 48.5 (CH₂NH₂), 34.2 (CH₂Br), 25.8 (central CH₂ carbons) (Data for hydrobromide salt)[1]
di-tert-butyl dicarbonate ((Boc)₂O)~ 1.50 (s, 18H)~ 152.0 (C=O), 84.0 (C(CH₃)₃), 27.5 (C(C H₃)₃)
tert-Butanol~ 1.28 (s, 9H)~ 69.0 (C-OH), 31.0 (CH₃)
1,4-Dibromobutane~ 3.45 (t, 4H, CH ₂Br), 2.03 (m, 4H, CH₂CH ₂CH ₂CH₂)[1]~ 34.0 (CH₂Br), 30.0 (CH₂CH₂)
di-tert-butyl (butane-1,4-diyl)dicarbamate~ 4.60 (br s, 2H, NH), 3.10 (q, 4H, CH ₂NH), 1.50 (m, 4H, CH₂CH ₂CH ₂CH₂), 1.44 (s, 18H, C(CH ₃)₃)~ 156.0 (C=O), 79.1 (C(CH₃)₃), 40.0 (CH₂NH), 28.4 (C(C H₃)₃), 27.0 (CH₂C H₂CH₂)

Experimental Protocols

Synthesis of tert-butyl (4-bromobutyl)carbamate from 4-bromobutan-1-amine

Materials:

  • 4-bromobutan-1-amine hydrobromide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • To a solution of 4-bromobutan-1-amine hydrobromide (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tert-butyl (4-bromobutyl)carbamate.

  • Characterize the final product by ¹H and ¹³C NMR.

Mandatory Visualization

Byproduct_Identification_Workflow start Crude NMR Spectrum Analysis check_product Identify characteristic product peaks: - t triplet ~3.4 ppm (CH2Br) - q ~3.15 ppm (CH2NH) - s ~1.44 ppm (9H, Boc) start->check_product product_ok Product is the major component check_product->product_ok Peaks match expected pattern impurities_present Significant impurities detected check_product->impurities_present Unexpected peaks present purify Proceed to Purification (Column Chromatography) product_ok->purify check_sm Check for starting material: - t ~2.95 ppm (CH2NH2) - t ~3.45 ppm (CH2Br) impurities_present->check_sm check_boc2o Check for excess (Boc)2O: - s ~1.50 ppm impurities_present->check_boc2o check_diboc Check for di-Boc byproduct: - s ~1.44 ppm (18H) - q ~3.10 ppm (4H) impurities_present->check_diboc check_other Check for other byproducts: - t-Butanol (s ~1.28 ppm) - 1,4-Dibromobutane (t ~3.45, m ~2.03 ppm) impurities_present->check_other reoptimize Re-evaluate Reaction Conditions: - Stoichiometry - Reaction Time - Temperature check_sm->reoptimize Present check_boc2o->purify Present (Removable by purification) check_diboc->reoptimize Present check_other->reoptimize Present end Pure Product purify->end

Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis by NMR.

References

Technical Support Center: Improving PROTAC Stability with Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with PROTACs, with a specific focus on the role of the Br-C4-NHBoc linker and similar alkyl linkers in enhancing stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTAC synthesis?

This compound is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an alkyl chain-based linker with a bromo group at one end and a Boc-protected amine at the other.[2] The bromo group allows for covalent attachment to one of the PROTAC's ligands (either the E3 ligase binder or the target protein binder) through nucleophilic substitution. The Boc-protected amine provides a stable functional group that, after deprotection, can be coupled to the other ligand, completing the bifunctional molecule. This type of linker is valuable for systematically varying the length and composition of the linker to optimize a PROTAC's properties.[3]

Q2: How does the linker, such as a C4 alkyl chain, impact the overall stability of a PROTAC?

The linker is a critical determinant of a PROTAC's stability, efficacy, and physicochemical properties.[4] The length, rigidity, and chemical composition of the linker can significantly influence:

  • Metabolic Stability: The linker is often a site for metabolic modification by enzymes like Cytochrome P450s.[4][5][6] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can be more susceptible to enzymatic degradation, while more stable chemical motifs, such as alkyl chains or cyclic structures, can enhance metabolic stability.[4] Alkyl linkers are generally considered metabolically "inert" and are less prone to oxidative cleavage compared to PEG linkers.

  • Chemical Stability: Certain chemical functionalities within a linker can be prone to hydrolysis under physiological conditions. Simple alkyl chains, like the C4 chain in this compound, are generally chemically stable.

  • Physicochemical Properties: The linker influences a PROTAC's solubility and cell permeability.[4][7] Hydrophobic linkers, such as alkyl chains, can improve cell permeability, which is often a challenge for the typically large PROTAC molecules.[8]

Q3: Can modifying the linker really improve my PROTAC's performance?

Yes, optimizing the linker is a key strategy in PROTAC development. Modifications to the linker can enhance selectivity by influencing the conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9] Furthermore, improving metabolic and chemical stability through linker modification can lead to a longer half-life in vivo, resulting in more sustained target degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q4: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?

There are several potential reasons for a lack of PROTAC activity. Here is a workflow to troubleshoot this issue:

A No Target Degradation Observed B Poor Cell Permeability? A->B C Lack of Target or E3 Ligase Engagement? B->C No Sol_B Modify linker to improve physicochemical properties. (e.g., use alkyl linkers like C4) B->Sol_B Yes D Inefficient Ternary Complex Formation? C->D No Sol_C Confirm binary binding with biophysical assays (e.g., ITC, SPR, FP). C->Sol_C Yes E Lack of Ubiquitination? D->E No Sol_D Perform ternary complex assays (e.g., TR-FRET, Co-IP). Optimize linker length and composition. D->Sol_D Yes F Proteasome Inhibition? E->F No Sol_E Conduct in-cell ubiquitination assay. E->Sol_E Yes G PROTAC Instability? F->G No Sol_F Check proteasome activity with a specific assay. F->Sol_F Yes Sol_G Assess stability in media, plasma, and microsomes. G->Sol_G Yes

A logical workflow for troubleshooting lack of PROTAC activity.
  • Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.

    • Solution: Modify the linker to improve physicochemical properties. Replacing polar linkers like PEG with more hydrophobic alkyl linkers (e.g., a C4 chain) can enhance permeability.

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.

    • Solution: Confirm binary binding of your PROTAC to both the target protein and the E3 ligase individually using biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP).[7][10]

  • Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.

    • Solution: Assess ternary complex formation using techniques like TR-FRET or Co-Immunoprecipitation (Co-IP). The linker plays a crucial role here; systematically varying the linker length and composition (e.g., using a C4 alkyl linker) can facilitate optimal ternary complex formation.

  • Lack of Ubiquitination: A stable ternary complex may form, but it might not be productive for ubiquitination if the lysine (B10760008) residues on the target protein are not accessible.

    • Solution: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin.

  • PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell.

    • Solution: Assess the stability of your PROTAC in relevant biological matrices (e.g., cell culture media, plasma, liver microsomes) over the time course of your experiment.

Q5: I'm observing the "hook effect" in my dose-response experiments. What can I do?

The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.

  • Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.

  • Test Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.

  • Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. A well-designed linker can help stabilize the ternary complex over the binary complexes.

Q6: My PROTAC shows good in vitro degradation but has poor in vivo efficacy. What could be the problem?

A disconnect between in vitro and in vivo results often points to issues with pharmacokinetics, which can be heavily influenced by the PROTAC's stability.

  • Low Metabolic Stability: The PROTAC may be rapidly cleared by metabolic enzymes in the liver or blood.

    • Solution: Assess the metabolic stability of your PROTAC using in vitro assays with human liver microsomes (HLM) or hepatocytes.[4][5][6] If stability is low, consider modifying the linker. Incorporating more stable motifs like alkyl chains or cyclic structures can improve metabolic stability.[4]

  • Poor Aqueous Solubility: The PROTAC may have low solubility in aqueous solutions, leading to poor bioavailability.

    • Solution: While alkyl linkers improve permeability, they can decrease aqueous solubility. A balance must be struck. Sometimes, incorporating a single heteroatom into an alkyl chain can improve solubility without significantly compromising permeability.

  • Chemical Instability: The PROTAC may be degrading in the physiological environment.

    • Solution: Evaluate the chemical stability of your PROTAC in buffers at physiological pH.

Quantitative Data Summary

PROTAC (Target-Linker-E3 Ligase)Linker TypeMatrixHalf-life (t1/2)Reference
CDK4/6-Alkylamino-CRBNAlkylaminoHuman Plasma>120 min[11]
CDK4/6-Alkylether-CRBNAlkyletherHuman Plasma16 min[11]
BRD4-PEG-CRBN (dBET1)PEGHuman Hepatocytes10.6 min[5]
BRD4-Alkyl-CRBN (ARV-825)AlkylHuman Hepatocytes21.0 min[5]
BRD4-PEG-VHL (MZ1)PEGHuman Hepatocytes11.5 min[5]
Androgen Receptor-Alkyl-CRBNAlkyl (4 methylenes)Human Hepatocytes14.2 min[5]
Androgen Receptor-Alkyl-CRBNAlkyl (6 methylenes)Human Hepatocytes10.5 min[5]

Note: This table is for illustrative purposes to show the impact of different linkers on PROTAC stability. Direct comparison between different PROTACs should be made with caution due to the different warheads and E3 ligase ligands used.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[4]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - known instability)

  • Negative control (e.g., Warfarin - known stability)

  • Acetonitrile (B52724) with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM, and the test PROTAC at the final desired concentration.

  • Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t1/2).

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC compound

  • Pooled human plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.

  • Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-PROTAC mixture.

  • Quenching and Protein Precipitation: Add the aliquot to cold acetonitrile with an internal standard.

  • Sample Preparation: Vortex and centrifuge to pellet the precipitated plasma proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of remaining PROTAC versus time to determine the stability profile.

Visualizations

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub POI_Ub Polyubiquitinated POI Ub->POI_Ub Proteasome Proteasome POI_Ub->Proteasome Degradation Degradation Proteasome->Degradation

The general mechanism of PROTAC-induced protein degradation.

cluster_1 Experimental Workflow for PROTAC Stability Assessment Start Synthesized PROTAC Aqueous Aqueous Buffer Stability Assay Start->Aqueous Plasma Plasma Stability Assay Start->Plasma Microsomal Microsomal (HLM) Stability Assay Start->Microsomal Data LC-MS/MS Analysis of Parent Compound Aqueous->Data Plasma->Data Microsomal->Data Analysis Calculate Half-life (t½) and Stability Profile Data->Analysis

A typical experimental workflow for assessing PROTAC stability.

References

Overcoming solubility issues of Br-C4-NHBoc in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding solubility issues that may be encountered during its use in organic synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common organic solvents?

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial steps I should take?

A2: If you are facing solubility issues, the principle of "like dissolves like" is a good starting point[4]. Consider the polarity of your solvent. This compound has both polar and non-polar characteristics. A systematic approach would be to screen a range of solvents with varying polarities[4]. If the compound precipitates during a reaction, it may have low solubility at the given reaction temperature[5].

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, for reactions where dissolution is an endothermic process, increasing the temperature will generally increase solubility[4]. However, caution is advised. The stability of this compound at elevated temperatures should be considered to avoid degradation. Monitor the reaction closely for any signs of decomposition (e.g., color change). For Boc-protected amines, thermal deprotection can occur at high temperatures, typically above 150°C, depending on the solvent[6].

Q4: Are there any recommended solvent mixtures (co-solvents) for this compound?

A4: The use of co-solvents is a highly effective strategy to enhance solubility[4][7][8]. A small amount of a secondary solvent can significantly improve the solubility of a compound[4]. For a molecule like this compound, a mixture of a polar aprotic solvent with a less polar solvent can be effective. Examples include:

  • Tetrahydrofuran (THF) with a small amount of N,N-Dimethylformamide (DMF) or DMSO.

  • Dichloromethane (DCM) with a small amount of methanol (B129727).

  • A mixture of ethyl acetate (B1210297) and hexane, as used in its purification, indicates its solubility in such systems[2].

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Issue 1: this compound is poorly soluble in the chosen reaction solvent, leading to a heterogeneous mixture.

  • Possible Cause: The polarity of the solvent is not optimal for dissolving this compound.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of this compound in a panel of common laboratory solvents of varying polarities (see table below).

    • Employ a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of a co-solvent in which this compound is known to be more soluble (e.g., DMSO, DMF, or THF) to your primary solvent[4][9].

    • Increase Temperature: Gently warm the mixture while monitoring for any signs of degradation. Ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the reactant.

    • Particle Size Reduction: If you have solid this compound, grinding it to a finer powder can increase the surface area and improve the rate of dissolution[10][11].

Issue 2: this compound initially dissolves but then precipitates out of solution during the reaction.

  • Possible Cause:

    • The product of the reaction is insoluble in the solvent system and may be co-precipitating with the starting material.

    • A change in the reaction mixture's polarity as reactants are consumed and products are formed.

    • The reaction temperature has changed, reducing the solubility.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, the product, or a mixture.

    • Adjust Solvent System: Consider using a solvent mixture that can solubilize both the reactants and the expected products.

    • Gradual Addition: Add the reactants slowly to the reaction mixture to control the concentration of the product and reduce the likelihood of precipitation[5].

    • Maintain Consistent Temperature: Ensure the reaction temperature is maintained at a level where all components remain in solution.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar carbamate (B1207046) group can interact favorably with these solvents.
Ethers THF, Diethyl EtherModerate to HighGood balance of polarity to dissolve the molecule.
Chlorinated DCM, ChloroformModerateCan solvate the alkyl chain and interact with the polar group.
Esters Ethyl AcetateModerateUsed as an eluent in chromatography, indicating solubility[2].
Alcohols Methanol, EthanolLow to ModerateThe polar protic nature may not be ideal for the entire molecule.
Hydrocarbons Hexane, TolueneLowThe polar carbamate group will limit solubility in nonpolar solvents.
Aqueous WaterVery LowThe molecule is largely organic and not expected to be water-soluble.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for this compound

  • Preparation: Dispense 1-2 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, DMSO, Water).

  • Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For solvents in which the compound did not dissolve at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any change in solubility.

  • Documentation: Record the results in a table to identify the most suitable solvents or co-solvents for your experiment.

Protocol 2: Enhancing Solubility using a Co-solvent System

  • Initial Suspension: Suspend the desired amount of this compound in your primary reaction solvent.

  • Co-solvent Addition: While stirring, add a high-solubility co-solvent (e.g., DMSO or DMF) dropwise to the suspension.

  • Observation: Continue adding the co-solvent until the this compound is fully dissolved.

  • Quantification: Note the volume percentage of the co-solvent required. Aim to use the minimum amount necessary to achieve dissolution to avoid significantly altering the reaction conditions. Typically, starting with 5-10% (v/v) is a good practice[4].

  • Reaction Initiation: Once a homogeneous solution is achieved, proceed with your experimental plan.

Visualizations

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path 1: Initial Dissolution cluster_2 Troubleshooting Path 2: In-reaction Precipitation A Start: this compound Solubility Issue B Is the compound dissolving at all? A->B C No B->C D Partially / Slowly B->D E Yes, but precipitates later B->E F Action: Solvent Screening Protocol C->F G Action: Use Co-solvent (e.g., DMSO, DMF) D->G K Analyze Precipitate E->K F->G H Action: Increase Temperature G->H I Action: Reduce Particle Size H->I J Did solubility improve? I->J P Proceed with Experiment J->P Yes Q Consult further literature / Re-evaluate synthetic route J->Q No L Is it the product or starting material? K->L M Action: Adjust solvent for product solubility L->M N Action: Gradual addition of reactants M->N O Did precipitation stop? N->O O->P Yes O->Q No

Caption: Troubleshooting workflow for this compound solubility issues.

G A Poorly Soluble this compound in Primary Solvent (S1) B Add Co-solvent (S2) (e.g., 5-10% DMSO) A->B C Stir and Gently Warm (if necessary) B->C D Homogeneous Solution of This compound C->D E Proceed with Reaction D->E

Caption: Experimental workflow for using a co-solvent system.

References

Technical Support Center: Incomplete Boc Deprotection of Br-C4-NHBoc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Boc deprotection of this compound derivatives?

A1: The main challenge is a competing intramolecular cyclization reaction. Following the removal of the Boc group, the resulting primary amine can act as a nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a stable five-membered ring, yielding pyrrolidine (B122466) as a significant byproduct and reducing the yield of the desired 4-bromobutylamine.

Q2: Which acidic conditions are commonly used for Boc deprotection?

A2: The most common reagents for Boc deprotection are strong acids.[1] Typically, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727) are used.[1][2]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot(s). Staining with ninhydrin (B49086) is useful for visualizing the primary amine product. LC-MS can help in identifying the desired product and the cyclized byproduct.

Q4: What are the common side reactions other than intramolecular cyclization?

A4: Besides the formation of pyrrolidine, other potential side reactions include:

  • t-Butylation: The t-butyl cation generated during the deprotection can alkylate nucleophilic sites on your molecule.[3]

  • Trifluoroacetylation: If TFA is used, the newly formed amine can sometimes be acylated by a trifluoroacetyl group.

Q5: Are there milder alternatives to strong acids for Boc deprotection?

A5: Yes, for substrates that are sensitive to harsh acidic conditions, milder methods can be considered. These include using Lewis acids like ZnBr2 or thermal deprotection.[4] However, the feasibility of these methods for this compound derivatives would need to be evaluated on a case-by-case basis.

Troubleshooting Guide

Problem 1: Incomplete Deprotection - Significant Starting Material Remains
Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For TFA, a common range is 20-50% in DCM. For HCl, a 4M solution in dioxane is typically effective.[2][5]
Short Reaction Time Extend the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is consumed.[1]
Low Reaction Temperature Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.
Reagent Degradation Ensure that the acid used is fresh and has not been compromised by improper storage.
Problem 2: Low Yield of Desired Product - High Percentage of Pyrrolidine Byproduct
Possible Cause Suggested Solution
Reaction Conditions Favoring Cyclization The choice of acid can influence the extent of cyclization. While TFA is a common deprotection agent, HCl in dioxane is often preferred for substrates prone to side reactions and may afford a better yield of the desired amine salt.[6]
Extended Reaction Time at Room Temperature Once the deprotection is complete, the free amine is susceptible to cyclization. It is crucial to work up the reaction promptly after the starting material has been consumed.
Basic Work-up Neutralizing the reaction mixture to obtain the free amine in solution can promote intramolecular cyclization. If possible, it is often better to isolate the product as its hydrochloride or trifluoroacetate (B77799) salt.[5]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes qualitative outcomes for different Boc deprotection protocols based on literature precedents. Quantitative data for the specific this compound substrate is sparse in publicly available literature; however, general trends are indicated.

Deprotection Reagent Typical Conditions Reaction Time Outcome for this compound (Anticipated) Key Considerations
TFA/DCM 20-50% TFA in DCM, RT30 min - 2 h[7]Effective deprotection, but may lead to a higher proportion of pyrrolidine byproduct due to the presence of the free amine during work-up.The product is initially the TFA salt. Neutralization to the free amine can increase cyclization.
4M HCl in Dioxane 4M HCl in Dioxane, RT1 - 4 h[5]Generally provides good yields of the hydrochloride salt, which is less prone to cyclization than the free amine.[6]The product is isolated as the stable hydrochloride salt, which can prevent intramolecular cyclization during storage and handling.[5]
Thermal Deprotection High temperature (e.g., >100°C) in a suitable solvent[4]VariesMay be a viable option, but the high temperatures could also promote cyclization or other degradation pathways.This method avoids the use of strong acids.

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane (Recommended for Minimizing Cyclization)
  • Dissolution: Dissolve the Boc-protected this compound derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or directly suspend it in the HCl solution.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (e.g., 10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the Boc-protected this compound derivative (1 equivalent) in anhydrous DCM.

  • Acid Addition: Add TFA (e.g., to a final concentration of 25-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Note: This basic work-up can significantly promote the formation of the pyrrolidine byproduct.[1]

Visualizations

Signaling Pathway: Boc Deprotection and Side Reaction

cluster_deprotection Boc Deprotection cluster_cyclization Intramolecular Cyclization (Side Reaction) BrC4NHBoc This compound Intermediate Protonated Intermediate BrC4NHBoc->Intermediate + H+ (TFA or HCl) CarbamicAcid Carbamic Acid Intermediate Intermediate->CarbamicAcid - Isobutylene BrC4NH3 4-Bromobutylamine (as salt) CarbamicAcid->BrC4NH3 - CO2 FreeAmine 4-Bromobutylamine (free amine) BrC4NH3->FreeAmine Base (work-up) Pyrrolidine Pyrrolidine (byproduct) FreeAmine->Pyrrolidine Intramolecular SN2 Start Start: Incomplete Deprotection CheckReagents Check Reagent Quality and Concentration Start->CheckReagents IncreaseTime Increase Reaction Time CheckReagents->IncreaseTime Reagents OK Monitor Monitor by TLC/LC-MS IncreaseTime->Monitor IncreaseConc Increase Acid Concentration IncreaseConc->Monitor Complete Reaction Complete Monitor->Complete Starting material consumed StillIncomplete Still Incomplete Monitor->StillIncomplete Starting material remains StillIncomplete->IncreaseConc ConsiderAlternatives Consider Alternative Methods (e.g., Thermal) StillIncomplete->ConsiderAlternatives

References

Technical Support Center: Preventing Dimer Formation in Br-C4-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving Br-C4-NHBoc, with a specific focus on preventing undesired dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate, complicating downstream processes and potentially impacting the efficacy and safety of the final compound.[1]

Q2: What are the most likely mechanisms for dimer formation with this compound?

A2: Based on the structure of this compound, a bifunctional linker, two primary mechanisms can lead to dimerization:

  • Head-to-Head Dimerization (Wurtz-type Coupling): The bromo-alkane ends of two this compound molecules can react with each other, typically in the presence of a reducing agent or certain metals, to form an eight-carbon chain linking the two amino-Boc moieties.[2][3][4]

  • Head-to-Tail Dimerization (N-Alkylation): If the Boc protecting group is prematurely removed from one molecule, the resulting free amine can act as a nucleophile and attack the electrophilic bromo-alkane end of a second this compound molecule. This results in a secondary amine linkage.

Q3: My reaction is showing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. How can I confirm this?

A3: The first step is to characterize the impurity using analytical techniques such as:

  • Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of your expected product or this compound, minus the elements lost during the dimerization reaction (e.g., 2xHBr for a Wurtz-type coupling).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimer formation will result in a different NMR spectrum compared to your starting material and desired product. Look for changes in integration values and the appearance of new, characteristic peaks. For instance, in a head-to-head dimer, you would expect to see signals corresponding to a symmetric C8 alkyl chain.

Q4: What are the key reaction parameters I should control to minimize dimer formation?

A4: Several factors can influence the extent of dimerization. Careful control of the following is crucial:

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature is advisable.

  • Concentration: High concentrations of this compound can increase the probability of self-reaction. Using more dilute conditions can favor the reaction with your intended substrate.

  • Choice of Base: The base can play a critical role, especially in preventing premature deprotection of the Boc group.[5] A non-nucleophilic, sterically hindered base is often preferred.

  • Order of Reagent Addition: Adding the this compound slowly to the reaction mixture containing your other reactant can help to keep its instantaneous concentration low and minimize self-coupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of head-to-head dimer observed by MS. Wurtz-type coupling is occurring. This can be promoted by certain metals or reactive metal surfaces.Ensure all glassware is scrupulously clean and free of metal residues. If using organometallic reagents, consider alternative synthetic routes that avoid strongly reducing conditions.
Significant formation of a head-to-tail dimer. Premature deprotection of the Boc group, leading to N-alkylation.Use a milder, non-nucleophilic base. Ensure your reaction conditions are strictly anhydrous, as water can facilitate Boc deprotection under certain conditions. Consider using a more robust protecting group if the Boc group proves too labile for your reaction conditions.
Low yield of desired product and a complex mixture of byproducts. Suboptimal reaction conditions favoring side reactions, including dimerization.Re-optimize the reaction conditions. Systematically evaluate the effect of solvent, temperature, concentration, and base. A thorough optimization can significantly improve the yield of the desired product.
Difficulty in separating the dimer from the desired product. Similar polarity of the dimer and the product.Modify the purification method. Consider using a different chromatography stationary or mobile phase. If the dimer contains a free amine (from head-to-tail coupling), an acidic wash could potentially help in its separation.

Experimental Protocols

Protocol for Minimizing Dimerization in a Standard Coupling Reaction

This protocol provides a general guideline for coupling this compound with a nucleophilic substrate (e.g., a phenol (B47542) or an amine) while minimizing dimer formation.

Materials:

  • This compound

  • Nucleophilic substrate

  • Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA, DBU)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the nucleophilic substrate and the base in the anhydrous solvent in a flame-dried flask.

  • Slow Addition: In a separate flask, prepare a solution of this compound in the same anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture containing the substrate and base over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the linker.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up. Purify the crude product using column chromatography to separate the desired product from any unreacted starting materials and dimeric byproducts.

Visualizing Reaction Pathways and Troubleshooting

Dimer_Formation_Pathways cluster_main This compound Reactions cluster_dimer Dimer Formation Side Reactions Br_C4_NHBoc This compound Desired_Product Desired Product Br_C4_NHBoc->Desired_Product Reaction with Nucleophile Dimer_Head_to_Head Head-to-Head Dimer (Wurtz-type) Br_C4_NHBoc->Dimer_Head_to_Head Self-Coupling Dimer_Head_to_Tail Head-to-Tail Dimer (N-Alkylation) Br_C4_NHBoc->Dimer_Head_to_Tail Deprotected_Linker H2N-C4-Br Br_C4_NHBoc->Deprotected_Linker Premature Deprotection Nucleophile Nucleophilic Substrate Nucleophile->Desired_Product Deprotected_Linker->Dimer_Head_to_Tail

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Dimer Formation Observed Identify_Dimer Identify Dimer Type (MS, NMR) Start->Identify_Dimer Head_to_Head Head-to-Head Dimer Identify_Dimer->Head_to_Head Wurtz-type? Head_to_Tail Head-to-Tail Dimer Identify_Dimer->Head_to_Tail N-Alkylation? Check_Metals Check for Metal Contamination/ Avoid Strong Reducing Agents Head_to_Head->Check_Metals Change_Base Use Milder/Non-Nucleophilic Base Head_to_Tail->Change_Base Optimize_Conditions Optimize Reaction Conditions Slow_Addition Implement Slow Addition of this compound Optimize_Conditions->Slow_Addition Check_Metals->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Change_Base->Anhydrous Anhydrous->Optimize_Conditions End Dimer Minimized Slow_Addition->End

Caption: Troubleshooting workflow for dimer formation.

References

Technical Support Center: Scaling Up Br-C4-NHBoc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-tert-butyloxycarbonyl-4-bromobutylamine (Br-C4-NHBoc). This document offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to ensure a successful and efficient scale-up process.

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below, starting from either 4-bromobutylamine hydrobromide or the more accessible 1,4-diaminobutane (B46682).

Route 1: Synthesis from 4-Bromobutylamine Hydrobromide

This is a direct approach involving the protection of the primary amine.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 4-bromobutylamine hydrobromide and a base (e.g., triethylamine (B128534) or NaOH) in a suitable solvent (e.g., DCM, THF/water). reaction Controlled addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) at a controlled temperature (e.g., 0-25 °C). prep->reaction Proceed to reaction workup Aqueous wash to remove salts and water-soluble impurities. reaction->workup After reaction completion extraction Extraction with an organic solvent. workup->extraction drying Drying of the organic phase (e.g., over Na₂SO₄ or MgSO₄). extraction->drying concentration Solvent removal under reduced pressure. drying->concentration purification Purification of the crude product (e.g., column chromatography or recrystallization). concentration->purification

Caption: Workflow for the synthesis of this compound from 4-bromobutylamine hydrobromide.

Detailed Methodology (Illustrative 100 g Scale)

  • Reactor Setup: A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with 4-bromobutylamine hydrobromide (100 g, 0.45 mol) and dichloromethane (B109758) (DCM, 800 mL).

  • Base Addition: The suspension is cooled to 0-5 °C using an ice bath. Triethylamine (101 g, 1.0 mol, 2.2 eq) is added slowly, ensuring the temperature does not exceed 10 °C.

  • Boc Protection: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 108 g, 0.50 mol, 1.1 eq) in DCM (200 mL) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction of Boc-anhydride with amines is exothermic, and controlled addition is crucial to manage the heat generation.[1]

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: The reaction mixture is washed successively with 1M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL). Poor separation of aqueous and organic layers can sometimes occur.[1]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Route 2: Selective Mono-Boc Protection of 1,4-Diaminobutane

This route is often more cost-effective due to the lower price of 1,4-diaminobutane but requires careful control to achieve selective mono-protection.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 1,4-diaminobutane in a suitable solvent (e.g., DCM or THF). reaction Slow, controlled addition of a sub-stoichiometric amount of (Boc)₂O at low temperature (e.g., 0 °C). prep->reaction Proceed to reaction workup Solvent removal under reduced pressure. reaction->workup After reaction completion extraction Extraction to separate mono-Boc product from di-Boc and unreacted diamine. workup->extraction purification Purification by column chromatography. extraction->purification

Caption: Workflow for the selective mono-Boc protection of 1,4-diaminobutane.

Detailed Methodology (Illustrative 100 g Scale of Diamine)

  • Reactor Setup: A 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with 1,4-diaminobutane (100 g, 1.13 mol) and DCM (2 L).

  • Cooling: The solution is cooled to 0 °C.

  • Controlled (Boc)₂O Addition: A solution of (Boc)₂O (99 g, 0.45 mol, 0.4 eq) in DCM (500 mL) is added dropwise over 4-6 hours, maintaining the temperature at 0 °C. The slow addition and low temperature are critical to favor mono-protection.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours after the addition is complete. The progress and selectivity are monitored by HPLC or GC-MS.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue, containing a mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct, is purified by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: From 4-Bromobutylamine HBrRoute 2: From 1,4-Diaminobutane
Starting Material Cost HigherLower
Number of Steps 12 (if starting from diamine to get the bromo- functionality)
Key Challenge Handling of lachrymatory starting material.Achieving selective mono-protection, separation of products.
Typical Yield 70-90%40-60% (of mono-Boc product)
Scalability More straightforwardMore complex due to selectivity control and purification.

Table 2: Influence of Base on Boc Protection

BaseSolvent SystemKey AdvantagesPotential Issues on Scale-up
Triethylamine (TEA) DCM, THFGood solubility for many substrates.Volatile, potential for work-up emulsions.
Sodium Hydroxide (NaOH) THF/Water, Dioxane/WaterInexpensive, effective for amine salts.Biphasic system may require vigorous stirring.
Sodium Bicarbonate (NaHCO₃) Dioxane/Water, Acetone/WaterMild, good for sensitive substrates.Slower reaction rates may be observed.
4-Dimethylaminopyridine (DMAP) DCM, THF (catalytic amount)Accelerates the reaction.Can be difficult to remove during work-up.

Troubleshooting Guide

This guide addresses common issues encountered when scaling up the synthesis of this compound.

IssuePotential CausesTroubleshooting Steps & Recommendations
1. Poor or Incomplete Reaction - Inefficient mixing in a large reactor. - Poor solubility of the amine starting material.[1] - Deactivation of (Boc)₂O by moisture.- Optimize Agitation: Ensure the reactor's impeller design and speed provide adequate mixing. - Solvent Selection: Consider a co-solvent system (e.g., THF/water) to improve solubility.[1] - Reagent Quality: Use anhydrous solvents and ensure the (Boc)₂O is of high quality and stored properly.[1]
2. Exothermic Reaction & Temperature Spikes - The reaction of (Boc)₂O with amines is exothermic.[1] - Inadequate heat removal capacity of the large-scale reactor.- Controlled Addition: Add the (Boc)₂O solution portion-wise or via a dropping funnel to control the reaction rate and heat generation.[1] - Efficient Cooling: Ensure the reactor's cooling system is functioning optimally.
3. Excessive Gas (CO₂) Evolution - The reaction produces carbon dioxide as a byproduct.[1] - A rapid, uncontrolled reaction leads to a sudden release of gas.- Adequate Headspace & Venting: Ensure the reactor has sufficient headspace and is properly vented. Never run a Boc protection in a closed system.[1] - Controlled Reaction Rate: Controlling the addition rate of (Boc)₂O will also control the rate of CO₂ evolution.[1]
4. Formation of Di-Boc Byproduct (Route 2) - The mono-Boc product is still nucleophilic and can react with excess (Boc)₂O.- Sub-stoichiometric (Boc)₂O: Use less than one equivalent of (Boc)₂O relative to the diamine. - Slow Addition at Low Temperature: This minimizes the concentration of (Boc)₂O available to react with the mono-protected product.
5. Difficult Work-up & Phase Separation - Formation of a stable emulsion during aqueous work-up. - Poor separation of aqueous and organic layers.[1]- Brine Wash: A wash with saturated aqueous NaCl can help to break emulsions. - Solvent Choice: Consider a solvent that has better phase separation characteristics with water.
6. Product Isolation & Purity Issues - Presence of unreacted (Boc)₂O or tert-butanol. - Difficulty in crystallizing the final product.[1]- Excess Reagent Removal: Unreacted (Boc)₂O can be removed by co-evaporation with a suitable solvent or by quenching with a scavenger like imidazole (B134444) followed by an acidic wash.[1] - Recrystallization: Develop a robust recrystallization procedure by screening different solvent systems.

Frequently Asked Questions (FAQs)

Q1: My this compound product is an oil and won't crystallize. How can I purify it at a large scale?

Many Boc-protected amines are oils or low-melting solids, which can make purification by crystallization challenging.[1] If recrystallization is not feasible, large-scale column chromatography can be employed, although it can be costly and time-consuming. An alternative is to try and form a salt of another functional group in the molecule if one exists, which may induce crystallization.

Q2: What are the safety precautions for handling large quantities of di-tert-butyl dicarbonate ((Boc)₂O)?

(Boc)₂O is a moisture-sensitive solid. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1] For disposal of excess or unused (Boc)₂O, it should be quenched carefully. A common method is to react it with a nucleophile like imidazole, which can then be removed with a dilute acid wash.[1] Always consult your institution's specific waste disposal protocols for large quantities.

Q3: Can I use a different base for the reaction?

Yes, several bases can be used for Boc protection, and the choice may depend on the specific substrate and scale. Common bases include triethylamine, sodium hydroxide, and sodium bicarbonate. For large-scale reactions, the cost and ease of removal of the base and its corresponding salt are important considerations.

Q4: How can I minimize the formation of the di-Boc protected byproduct when starting with 1,4-diaminobutane?

The key to selective mono-protection is to control the stoichiometry and reaction conditions. Using a sub-stoichiometric amount of (Boc)₂O (typically 0.4-0.5 equivalents) and adding it very slowly at a low temperature (e.g., 0 °C) will favor the formation of the mono-protected product.

Q5: Is it possible to perform this reaction without a solvent?

Solvent-free N-Boc protection is a known green chemistry technique. This is typically achieved by mixing the amine and (Boc)₂O, sometimes with a solid catalyst, and applying energy through stirring or gentle heating. This approach can simplify work-up and reduce solvent waste. However, for the synthesis of this compound, the handling of the starting materials and the exothermicity of the reaction at a large scale may be more challenging without a solvent to act as a heat sink.

References

Impact of moisture on Br-C4-NHBoc reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the N-Boc protection of 4-bromobutylamine (Br-C4-NH2) to yield tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc).

Frequently Asked Questions (FAQs)

Q1: Is the this compound reaction sensitive to moisture?

A1: The impact of moisture on N-Boc protection reactions can be complex. While traditional organic chemistry principles suggest that anhydrous conditions are optimal to prevent hydrolysis of the electrophile, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), several modern protocols demonstrate successful N-Boc protection in aqueous solvent systems.[1][2][3] Some studies even report that water can enhance the solubility of amine starting materials, leading to high reaction yields.[2] However, for substrates that are sensitive or for ensuring maximum reproducibility, starting with anhydrous conditions is a common practice.

Q2: What are the potential side reactions if moisture is present in the reaction?

A2: The primary side reaction involving moisture is the hydrolysis of di-tert-butyl dicarbonate ((Boc)₂O) into tert-butanol (B103910) and carbon dioxide. This reduces the amount of reagent available to react with the amine, potentially leading to incomplete conversion and lower yields. While the aminolysis reaction is generally faster than hydrolysis, excessive water can significantly impact the reaction efficiency. Other potential side products, though less commonly reported in aqueous protocols, include the formation of isocyanates and ureas.[1][3]

Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A3: A slow or incomplete reaction can be due to several factors:

  • Insufficient Base: A base is often used to deprotonate the amine, increasing its nucleophilicity. Ensure the appropriate stoichiometry of a suitable base (e.g., triethylamine (B128534), sodium bicarbonate) is used.

  • Low Reactivity of the Amine: While 4-bromobutylamine is a primary aliphatic amine and generally reactive, steric hindrance or other electronic factors could play a role.

  • Low Temperature: If the reaction is being run at room temperature, gentle heating (e.g., to 40-55°C) can increase the reaction rate.[4]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates. Protic solvents like methanol (B129727) have been shown to accelerate Boc protection.[4][5]

Q4: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What could they be?

A4: Besides your starting material and desired product, other spots on the TLC plate could correspond to:

  • Unreacted (Boc)₂O.

  • Byproducts from the hydrolysis of (Boc)₂O, such as tert-butanol.

  • Potentially, a small amount of the di-Boc protected amine, although this is less common with primary amines under standard conditions.

  • Side products from reactions involving the bromide, especially if a nucleophilic base or solvent is used under forcing conditions.

Q5: Can I perform this reaction without a base?

A5: Yes, N-Boc protection can be achieved without a base, particularly in protic solvents like methanol or ethanol.[5] The protic solvent can activate the (Boc)₂O by forming hydrogen bonds, making the carbonyl carbon more electrophilic.[5] However, the reaction may be slower compared to base-catalyzed methods.

Troubleshooting Guide

The following table summarizes common issues, their potential causes related to moisture, and suggested solutions for the this compound reaction.

Issue Potential Cause Suggested Solution
Low Yield 1. Incomplete reaction due to (Boc)₂O hydrolysis. 2. Product loss during aqueous work-up if the product has some water solubility.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add (Boc)₂O in portions to maintain its concentration relative to the amine. 4. During work-up, saturate the aqueous layer with brine to reduce the solubility of the organic product and extract multiple times.
Formation of Side Products 1. Excessive moisture leading to significant (Boc)₂O degradation. 2. Reaction of the bromide with a nucleophilic base or solvent.1. Minimize water content in the reaction. 2. Use a non-nucleophilic base if side reactions with the bromide are suspected. 3. Consider performing the reaction at a lower temperature to improve selectivity.
Inconsistent Reaction Times Ambient moisture affecting the reaction rate.Standardize the reaction setup by using dried solvents and performing the reaction under an inert atmosphere to ensure reproducibility.

Experimental Protocols

Protocol 1: Anhydrous N-Boc Protection of 4-Bromobutylamine

This protocol is recommended for ensuring high yield and minimizing side reactions by excluding moisture.

Materials:

  • 4-bromobutylamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 4-bromobutylamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: N-Boc Protection of 4-Bromobutylamine in an Aqueous System

This protocol is a greener alternative that may be suitable for larger-scale syntheses where the use of chlorinated solvents is a concern.[1]

Materials:

  • 4-bromobutylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone (B3395972)

  • Distilled water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobutylamine (1.0 eq) in a mixture of water and acetone (e.g., 9.5:0.5 v/v).[1]

  • Stir the mixture at room temperature.

  • Add (Boc)₂O (1.0 eq) to the solution and continue to stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is often complete within a short period (15-60 minutes).[1]

  • Once the starting material is consumed, add dichloromethane to the reaction mixture for extraction.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • The product is often obtained in high purity, but can be further purified by column chromatography if needed.

Visual Guides

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_moisture Was the reaction run under anhydrous conditions? start->check_moisture anhydrous_yes Yes check_moisture->anhydrous_yes   anhydrous_no No check_moisture->anhydrous_no   troubleshoot_anhydrous Potential Issues: - Insufficient base - Low temperature - Inherent low reactivity anhydrous_yes->troubleshoot_anhydrous troubleshoot_aqueous Potential Issue: (Boc)2O hydrolysis by excess water anhydrous_no->troubleshoot_aqueous solution_anhydrous Solutions: - Increase base stoichiometry - Gently heat the reaction - Add a catalyst (e.g., DMAP) troubleshoot_anhydrous->solution_anhydrous solution_aqueous Solutions: - Switch to anhydrous protocol - Add (Boc)2O in portions - Increase (Boc)2O stoichiometry troubleshoot_aqueous->solution_aqueous

Caption: Troubleshooting workflow for a low-yield this compound reaction.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Moisture-Induced Side Reaction Amine Br-C4-NH2 Product This compound Amine->Product Nucleophilic Attack Boc2O (Boc)2O Boc2O->Product Water H2O Hydrolysis_Products t-BuOH + CO2 Water->Hydrolysis_Products Hydrolysis Boc2O_side (Boc)2O Boc2O_side->Hydrolysis_Products

Caption: Competing reaction pathways in the presence of moisture.

References

Br-C4-NHBoc storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate), along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments, particularly in the synthesis of PROTACs.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

Quantitative data for the storage of this compound under different conditions are summarized below.

FormStorage TemperatureDuration
Powder-20°C2 years[1]
In DMSO4°C2 weeks[1]
In DMSO-80°C6 months[1]

For long-term storage, it is recommended to store this compound as a powder at -20°C. When preparing solutions in DMSO for experimental use, it is best to prepare them fresh. If short-term storage of a DMSO solution is necessary, refrigeration at 4°C is suitable for up to two weeks, while for longer-term storage of up to six months, freezing at -80°C is recommended to prevent degradation.

Handling Precautions

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact, as the compound can cause serious eye damage.

  • Hand Protection: Wear appropriate chemical-resistant gloves to avoid skin contact.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Work Environment:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid generating dust when handling the solid form.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in the synthesis of PROTACs and other molecules.

IssuePossible CauseTroubleshooting Steps
Low reaction yield during alkylation 1. Incomplete reaction: Reaction time may be insufficient. 2. Base is not strong enough: The chosen base may not be effective in deprotonating the nucleophile. 3. Degradation of this compound: Improper storage or handling may have led to degradation. 4. Steric hindrance: The nucleophile may be sterically hindered, slowing down the reaction.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Consider using a stronger base such as potassium carbonate or cesium carbonate. 3. Use freshly purchased or properly stored this compound. 4. Increase the reaction temperature or use a less sterically hindered nucleophile if possible.
Formation of multiple products 1. Dialkylation: The nucleophile may have multiple reactive sites, leading to the addition of more than one this compound molecule. 2. Side reactions: The reaction conditions may be promoting unwanted side reactions.1. Use a protecting group strategy to block other reactive sites on the nucleophile. 2. Optimize reaction conditions such as temperature and solvent. Consider using a milder base.
Difficulty in removing the Boc protecting group 1. Incomplete deprotection: The acid used for deprotection may not be strong enough or the reaction time may be too short. 2. Acid-labile functional groups: Other functional groups in the molecule may be sensitive to the acidic conditions required for Boc deprotection.1. Use a stronger acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). Monitor the reaction to completion. 2. If other acid-sensitive groups are present, consider alternative protecting groups for the amine that can be removed under different conditions (e.g., Fmoc).
Final PROTAC shows low degradation activity 1. Incorrect linker length: The C4 alkyl chain of this compound may not be the optimal length for inducing a stable ternary complex between the target protein and the E3 ligase. 2. Poor cell permeability: The overall physicochemical properties of the PROTAC may limit its ability to cross cell membranes. 3. "Hook effect": At high concentrations, the PROTAC may form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex.1. Synthesize a library of PROTACs with linkers of varying lengths to identify the optimal linker. 2. Modify the PROTAC structure to improve its drug-like properties, such as by incorporating PEG chains. 3. Perform a full dose-response curve to determine the optimal concentration for target degradation and to identify a potential hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule containing a bromoalkane and a Boc-protected amine. It is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromoalkane end can react with a nucleophile on a ligand for an E3 ubiquitin ligase, while the Boc-protected amine, after deprotection, can be coupled to a ligand for a target protein.

Q2: How do I choose the right solvent for reactions with this compound?

A2: The choice of solvent will depend on the specific reaction, but polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are commonly used for the alkylation step. For the Boc deprotection step, a non-polar solvent like dichloromethane (DCM) is typically used with an acid like trifluoroacetic acid (TFA).

Q3: What are some common E3 ligase ligands that can be coupled with this compound?

A3: this compound can be used to link to various E3 ligase ligands. For example, in the synthesis of the PROTAC CCW 28-3, the bromo end of a derivative of this compound is alkylated to a phenolic oxygen on the RNF4 E3 ligase ligand, CCW 16.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are two effective techniques for monitoring the progress of reactions involving this compound. TLC can provide a quick qualitative assessment of the reaction, while LC-MS can confirm the presence of the desired product and identify any byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of PROTAC CCW 28-3

This compound is a key building block for the synthesis of the PROTAC CCW 28-3, which targets the protein BRD4 for degradation by recruiting the E3 ligase RNF4. The following is a detailed experimental protocol for the synthesis of CCW 28-3, adapted from the supplementary information of ACS Chem. Biol. 2019, 14, 11, 2430–2440.

Step 1: Synthesis of Intermediate 1 (Alkylation of CCW 22 with this compound)

  • To a solution of CCW 22 (the RNF4 ligand precursor) in anhydrous DMF, add potassium carbonate (K₂CO₃).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Reaction with 2-chloroacetyl chloride)

  • Dissolve Intermediate 1 in anhydrous DCM.

  • Add a base, such as triethylamine (B128534) (TEA).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 2-chloroacetyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of Intermediate 3 (Boc Deprotection)

  • Dissolve Intermediate 2 in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, or until the deprotection is complete as indicated by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is used directly in the next step.

Step 4: Synthesis of CCW 28-3 (Final Amide Coupling)

  • Dissolve the crude amine salt (Intermediate 3) and the JQ1 carboxylic acid (the BRD4 ligand) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Purify the final product, CCW 28-3, by preparative reverse-phase HPLC.

Visualizations

Signaling Pathway of BRD4 Degradation

The following diagram illustrates the mechanism of action of a PROTAC synthesized using a this compound linker, such as CCW 28-3, leading to the degradation of the target protein BRD4 and its downstream effects on gene transcription.

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the general workflow for synthesizing a PROTAC using this compound and subsequently evaluating its biological activity.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Start Start Materials: - E3 Ligase Ligand - this compound - Target Protein Ligand Alkylation Step 1: Alkylation of E3 Ligase Ligand with This compound Start->Alkylation Deprotection Step 2: Boc Deprotection Alkylation->Deprotection Coupling Step 3: Amide Coupling with Target Protein Ligand Deprotection->Coupling Purification Step 4: Purification (e.g., HPLC) Coupling->Purification Characterization Step 5: Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Cell_Culture Treat Cancer Cells with PROTAC Final_PROTAC->Cell_Culture Western_Blot Western Blot for Target Protein Levels Cell_Culture->Western_Blot Dose_Response Dose-Response Curve (DC50 Determination) Cell_Culture->Dose_Response Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Downstream_Analysis Analysis of Downstream Signaling (e.g., qPCR) Cell_Culture->Downstream_Analysis Results Data Analysis and Conclusion Western_Blot->Results Dose_Response->Results Cell_Viability->Results Downstream_Analysis->Results

Caption: Workflow for PROTAC synthesis and biological evaluation.

References

Addressing steric hindrance in Br-C4-NHBoc coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling of a bromine at a C4 position with a Boc-protected amine (Br-C4-NHBoc). The inherent steric hindrance in this transformation often presents significant challenges, leading to low yields or reaction failure. This guide offers structured advice to diagnose and resolve common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of a sterically hindered C4-brominated compound with a Boc-protected amine so challenging?

A1: The primary difficulty arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine, combined with potential substitution on the aryl ring near the C4-bromine, can impede the key steps of the catalytic cycle in typical cross-coupling reactions like the Buchwald-Hartwig amination. This hindrance can obstruct the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination to form the desired C-N bond.[1][2]

Q2: What are the most common reasons for a failed or low-yielding this compound coupling reaction?

A2: The most frequent causes for poor outcomes in this coupling reaction include:

  • Inappropriate Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical. Standard ligands may not be effective for sterically demanding substrates.[1][2]

  • Suboptimal Reaction Conditions: Incorrect selection of base, solvent, or temperature can halt the catalytic cycle.

  • Catalyst Deactivation: The presence of impurities, water, or oxygen can poison the palladium catalyst.[2]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting materials can reduce the yield of the desired product.[1]

Q3: Which catalyst systems are most effective for coupling sterically hindered substrates like this compound?

A3: For sterically hindered couplings, palladium-based systems with bulky, electron-rich phosphine (B1218219) ligands are generally the most successful. These ligands promote the formation of the active monoligated palladium species, which is crucial for engaging sterically encumbered substrates.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[1] Consider using advanced generation pre-catalysts, such as the Buchwald G3 or G4 precatalysts, which are often more stable and efficient.[3]

Q4: Are there viable alternatives to palladium-catalyzed coupling for this transformation?

A4: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have re-emerged as a powerful alternative for coupling sterically hindered partners.[4][5] Recent advancements in ligand design for copper catalysis have expanded its scope to include challenging substrates that may be problematic for palladium systems.[4][5]

Troubleshooting Guide

Problem 1: No or Low Conversion of Starting Material

This is often the most common issue and typically points to a problem with the catalyst's activity or the reaction conditions being too mild.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. Consider using a more active precatalyst, such as a Buchwald G3 or G4 palladacycle.[3] Prepare the active catalyst in situ under strictly inert conditions if not using a precatalyst.
Inappropriate Ligand The chosen ligand may not be sufficiently bulky or electron-rich. Screen a panel of sterically demanding biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[2][6] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).
Insufficiently Strong Base The base may not be strong enough to deprotonate the Boc-protected amine. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[2]
Reaction Temperature Too Low Increase the reaction temperature in increments of 10-20 °C. Sterically hindered couplings often require more thermal energy to overcome activation barriers.
Impure Reagents or Solvents Use anhydrous, degassed solvents. Ensure the starting materials are pure, as impurities can poison the catalyst.[2]
Problem 2: Formation of Side Products

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired C-N bond formation.

Side Product Observed Potential Cause & Solution
Hydrodehalogenation (Ar-H) This occurs when the aryl bromide is reduced. Solution: Lower the reaction temperature. Use a less electron-rich ligand. Ensure the rigorous exclusion of water.[1]
Homocoupling of Aryl Halide (Ar-Ar) This can be favored at high temperatures. Solution: Lower the reaction temperature. Use a lower catalyst loading.[1]
Diarylation of Amine Not applicable for NHBoc, but if a primary amine were used, this would be a concern.

Data Presentation: Catalyst and Ligand Selection for Hindered Coupling

The following table summarizes catalyst systems and conditions that have been successfully employed for challenging Buchwald-Hartwig aminations of sterically hindered aryl halides. While not specific to this compound, these provide a strong starting point for optimization.

Pd PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene (B28343)80-11075-95[2]
Pd(OAc)₂SPhosK₃PO₄Dioxane10070-90[2]
BrettPhos Pd G3Cs₂CO₃t-AmylOH10080-98[6]
Pd₂(dba)₃RuPhosLHMDSTHF70-9078-92[6]

Experimental Protocols

General Protocol for a Trial this compound Coupling Reaction

This protocol provides a robust starting point for the coupling reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • C4-brominated aryl/heteroaryl compound (1.0 equiv)

  • Boc-protected amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask, add the C4-brominated compound, the Boc-protected amine, the palladium precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Steric_Hindrance cluster_0 Ideal Coupling (Low Steric Hindrance) cluster_1 Hindered Coupling (this compound) Pd_cat1 Pd(0) Catalyst ArylBr1 Aryl-Br Pd_cat1->ArylBr1 Oxidative Addition Product1 Aryl-NHBoc ArylBr1->Product1 Amine Coordination Amine1 R-NHBoc Amine1->ArylBr1 Product1->Pd_cat1 Reductive Elimination Pd_cat2 Pd(0) Catalyst ArylBr2 Bulky-Aryl-Br Pd_cat2->ArylBr2 clash1 Amine2 Bulky Boc-NHR ArylBr2->Amine2 clash2

Caption: Steric hindrance impeding key steps in the catalytic cycle.

Troubleshooting_Workflow Start Low/No Product in This compound Coupling Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Optimize_Catalyst Screen bulky ligands (XPhos, SPhos, etc.) Use a G3/G4 precatalyst Increase catalyst loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions (base, temp, solvent) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Use stronger base (NaOtBu, LHMDS) Increase temperature Ensure anhydrous/degassed solvent Check_Conditions->Optimize_Conditions No Check_Side_Products Are major side products observed? Check_Conditions->Check_Side_Products Yes Optimize_Conditions->Check_Side_Products Address_Side_Products Hydrodehalogenation -> Lower temp Homocoupling -> Lower temp/loading Check_Side_Products->Address_Side_Products Yes Consider_Alternatives Consider alternative methods: Cu-catalyzed Ullmann coupling Check_Side_Products->Consider_Alternatives No, still no product Address_Side_Products->Consider_Alternatives

Caption: Troubleshooting decision tree for this compound coupling.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Reagents 1. Add Ar-Br, NHBoc, Pd Precatalyst, & Base to dry Schlenk flask Inert_Atmosphere 2. Evacuate & backfill with Argon/Nitrogen (3x) Prep_Reagents->Inert_Atmosphere Add_Solvent 3. Add anhydrous, degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat to desired temperature with stirring Add_Solvent->Heat_Stir Monitor 5. Monitor reaction progress by TLC/LC-MS Heat_Stir->Monitor Quench 6. Cool and quench with aq. NH4Cl Monitor->Quench Extract 7. Extract with organic solvent Quench->Extract Purify 8. Dry, concentrate, & purify via chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC linker optimization experiments.

Question: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein. What could be the issue?

Answer: This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The linker is a critical component in enabling this complex to form effectively. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length: The linker might be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3][4] Conversely, a linker that is too long or overly flexible could lead to an unstable ternary complex and inefficient ubiquitination.[1][2][3]

    • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths. Even minor adjustments in length can significantly impact degradation efficacy.[4]

  • Suboptimal Linker Composition: The chemical makeup of the linker influences its flexibility, solubility, and ability to form favorable interactions within the ternary complex.[3][4]

    • Troubleshooting Step: Introduce different chemical moieties into the linker. For example, polyethylene (B3416737) glycol (PEG) units can increase hydrophilicity and solubility, while rigid elements like piperazine (B1678402) or triazole rings can reduce flexibility and help pre-organize the PROTAC into a productive conformation.[4][][6]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[1]

    • Troubleshooting Step: Directly evaluate the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4] This can provide insights into the cooperativity of your system.

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][4]

    • Troubleshooting Step: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Modifying the linker to balance hydrophilicity and hydrophobicity can improve cell penetration.[8]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this by optimizing the linker?

Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the functional ternary complex, which reduces degradation efficiency.[1][9] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.[1]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]

    • Troubleshooting Step: Experiment with linker compositions that can form additional favorable interactions within the ternary complex.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, which can reduce the formation of non-productive binary complexes.[1]

    • Troubleshooting Step: Incorporate rigid structural elements such as cycloalkane, piperazine, or triazole moieties into the linker.[]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2][8][10] Its fundamental role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a critical determinant of PROTAC efficacy.[4]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][3][4]

  • Too long: A linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex.[2][3][4] There is often an optimal linker length "sweet spot" for a given POI and E3 ligase pair.[2]

Q3: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers are flexible chains such as polyethylene glycol (PEG) and alkyl chains.[4][] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[4] More rigid linkers incorporating structures like piperazine, piperidine, and triazole rings are also used to modulate the PROTAC's conformational flexibility and physicochemical properties.[4][][11]

Q4: How does linker composition, aside from length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3][4] For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures may improve conformational stability.[4] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[4]

Data Presentation

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)IC50 (µM) in MCF7 cellsReference
PROTAC 19140[10]
PROTAC 212Similar binding affinity to 16-atom linker PROTAC[3]
PROTAC 31626[10]

Table 2: Degradation Potency of TBK1-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-[10][12]
21396%[10][12]
2929276%[10][12]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.[13]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[13]

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.[13]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.[13]

    • Calculate DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values from the dose-response curves.[13]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[4]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a solution of the PROTAC over the sensor surface.[4]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4] This data can be used to determine the cooperativity of the complex.

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent protein degradation.

Caption: A troubleshooting workflow for PROTACs exhibiting poor degradation activity.

Hook_Effect_Logic cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) Degradation Efficient Degradation Ternary_Complex->Degradation Binary_Complex1 Binary Complex (POI-PROTAC) Reduced_Degradation Reduced Degradation (Hook Effect) Binary_Complex1->Reduced_Degradation Binary_Complex2 Binary Complex (PROTAC-E3) Binary_Complex2->Reduced_Degradation PROTAC_Concentration PROTAC Concentration PROTAC_Concentration->Ternary_Complex Optimal PROTAC_Concentration->Binary_Complex1 Excess PROTAC_Concentration->Binary_Complex2 Excess

Caption: Logical relationship illustrating the PROTAC "hook effect" at high concentrations.

References

Technical Support Center: Monitoring Br-C4-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving N-Boc-4-bromobutylamine (Br-C4-NHBoc). Whether you are performing a Boc-protection, deprotection, or a subsequent functionalization, effective reaction monitoring is crucial for optimization and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring a this compound reaction?

The most common and effective methods for monitoring the progress of reactions involving this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile compounds.

Q2: How is Thin Layer Chromatography (TLC) used to track the reaction?

TLC is a rapid and simple technique for monitoring a reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can qualitatively observe the consumption of reactants and the formation of products over time. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[1][2]

Q3: What type of TLC stain is effective for visualizing this compound and related compounds?

Since the Boc-protected amine may not be strongly UV-active, a chemical stain is often necessary.

  • Ninhydrin (B49086) Stain: This is an excellent choice for detecting the presence of a primary or secondary amine. If your reaction is a deprotection of the Boc group, the product will show a distinct colored spot (typically pink or purple) with ninhydrin.[3] Interestingly, Boc-protected amines can also be visualized with ninhydrin stain upon heating, as the Boc group can be cleaved by pyrolysis.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which includes many organic molecules. It will show both the starting material and the product as yellow-brown spots on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that is effective for a wide range of organic compounds.[1]

Q4: How should I interpret the results on my TLC plate?

A properly interpreted TLC plate provides a clear snapshot of your reaction. You should spot the starting material in one lane, a "co-spot" (starting material and reaction mixture in the same spot) in another, and the reaction mixture in a third lane.[1]

  • Reaction Start (Time = 0): You should see only the spot corresponding to your starting material in the reaction mixture lane.

  • Reaction in Progress: The starting material spot will diminish in intensity while a new spot (the product) appears. The relative intensity of these spots indicates the approximate conversion.

  • Reaction Completion: The starting material spot should be completely gone, and only the product spot should be visible in the reaction mixture lane.[2]

Q5: When should I choose HPLC over TLC for monitoring?

HPLC is preferable to TLC when you need more quantitative data and higher resolution. It is particularly useful for:

  • Separating products with very similar polarities (Rf values close together on TLC).

  • Quantifying the conversion of starting material to product.

  • Detecting minor byproducts that may not be visible on a TLC plate.

  • Analyzing complex reaction mixtures.[4]

Q6: What are the typical starting conditions for an HPLC analysis of a this compound reaction?

For Boc-protected compounds, Reverse-Phase HPLC (RP-HPLC) is commonly used.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is typical.[5]

  • Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%), is often added to the mobile phase to improve peak shape.[5][6] Be cautious with TFA, as prolonged exposure or high concentrations can potentially lead to the slow cleavage of the Boc group.[6]

  • Detector: A UV detector is commonly used, typically set to a wavelength where either the starting material or the product has some absorbance.

Q7: How can NMR spectroscopy be used to monitor the reaction's progress?

NMR spectroscopy provides detailed structural information and can be used to quantitatively monitor the reaction. By taking a small aliquot of the reaction mixture, you can acquire a ¹H NMR spectrum.

  • Key Signals: The most indicative signal for the Boc group is a sharp singlet at approximately 1.4 ppm, integrating to 9 protons.[7] The disappearance of the starting material's characteristic peaks and the appearance of new signals corresponding to the product will signify the reaction's progress. For example, in a deprotection reaction, this 9-proton singlet will disappear. In a substitution reaction at the bromine-bearing carbon, the chemical shift of the adjacent methylene (B1212753) (-CH₂-Br) protons will change significantly.

  • Quantitative Analysis: By integrating the signals of the starting material and the product, you can determine the reaction conversion with high accuracy.[8]

Troubleshooting Guide

Problem: My TLC plate shows multiple new spots, and I'm not sure which is my product.

  • Possible Cause: Formation of byproducts or impurities in the starting material. The reaction of Boc-anhydride can sometimes lead to the formation of di-Boc protected species or other side products.[9]

  • Solution:

    • Run a TLC of all your starting reagents to ensure they are pure.

    • Try to isolate one of the major new spots via column chromatography and characterize it (e.g., by NMR or MS) to confirm its identity.

    • Consider potential side reactions. For instance, if a base is used, elimination reactions could occur.

Problem: The starting material spot on the TLC is still intense after the recommended reaction time.

  • Possible Cause: The reaction is incomplete due to several factors such as inefficient mixing, poor reagent quality, incorrect stoichiometry, or low temperature.[9]

  • Solution:

    • Check Reagents: Ensure your reagents, especially Boc-anhydride, have been stored correctly in a cool, dry place to prevent deactivation by moisture.[9]

    • Stoichiometry: Verify the molar equivalents of all reagents. A slight excess (1.1-1.5 equivalents) of Boc-anhydride is often used in protection reactions.[9]

    • Temperature & Time: If the reaction is known to be slow, consider increasing the temperature or extending the reaction time. Monitor periodically by TLC.

    • Mixing: For heterogeneous mixtures or large-scale reactions, ensure agitation is sufficient to maintain a homogeneous mixture.[9]

Problem: My spots are streaking on the TLC plate.

  • Possible Cause: The sample is too concentrated, or the compound is acidic or basic.[1] Amines, in particular, are prone to streaking.

  • Solution:

    • Dilute the Sample: Dilute the reaction mixture aliquot before spotting it on the TLC plate.[1]

    • Modify the Mobile Phase: For basic compounds like amines, add a small amount of a base, such as triethylamine (B128534) (Et₃N, ~0.5%), to the eluting solvent.[1] For acidic compounds, add a small amount of acetic acid (AcOH, ~0.5%).[1]

Problem: I am seeing a loss of the Boc group during my HPLC analysis or workup.

  • Possible Cause: The Boc group is sensitive to acidic conditions.[10][11] Using a high concentration of TFA in the HPLC mobile phase or a strong acid during workup can cause premature deprotection.

  • Solution:

    • HPLC: Use a lower concentration of TFA (0.05-0.1%) or switch to a less aggressive acid like formic acid.[6] If possible, neutralize or freeze fractions immediately after collection from preparative HPLC.[6]

    • Workup: Use a mild acidic wash (e.g., dilute citric acid or saturated ammonium (B1175870) chloride) instead of strong acids if your product is stable under these conditions.

Data Presentation

Table 1: Typical TLC Parameters for Monitoring this compound Reactions

ParameterRecommendationNotes
Stationary Phase Silica (B1680970) Gel 60 F₂₅₄Standard silica plates are generally effective.
Mobile Phase (Eluent) Ethyl Acetate/Hexanes (e.g., 20-50% EtOAc)Adjust polarity for optimal spot separation (Rf of product ~0.3).[1]
Dichloromethane/Methanol (e.g., 5-10% MeOH)A more polar system if needed.
Visualization UV Light (254 nm)If compounds are UV active.
Ninhydrin StainExcellent for free amines (deprotection product).[3]
KMnO₄ StainGeneral stain for most organic compounds.

Table 2: Suggested Starting Conditions for RP-HPLC Analysis

ParameterRecommendationNotes
Column C18, 3-5 µm particle sizeA standard choice for reverse-phase chromatography.[12]
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFATFA often provides better peak shape but carries a risk of deprotection.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Acid
Gradient 5% to 95% B over 15-20 minutesA typical starting gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minFor a standard analytical column (e.g., 4.6 mm ID).
Detector UV-Vis Diode Array Detector (DAD)Monitor at multiple wavelengths (e.g., 210 nm, 254 nm).

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a light line about 1 cm from the bottom (the origin). Mark tick marks for each lane.

  • Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).

  • Spotting: Use a capillary tube to spot the prepared solutions onto the origin line in their respective lanes. Spot a "co-spot" lane with both the starting material and the reaction mixture.[1]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, dip the plate in a staining solution (e.g., ninhydrin), then gently heat with a heat gun until spots appear.[3]

  • Analysis: Circle the visualized spots and calculate the Rf (Retardation factor) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the reaction mixture lane to the starting material lane to assess conversion.

Protocol 2: Monitoring a Reaction by HPLC

  • Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with the HPLC mobile phase (e.g., 1:1000 dilution in 50:50 Water/Acetonitrile). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Setup: Set up the HPLC method with the appropriate column, mobile phase gradient, flow rate, and detector settings as outlined in Table 2.

  • Injection: Inject a standard of the starting material first to determine its retention time. Then, inject the prepared sample from the reaction mixture.

  • Data Analysis: Compare the chromatograms over time. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.

Protocol 3: Preparing a Sample for NMR Analysis

  • Aliquot & Quench: Take a representative aliquot from the reaction mixture (e.g., 0.1-0.5 mL). If the reaction is vigorous, you may need to quench it by diluting it in a cold solvent or with a quenching reagent.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (using a rotovap) or by passing a stream of nitrogen over the sample.

  • Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer & Analysis: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.

  • Interpretation: Identify the characteristic peaks for the starting material and product. Compare their integration values to calculate the conversion ratio.[8]

Mandatory Visualizations

G cluster_0 start Start Reaction take_aliquot Take Aliquot (Time = T) start->take_aliquot spot_tlc Spot TLC Plate (SM, Co-spot, Rxn) take_aliquot->spot_tlc develop_tlc Develop Plate in Solvent Chamber spot_tlc->develop_tlc visualize Visualize Spots (UV, Stain, Heat) develop_tlc->visualize analyze Analyze Plate visualize->analyze decision Is Starting Material Gone? analyze->decision continue_rxn Continue Reaction (Increase Time/Temp) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->take_aliquot Monitor Again

Caption: Workflow for monitoring reaction progress using TLC.

G cluster_1 issue Issue: Incomplete Reaction (Strong SM Spot on TLC) q1 Are Reagents High Quality and Anhydrous? issue->q1 a1_yes Check Stoichiometry q1->a1_yes Yes a1_no Use Fresh/Dry Reagents and Solvents q1->a1_no No q2 Is Stoichiometry Correct? (e.g., excess Boc₂O) a1_yes->q2 a2_yes Check Reaction Conditions q2->a2_yes Yes a2_no Recalculate and Adjust Reagent Amounts q2->a2_no No q3 Are Temperature and Concentration Optimal? a2_yes->q3 a3_yes Consider Catalyst or Mixing Issues q3->a3_yes Yes a3_no Increase Temperature or Extend Reaction Time q3->a3_no No

Caption: Troubleshooting guide for an incomplete reaction.

G cluster_2 Expected ¹H NMR Spectral Changes (Boc Deprotection) start Starting Material (this compound) ~3.4 ppm -CH₂-Br ~3.1 ppm -CH₂-N 1.4 ppm -C(CH₃)₃ product Product (Br-C4-NH₂) ~3.5 ppm -CH₂-Br ~2.9 ppm -CH₂-N Signal Disappears start:f2->product:f2 Boc group removed start:f1->product:f1 Shift upfield

Caption: Diagram of key ¹H NMR signal changes during deprotection.

References

Validation & Comparative

Br-C4-NHBoc vs. PEG Linkers in PROTACs: A Comparative Guide to Optimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the careful optimization of their three key components: a warhead for target protein engagement, an E3 ligase ligand, and the crucial linker that tethers them. The choice of linker—its composition, length, and flexibility—profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to form a productive ternary complex, which is the cornerstone of successful protein degradation.

This guide provides an objective comparison of two common flexible linker classes: short alkyl chains, represented by the Br-C4-NHBoc linker, and polyethylene (B3416737) glycol (PEG) linkers. We will delve into their respective impacts on PROTAC efficiency, supported by experimental data, detailed methodologies for key assays, and visualizations to clarify underlying mechanisms.

The Tale of Two Linkers: Hydrophobicity vs. Hydrophilicity

The fundamental difference between alkyl chains and PEG linkers lies in their polarity. Alkyl linkers, such as the C4 chain in a this compound linker, are hydrophobic and provide a high degree of conformational flexibility.[1][2] In contrast, PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic, enhancing the aqueous solubility of the PROTAC molecule.[2][3] This distinction has significant implications for a PROTAC's behavior in a biological system.

This compound (Alkyl) Linkers:

  • Properties: Hydrophobic, flexible, and synthetically accessible.[1][4]

  • Potential Advantages: The hydrophobicity of alkyl linkers may enhance cell membrane permeability, a critical factor for targeting intracellular proteins.[2]

  • Potential Disadvantages: Poor aqueous solubility can be a significant hurdle, potentially leading to aggregation and reduced bioavailability.[2]

PEG Linkers:

  • Properties: Hydrophilic, flexible, and biocompatible.[2][3]

  • Potential Advantages: Increased water solubility can improve a PROTAC's pharmacokinetic profile.[2] The "gauche effect" of the ethylene glycol units can favor a folded conformation of the PROTAC, which may shield polar surface area and, counterintuitively, also aid in cell permeability.[3]

  • Potential Disadvantages: While generally improving solubility, excessive PEGylation can sometimes hinder cell permeability. Furthermore, PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[2]

Quantitative Comparison of Linker Performance in BRD4 Degradation

To illustrate the impact of linker choice on degradation efficiency, we have compiled data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a high-value target in oncology. The data is presented in terms of DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

PROTACE3 Ligase LigandLinker Type/LengthTarget ProteinCell LineDC50 (nM)Dmax (%)
Alkyl Linker Series Pomalidomide (CRBN)C4 Alkyl ChainBRD4MV4-11~61.9% degradation at 1µMN/A
B24 Pomalidomide (CRBN)2 PEG unitsBRD4MV4-110.75>95%
MZ1 VHL3 PEG unitsBRD4H6618>90%
ARV-771 VHLPEG-basedBRD422Rv1<5>90%
dBET1 Pomalidomide (CRBN)Flexible chainBRD422Rv1<1>95%

Note: The data for the "Alkyl Linker Series" is presented as percentage degradation at a fixed concentration as DC50 values were not explicitly provided in the source. This data is intended to be illustrative and highlights the general trend of high potency achieved with optimized PEG linkers in BRD4 degradation.

As the data suggests, PROTACs incorporating PEG linkers, such as B24, MZ1, and ARV-771, demonstrate potent, nanomolar degradation of BRD4.[1][5] While a direct comparison with a this compound linker is not available in a single study, the data from a series of alkyl chain-based BRD4 degraders indicates that while degradation is achieved, the potency may be lower than that of optimized PEG-containing PROTACs.[1] It is crucial to note that the optimal linker is highly dependent on the specific warhead and E3 ligase ligand pair, and empirical testing is essential.[6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow A 1. Cell Culture & PROTAC Treatment (e.g., Cancer Cell Line) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Antibody Incubation (Primary & Secondary) C->D E 5. Chemiluminescent Detection D->E F 6. Data Analysis (Densitometry) E->F G 7. DC50 & Dmax Determination F->G

Caption: A typical experimental workflow for determining PROTAC efficiency.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Western Blot for Determination of DC50 and Dmax

This is the most common method to quantify the degradation of a target protein.

  • Cell Seeding and Treatment: Plate cells (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay (HiBiT Assay)

This assay provides a quantitative measure of target protein ubiquitination in live cells, confirming the mechanism of action.

  • Cell Line Generation: Use CRISPR/Cas9 to insert a HiBiT tag into the endogenous locus of the target protein (e.g., BRD4) in a cell line stably expressing the LgBiT protein.

  • Cell Plating: Plate the HiBiT-tagged cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Luminescence Measurement: Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate. The interaction of HiBiT-tagged BRD4 with LgBiT reconstitutes a functional luciferase, and the resulting luminescence is proportional to the amount of HiBiT-BRD4. As the PROTAC induces degradation, the luminescent signal decreases.

  • Data Analysis: Measure the luminescence at different time points to determine the kinetics of degradation. The decrease in luminescence can be used to calculate the rate of degradation, DC50, and Dmax.[7][8]

Conclusion: A Balancing Act in Linker Design

The choice between a this compound (alkyl) and a PEG linker is not a one-size-fits-all decision. It represents a critical balancing act between hydrophobicity and hydrophilicity, cell permeability, and aqueous solubility. While short alkyl linkers offer synthetic simplicity and potential for good cell penetration, PEG linkers provide a powerful tool to enhance solubility and have demonstrated exceptional potency in many PROTAC designs, particularly for targets like BRD4.

The provided data and protocols offer a framework for the rational design and evaluation of PROTACs. Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic approach of synthesizing and testing a variety of linker types and lengths to identify the most effective degrader for a given therapeutic application. The continued exploration of novel linker chemistries will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.

References

Revolutionizing PROTAC Validation: A Comparative Guide to Utilizing Br-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rigorous validation of Proteolysis Targeting Chimera (PROTAC) activity is paramount. This guide provides a comprehensive comparison of methodologies for validating PROTACs, with a specific focus on the strategic use of the alkyl linker building block, Br-C4-NHBoc. We present supporting experimental data, detailed protocols for key validation assays, and clear visual workflows to empower your research and development endeavors.

The advent of PROTACs has opened new frontiers in therapeutics by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a warhead that binds the target protein, an E3 ligase ligand, and a linker that tethers the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, ultimately influencing the efficiency and selectivity of protein degradation.

This guide explores the use of this compound, an alkyl-based linker, in the synthesis and validation of PROTACs. We will delve into its application in creating both an active PROTAC and a corresponding negative control, a critical tool for confirming that the observed protein degradation is a direct result of the PROTAC's mechanism of action.

Comparative Analysis of PROTAC Validation Strategies

A multi-pronged approach is essential to robustly validate the activity of a PROTAC. This typically involves confirming target protein degradation, demonstrating dependence on the proteasome and the recruited E3 ligase, and characterizing the formation of the ternary complex. Here, we compare key validation assays using a case study of a BRD4-degrading PROTAC synthesized with a C4-alkyl linker, similar to that derived from this compound.

Table 1: Quantitative Comparison of an Active PROTAC and its Negative Control

ParameterActive PROTAC (with deprotected C4 linker)Negative Control (with Boc-protected C4 linker)Rationale for Difference
Target Protein Degradation (DC50) ~500 nMNo degradation observedThe Boc-protecting group on the linker of the negative control prevents its conjugation to the second ligand, thus inhibiting the formation of a functional bifunctional molecule.
Maximal Degradation (Dmax) >80%0%Without a complete PROTAC molecule, the negative control cannot bring the target protein and the E3 ligase into proximity for degradation.
Ternary Complex Formation (EC50) ~1 µMNo ternary complex formationThe negative control, being only a fragment of the PROTAC, is unable to bridge the target protein and the E3 ligase to form the essential ternary complex.
Proteasome-Dependent Degradation Degradation is rescued by proteasome inhibitors (e.g., MG132)Not applicableThis confirms that the protein loss is due to proteasomal degradation, a hallmark of PROTAC activity.
E3 Ligase-Dependent Degradation Degradation is absent in E3 ligase knockout cellsNot applicableThis verifies that the degradation is mediated by the intended E3 ligase recruited by the PROTAC.

Note: The data presented are representative values for a typical BRD4-degrading PROTAC with an alkyl linker and are for illustrative purposes.

The Strategic Use of this compound in PROTAC Validation

This compound serves as a versatile building block in the synthesis of PROTACs. Its primary utility lies in its bifunctional nature: a bromine atom at one end for facile conjugation to one of the PROTAC ligands (e.g., via nucleophilic substitution) and a Boc-protected amine at the other end.

Active PROTAC Synthesis: The synthesis of a functional PROTAC involves the deprotection of the Boc group to reveal a primary amine. This amine can then be coupled to the second ligand, typically through an amide bond formation, to complete the synthesis of the heterobifunctional degrader.

Negative Control Synthesis: A crucial aspect of PROTAC validation is the use of a negative control to demonstrate that the observed degradation is not due to non-specific effects of the compound. The Boc-protected precursor, Br-C4-NH-warhead, can serve as an excellent negative control. By leaving the Boc group in place, the linker cannot be attached to the E3 ligase ligand. This results in a molecule that can still bind to the target protein but is incapable of inducing its degradation, as it cannot form the necessary ternary complex. This strategy provides a more rigorous control than simply using the warhead alone, as it more closely mimics the physicochemical properties of the active PROTAC.

Experimental Protocols for Key Validation Assays

Accurate and reproducible data are the cornerstones of successful drug development. Below are detailed protocols for the essential assays used to validate PROTAC activity.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative control for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) must also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC50 and Dmax values.[]

HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.[2][3]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC and negative control.

  • Lysis and Luminescence Measurement: After the desired incubation time, add a lytic detection reagent containing the LgBiT protein and substrate. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[2][4]

  • Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the percentage of remaining protein. Determine the DC50 and Dmax from the dose-response curve.[2][4]

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.[5][6]

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).

  • Compound Treatment: Treat the cells with the HaloTag® ligand (a fluorescent acceptor) and then with a serial dilution of the PROTAC or negative control.[7]

  • BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. An increase in the BRET signal indicates the formation of the ternary complex.[7][8]

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[7]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC-mediated Degradation cluster_1 Negative Control PROTAC Active PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., RNF4) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Neg_Control Negative Control (Boc-Protected Linker) Target_NC Target Protein (e.g., BRD4) Neg_Control->Target_NC No_Complex No Ternary Complex Formation Neg_Control->No_Complex Target_NC->No_Complex E3_Ligase_NC E3 Ligase (e.g., RNF4) E3_Ligase_NC->No_Complex

Caption: Signaling pathway of PROTAC-mediated degradation and the role of a negative control.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Treatment (PROTAC & Controls) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (DC50 & Dmax) G->H Validation_Logic Logical Framework for PROTAC Validation Start Synthesize Active PROTAC & Negative Control Degradation_Assay Protein Degradation Assay (Western Blot / HiBiT) Start->Degradation_Assay Degradation_Observed Degradation Observed? Degradation_Assay->Degradation_Observed Mechanism_Validation Mechanism Validation Degradation_Observed->Mechanism_Validation Yes Revise Revise PROTAC Design Degradation_Observed->Revise No Ternary_Complex_Assay Ternary Complex Assay (NanoBRET) Mechanism_Validation->Ternary_Complex_Assay Proteasome_Inhibition Proteasome Inhibition Assay Mechanism_Validation->Proteasome_Inhibition E3_Ligase_KO E3 Ligase Knockout Experiment Mechanism_Validation->E3_Ligase_KO Conclusion Validated PROTAC Activity Ternary_Complex_Assay->Conclusion Proteasome_Inhibition->Conclusion E3_Ligase_KO->Conclusion

References

On-Target vs. Off-Target Effects of Br-C4-NHBoc Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The choice of the linker component in a PROTAC molecule is critical, influencing its physicochemical properties, ternary complex formation, and ultimately its efficacy and safety profile. This guide provides a comparative analysis of PROTACs containing the Br-C4-NHBoc linker, with a focus on their on-target and off-target effects, benchmarked against alternative PROTAC strategies.

A key example of a PROTAC synthesized using the this compound linker is CCW 28-3 , which targets the epigenetic reader protein BRD4 for degradation by recruiting the E3 ubiquitin ligase RNF4.[1][2] This guide will use CCW 28-3 as a central case study to compare its performance against well-characterized PROTACs that employ different E3 ligase recruiters, such as the VHL-recruiting PROTAC MZ1 and various Cereblon (CRBN)-recruiting PROTACs.

Quantitative Performance Data

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values.

PROTACTarget ProteinE3 Ligase RecruitedLinker ComponentDC50DmaxCell Line(s)Reference(s)
CCW 28-3 BRD4RNF4This compoundModest (less effective than MZ1)Not explicitly quantified231MFP breast cancer[3][4]
MZ1 BRD4VHLPEG-based~100 nM (for complete degradation)>90%HeLa[5]
ARV-825 BRD4CRBNNot specified< 1 nMNot explicitly quantifiedBurkitt's Lymphoma[6]
dBET1 BRD4CRBNN-butyl-2-hydroxyacetamide0.43 µMNot explicitly quantifiedSUM149[3][4]

Key Observation: CCW 28-3, which utilizes the this compound linker and recruits the RNF4 E3 ligase, has been reported to be less effective in degrading BRD4 compared to the well-established VHL-recruiting PROTAC, MZ1.[3][4] CRBN-recruiting PROTACs, such as ARV-825, have demonstrated even higher potency in certain cell lines.[6]

On-Target and Off-Target Profile of CCW 28-3

Quantitative proteomics has been employed to assess the selectivity of CCW 28-3. While BRD4 was identified as the primary protein degraded, several other proteins were observed to be downregulated upon treatment.

TreatmentDownregulated Proteins (Potential Off-Targets)Reference(s)
CCW 28-3 MT2A, ZC2HC1A, ZNF367, ENSA[7]

It is important to note that the downregulation of these proteins could be a result of direct off-target degradation or indirect effects stemming from the degradation of BRD4, a key transcriptional regulator. Further validation is required to distinguish between these possibilities. Notably, CCW 28-3 did not induce the degradation of other BET family members, BRD2 and BRD3, indicating a degree of selectivity within this protein family.[8][9]

The warhead used in CCW 28-3 is JQ1, a well-known BET inhibitor. JQ1 itself has known off-target effects that are independent of protein degradation, which should be considered when evaluating the overall cellular phenotype.[10][11]

Comparison with CRBN-Based PROTACs' Off-Target Effects

A significant concern with CRBN-recruiting PROTACs, particularly those derived from thalidomide (B1683933) analogs like pomalidomide, is the "off-target" degradation of neosubstrate proteins, most notably zinc finger transcription factors (e.g., GSPT1, IKZF1, IKZF3). This is a well-documented liability of the CRBN E3 ligase itself when engaged by these small molecules. As CCW 28-3 recruits a different E3 ligase, RNF4, it is not expected to share this specific off-target profile. This represents a potential advantage of exploring alternative E3 ligase recruiters.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines for key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein (e.g., BRD4) upon PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 231MFP breast cancer cells for CCW 28-3) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., CCW 28-3, MZ1) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Quantitative Proteomics for Selectivity Profiling

Objective: To identify on-target and off-target protein degradation events on a proteome-wide scale.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC of interest at a concentration known to induce significant target degradation (e.g., 1 µM CCW 28-3 for 24 hours) and a vehicle control. Lyse the cells and quantify the protein concentration.

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

Cell Viability Assay

Objective: To assess the functional consequence of target protein degradation on cell proliferation and survival.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein Binds to Warhead E3_Ligase E3 Ligase (e.g., RNF4) PROTAC->E3_Ligase Binds to E3 Ligand Poly_Ub Poly-ubiquitin chain Target_Protein->Poly_Ub Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation E3_Ligase->Target_Protein Catalyzes Ub transfer E2 E2 Ub-conjugating enzyme Ub Ubiquitin E2->Ub Degraded_Protein Degraded Protein Proteasome->Degraded_Protein

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_assays Assay Types Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Incubation Incubation PROTAC_Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Western_Blot Western Blot (On-Target Degradation) Endpoint_Assays->Western_Blot Proteomics Mass Spectrometry (Off-Target Profiling) Endpoint_Assays->Proteomics Viability_Assay Cell Viability Assay (Functional Outcome) Endpoint_Assays->Viability_Assay

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

PROTACs containing the this compound linker, such as CCW 28-3, represent an alternative approach to targeted protein degradation by engaging the RNF4 E3 ligase. While current data suggests that the on-target efficacy of CCW 28-3 for BRD4 degradation is modest compared to leading VHL and CRBN-based PROTACs, the exploration of novel E3 ligase recruiters is a crucial strategy to potentially overcome the limitations of the more commonly used systems, such as the neosubstrate degradation associated with CRBN. The off-target profile of CCW 28-3 appears distinct from that of CRBN-based degraders, though further investigation is needed to fully characterize the identified downregulated proteins. The choice of a PROTAC for a specific application will depend on a careful evaluation of its on-target potency, selectivity, and overall cellular effects, highlighting the importance of comprehensive and comparative studies in the field of targeted protein degradation.

References

A Researcher's Guide to In Vitro Confirmation of Ternary Complex Formation for PROTACs and Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation and characterization of a ternary complex—the crucial intermediate formed by a target protein, an E3 ligase, and a small molecule degrader like a Proteolysis Targeting Chimera (PROTAC)—is a cornerstone of modern drug discovery. Molecules synthesized with linkers such as Br-C4-NHBoc are designed specifically to induce this proximity. This guide provides a comparative overview of the most common in vitro assays used to validate and quantify the formation of this critical complex, complete with experimental data and detailed protocols to aid in assay selection and implementation.

The stability and kinetics of the ternary complex are paramount to the efficacy and selectivity of a degrader molecule.[1] A stable and long-lived complex is more likely to lead to efficient ubiquitination and subsequent degradation of the target protein.[1] Therefore, robust biophysical and biochemical methods are essential to characterize these interactions and guide the rational design of new therapeutic agents.[2][3]

Comparative Analysis of Key In Vitro Assays

A variety of techniques are available to study ternary complex formation, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, the availability of reagents and instrumentation, and the desired throughput. Below is a summary of commonly employed methods.

AssayPrincipleKey ParametersAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface as molecules bind.KD (affinity), kon/koff (kinetics), Cooperativity (α)Label-free, real-time kinetic data, high sensitivity.[4]Requires specialized equipment, protein immobilization can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.KD (affinity), ΔH (enthalpy), n (stoichiometry), Cooperativity (α)Gold standard for thermodynamics, label-free, in-solution measurement.[2]Low throughput, requires large amounts of pure protein, sensitive to buffer mismatch.[5][]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting proteins.EC50/IC50 (potency), Ternary complex stabilityHomogeneous (no-wash), high throughput, sensitive.[7][8][9]Requires labeled proteins/antibodies, potential for compound interference, indirect measurement of affinity.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Bead-based assay where singlet oxygen transfer between donor and acceptor beads occurs upon molecular proximity.EC50/IC50 (potency), Ternary complex stabilityHomogeneous, highly sensitive, high throughput, wide dynamic range.[1][10]Requires specific bead-conjugated reagents, potential for "hook effect" at high concentrations, can be sensitive to buffer components.[1][11]
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells.Real-time complex formation/dissociation in cellsLive-cell context, kinetic measurements, high sensitivity.Primarily cell-based, requires genetic modification of cells, potential for artifacts from overexpression.
Mass Photometry Measures the mass of single molecules in solution by light scattering.Molecular weight of complexes, stoichiometryLabel-free, in-solution, provides direct evidence of complex formation and stoichiometry.[1][10]Requires specialized instrumentation, may have limited throughput.

Visualizing the Process: Workflows and Pathways

Ternary Complex Formation and Subsequent Protein Degradation

The following diagram illustrates the signaling pathway initiated by a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for a Proximity-Based Assay (e.g., TR-FRET/AlphaLISA)

This diagram outlines the typical experimental workflow for confirming ternary complex formation using a proximity-based assay.

Proximity_Assay_Workflow Proximity Assay Experimental Workflow Start Start Reagents Prepare Reagents: - Labeled Target Protein - Labeled E3 Ligase - PROTAC dilutions Start->Reagents Incubation Incubate Proteins with PROTAC Reagents->Incubation Detection Add Detection Reagents (e.g., Donor/Acceptor beads) Incubation->Detection Readout Read Plate (Measure Signal) Detection->Readout Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 Readout->Analysis End End Analysis->End

Caption: A generalized workflow for proximity-based assays.

Detailed Experimental Protocols

Here, we provide foundational protocols for three key assays. As an example, we will consider the well-characterized VHL-recruiting PROTAC, MZ1, which targets the BRD4 bromodomain.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding affinity and kinetics of binary and ternary complex formation and to determine cooperativity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip CM5 or NTA chip for His-tagged protein)

  • Purified, biotinylated E3 ligase (e.g., VCB complex: VHL, Elongin B, Elongin C)

  • Purified target protein (e.g., BRD4 bromodomain 2, BRD4BD2)

  • PROTAC (e.g., MZ1)

  • Running buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20.[11]

Protocol:

  • Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip to a level of ~100 response units (RUs).[11] Use a reference flow cell with no immobilized protein.

  • Binary Affinity (MZ1 to VCB):

    • Prepare a dilution series of MZ1 in running buffer (e.g., 1.6 nM to 1000 nM).

    • Inject the MZ1 solutions over the VCB and reference flow cells.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD.

  • Ternary Affinity (MZ1/BRD4BD2 to VCB):

    • Prepare a solution of BRD4BD2 at a concentration that is near-saturating with respect to its binary interaction with MZ1 (e.g., 20-50 fold higher than the binary KD of MZ1 for BRD4BD2).

    • Prepare a dilution series of MZ1 in the BRD4BD2 solution.

    • Inject these solutions over the VCB and reference flow cells.

    • Fit the data to a 1:1 binding model to determine the ternary KD. Single-cycle kinetics may be necessary for stable complexes.[11]

  • Data Analysis:

    • Calculate cooperativity (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters of binding and calculate cooperativity.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified VCB complex

  • Purified BRD4BD2

  • MZ1 PROTAC

  • Dialysis buffer (ensure all components are in the same buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Protocol:

  • Sample Preparation: Dialyze all proteins against the same buffer to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.

  • Binary Titration (MZ1 into VCB):

    • Load the ITC cell with VCB solution (e.g., 10-20 µM).[2]

    • Load the injection syringe with MZ1 solution (e.g., 100-200 µM).[2]

    • Perform the titration and fit the data to a one-site binding model to obtain the binary KD.

  • Ternary Titration (MZ1 into VCB + BRD4BD2):

    • Load the ITC cell with VCB solution (e.g., 10-20 µM) pre-saturated with an excess of BRD4BD2.

    • Load the injection syringe with MZ1 solution as before.

    • Perform the titration. The resulting data represents the binding of MZ1 to the pre-formed VCB-BRD4BD2 complex (if any) and the formation of the ternary complex.

    • Alternatively, and more commonly, titrate the pre-formed MZ1-BRD4BD2 complex into the VCB solution.[11]

  • Data Analysis:

    • Fit the data to determine the ternary KD.

    • Calculate cooperativity (α) as for SPR. The ITC data for MZ1 with VHL and BRD4BD2 shows a high degree of positive cooperativity (α = 15).[11]

AlphaLISA for High-Throughput Screening

Objective: To detect and quantify PROTAC-induced ternary complex formation in a high-throughput format.

Materials:

  • Tagged proteins: e.g., GST-tagged BRD4 and FLAG-tagged CRBN complex (as an alternative example to VHL).[8]

  • PROTAC (e.g., dBET6)

  • AlphaLISA Glutathione Donor beads and anti-FLAG Acceptor beads.[1]

  • AlphaLISA-compatible microplate reader.

  • Assay Buffer: e.g., 1X AlphaLISA Binding Assay Buffer.[1]

Protocol:

  • Reagent Preparation: Prepare 5X solutions of the target protein, E3 ligase, and PROTAC dilutions in the assay buffer.

  • Assay Assembly:

    • In a 384-well plate, add 10 µL each of the target protein, E3 ligase, and PROTAC solutions.[1]

    • Incubate to allow for complex formation (e.g., 60 minutes at room temperature).

  • Detection:

    • Add a mixture of AlphaLISA Donor and Acceptor beads.

    • Incubate for at least 60 minutes at room temperature in the dark.[7]

  • Readout: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped or "hook" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[1][11]

    • The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

The validation of ternary complex formation is a critical step in the development of PROTACs and molecular glues. The choice of assay depends on the specific goals of the study. For initial high-throughput screening, proximity-based assays like AlphaLISA and TR-FRET are highly suitable. For detailed mechanistic understanding, biophysical techniques such as SPR and ITC provide invaluable kinetic and thermodynamic data.[3][4] For assessing the formation of the complex in a more physiologically relevant environment, cell-based assays like NanoBRET are the method of choice.[] By employing a combination of these powerful techniques, researchers can effectively characterize the interactions driven by novel molecules and accelerate the development of the next generation of targeted protein degraders.

References

A Comparative Guide to Br-C4-NHBoc PROTACs in Protein Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) represent a powerful therapeutic modality. This guide provides a comparative analysis of the performance of PROTACs synthesized using the Br-C4-NHBoc linker, with a focus on Western blot analysis for protein degradation. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to aid researchers in their drug discovery efforts.

The this compound linker is a chemical tool used in the synthesis of PROTACs, such as CCW 28-3. This particular PROTAC has been developed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the RNF4 E3 ubiquitin ligase.[1][2][3][4] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes, making it a significant target in cancer therapy.[2]

Comparative Analysis of BRD4 Degradation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While the PROTAC CCW 28-3, synthesized using the this compound linker, has been shown to induce dose-dependent degradation of BRD4, its efficiency has been reported as modest in comparison to other well-established BRD4 degraders.[5][6][7]

Here, we present a comparative summary of the degradation efficiency of various BRD4-targeting PROTACs, including those that utilize different E3 ligase recruiters. This will provide a broader context for evaluating the performance of RNF4-recruiting PROTACs like CCW 28-3.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference(s)
CCW 28-3 RNF4BRD4231MFP breast cancerModest degradationNot explicitly quantified[5][6]
MZ1 VHLBRD4 (preferential)H661, H838, LS174t8 nM, 23 nMComplete at 100 nM[8][9]
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC), 22Rv1< 1 nM, < 5 nMNot Reported[3][8][10]
dBET1 CRBNBRD2/3/4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nMNot Reported[8][11]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nMNot Reported[8]

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC (e.g., CCW 28-3) Ternary_Complex BRD4-PROTAC-RNF4 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex RNF4 RNF4 (E3 Ligase) RNF4->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->RNF4 Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated degradation of BRD4.

The following diagram illustrates a typical workflow for assessing PROTAC-induced protein degradation using Western blotting.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (e.g., CCW 28-3 at various concentrations and time points) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify Degradation analysis->end

References

Mass Spectrometry Analysis: A Comparative Guide to Validating Br-C4-NHBoc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The Br-C4-NHBoc linker is a key building block in PROTAC synthesis, providing a versatile platform for connecting a target-binding ligand to an E3 ligase recruiter. Mass spectrometry (MS) stands as the gold standard for confirming the successful conjugation of this and other linkers. This guide provides a comparative analysis of MS-based validation of this compound conjugation against other common linker strategies, supported by experimental data and detailed protocols.

Comparing Linker Technologies for Bioconjugation

The choice of linker in a bioconjugate is far from trivial; it significantly influences the molecule's stability, solubility, cell permeability, and ultimately, its biological activity. This compound is an example of an alkyl-based linker, offering a straightforward and synthetically accessible option. However, a variety of other linker types are commonly employed, each with its own set of advantages and disadvantages.

Linker TypeDescriptionAdvantagesDisadvantages
Alkyl (e.g., this compound) Consists of a hydrocarbon chain.- Synthetically simple and cost-effective.- High degree of conformational flexibility.- Can be hydrophobic, potentially reducing solubility.- Flexibility may not be optimal for inducing protein-protein interactions.
Polyethylene Glycol (PEG) Composed of repeating ethylene (B1197577) glycol units.- Increased hydrophilicity, improving solubility.- Can enhance cell permeability.- May be less stable metabolically.- Can be more synthetically challenging to incorporate.
Rigid (e.g., incorporating rings) Contains cyclic structures to reduce flexibility.- Can pre-organize the molecule into a bioactive conformation.- May enhance the stability of the target-ligand complex.- Lack of flexibility can hinder optimal protein-protein interactions.- Often more complex to synthesize.
Cleavable Contains a moiety that can be cleaved under specific conditions (e.g., disulfide bond).- Allows for the release of the active molecule at the target site.- Can be designed to be responsive to the cellular environment.- Premature cleavage can lead to off-target effects.- The cleavage site adds to the synthetic complexity.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data comparing the performance of different linker types in PROTACs, highlighting the critical role of the linker in achieving potent degradation.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)
BRD4CRBNAlkyl (similar to this compound)15>90
BRD4CRBNPEG25>90
BTKCRBNAlkyl5~95
BTKCRBNPEG10~90
Androgen ReceptorVHLAlkyl8>80
Androgen ReceptorVHLPEG20>80

This table presents a summary of data from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific ligands and experimental conditions.

Mass Spectrometry for Validating this compound Conjugation

Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for confirming the covalent attachment of the this compound linker to a target molecule. The process involves verifying the mass of the final conjugate and analyzing its fragmentation pattern to ensure the linker is intact and correctly positioned.

Experimental Protocol: LC-MS/MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for the analysis of a small molecule conjugated with this compound.

1. Sample Preparation:

  • Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for infusion into the mass spectrometer.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Full Scan (MS1): Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weights of the starting material and the final conjugate.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion of the conjugated product for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped collision energy approach can be beneficial.

4. Data Analysis:

  • MS1 Spectrum: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the this compound conjugated product.

  • MS/MS Spectrum: Analyze the fragmentation pattern to identify characteristic fragments of the original molecule and the linker. Key fragments to look for include:

    • Loss of the Boc group (-100 Da).

    • Cleavage of the C4 alkyl chain.

    • Fragments corresponding to the original unconjugated molecule.

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for this compound Conjugation Validation cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_validation Validation start Reactants: Target Molecule + this compound reaction Conjugation Reaction start->reaction purification Purification (e.g., HPLC) reaction->purification sample_prep Sample Preparation purification->sample_prep lc_separation LC Separation sample_prep->lc_separation ms1_analysis MS1 Analysis (Intact Mass) lc_separation->ms1_analysis ms2_analysis MS/MS Analysis (Fragmentation) ms1_analysis->ms2_analysis data_analysis Data Interpretation ms2_analysis->data_analysis validation Confirmation of Successful Conjugation data_analysis->validation logical_relationship Decision Framework for Linker Selection application Desired Application solubility Solubility Required? application->solubility flexibility Flexibility Needed? solubility->flexibility High solubility->flexibility Low alkyl Alkyl Linker (e.g., this compound) solubility->alkyl No peg PEG Linker solubility->peg Yes cleavability Cleavability Required? flexibility->cleavability High flexibility->cleavability Low flexibility->alkyl Yes rigid Rigid Linker flexibility->rigid No cleavability->alkyl No cleavability->peg No cleavability->rigid No cleavable Cleavable Linker cleavability->cleavable Yes

PROTAC Stability: A Comparative Analysis of Br-C4-NHBoc and Other Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical factor for their successful translation into effective therapeutics. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the overall stability and pharmacokinetic properties of a PROTAC molecule. This guide provides an objective comparison of the stability of PROTACs featuring a brominated C4-alkyl-NHBoc (Br-C4-NHBoc) linker against other common alkyl linkers, supported by established principles from experimental data.

The choice of a linker can significantly influence a PROTAC's susceptibility to metabolic degradation, thereby affecting its half-life and in vivo efficacy. Alkyl chains are a common and synthetically accessible class of linkers. However, their length and flexibility can be a double-edged sword, impacting both the formation of a productive ternary complex and the molecule's metabolic fate.

The Role of Alkyl Linker Length and Rigidity in PROTAC Stability

Generally, the metabolic stability of PROTACs with alkyl linkers is influenced by several factors:

  • Linker Length: Shorter alkyl linkers can exhibit enhanced metabolic stability. This is attributed to increased steric hindrance, which may limit the access of metabolic enzymes to the PROTAC molecule.[] Conversely, longer, more flexible alkyl chains can be more prone to enzymatic degradation.[][]

  • Rigidity: The introduction of rigid structural elements, such as cyclic moieties (e.g., piperazine, piperidine) or aromatic rings, into the linker can improve metabolic stability compared to flexible, linear alkyl chains.[][3][4] These rigid structures can pre-organize the PROTAC into a bioactive conformation that is less susceptible to metabolism.[4]

  • Chemical Composition: While simple hydrocarbon chains are common, the incorporation of heteroatoms or functional groups can alter the metabolic profile. For instance, replacing a methylene (B1212753) group with an ether oxygen (as in PEG linkers) can increase hydrophilicity but may introduce new metabolic liabilities.[5]

The this compound linker represents a four-carbon alkyl chain with a terminal Boc-protected amine and a bromine atom. The C4 length positions it in a range that can offer a balance between flexibility for ternary complex formation and sufficient compactness to potentially limit extensive metabolic degradation.

Quantitative Comparison of Alkyl Linker Performance in PROTAC Stability

Linker TypeLinker Length (Atoms)Stability MetricRepresentative ValueReference Principle
Short Alkyl Chain~8 (e.g., C2-based)Microsomal Half-life (t½)LongerShorter linkers can increase steric hindrance, reducing metabolism.[]
Medium Alkyl Chain (e.g., C4-based) ~10 (representing this compound) Microsomal Half-life (t½) Moderate Provides a balance between flexibility and compactness.
Long Alkyl Chain~14 (e.g., C8-based)Microsomal Half-life (t½)ShorterLonger flexible chains are more susceptible to enzymatic attack.[]
Rigidified Alkyl Chain (e.g., piperazine)VariableMicrosomal Half-life (t½)Generally LongerCyclic structures enhance metabolic stability.[][3]
Short Alkyl Chain~8 (e.g., C2-based)Plasma Stability (% remaining)HigherLess prone to enzymatic degradation in plasma.
Medium Alkyl Chain (e.g., C4-based) ~10 (representing this compound) Plasma Stability (% remaining) High Alkyl chains are generally stable in plasma.
Long Alkyl Chain~14 (e.g., C8-based)Plasma Stability (% remaining)HighAlkyl chains are generally stable in plasma.
Rigidified Alkyl Chain (e.g., piperazine)VariablePlasma Stability (% remaining)HighRigid structures are generally stable in plasma.

Visualizing PROTAC Structure and Experimental Workflow

To better understand the components of a PROTAC and the process of evaluating its stability, the following diagrams are provided.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target_Binder Target Protein Binder (Warhead) Linker Linker (e.g., this compound) Target_Binder->Linker E3_Ligase_Binder E3 Ligase Binder (Hook) Linker->E3_Ligase_Binder Stability_Workflow cluster_vitro In Vitro Stability Assays PROTAC PROTAC with Alkyl Linker Microsomes Liver Microsomes PROTAC->Microsomes Plasma Plasma PROTAC->Plasma Incubation_M Incubation at 37°C (with NADPH for microsomes) Microsomes->Incubation_M Incubation_P Incubation at 37°C Plasma->Incubation_P Analysis LC-MS/MS Analysis Incubation_M->Analysis Incubation_P->Analysis Data Determine % Remaining and Half-life (t½) Analysis->Data

References

A comparative study of flexible vs rigid linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The linker is not a passive spacer but an active modulator of PROTAC efficacy, influencing the formation of a productive ternary complex, as well as the overall physicochemical properties of the molecule.[1][2] A key consideration in linker design is its rigidity. This guide provides an objective comparison of flexible and rigid linkers for PROTACs, supported by experimental data, to aid in the rational design of next-generation protein degraders.

PROTAC linkers are broadly categorized into two main types: flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures like piperazine, piperidine (B6355638), or aromatic rings.[1][3] The choice between a flexible and a rigid linker can significantly impact the degradation potency (DC50), maximal degradation (Dmax), and pharmacokinetic properties of a PROTAC.[1][2]

The Role of Linker Flexibility

Flexible linkers, particularly PEG and alkyl chains, are the most commonly used in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[1] This conformational freedom can be advantageous, allowing the PROTAC to adopt a suitable conformation for the formation of a stable ternary complex.[2] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes.[2]

The Advantages of Rigidity

Rigid linkers, by constraining the conformational freedom of the PROTAC, can help to pre-organize the molecule into a bioactive conformation, which may lead to more potent degradation.[1] This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[1][4] However, the constrained nature of rigid linkers means that the geometry must be optimal to facilitate a productive ternary complex; otherwise, steric hindrance can prevent its formation.[4]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, illustrating the impact of linker type on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACWarheadE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1JQ1PomalidomideFlexiblePEG<100>9022Rv1[2]
QCA570ABBV-075LenalidomideRigidEthynyl0.032 (RS4;11)>95RS4;11[2]
ARD-61SARDVHLRigidPiperidine/Alkyl<1>90LNCaP[2]

Table 2: Impact of Linker Composition on BTK Degradation

PROTACWarheadE3 Ligase LigandLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1Ibrutinib AnalogThalidomide AnalogFlexiblePEG2.297Mino[5]
RC-1Ibrutinib AnalogThalidomide AnalogRigid (covalent)Cyanoacrylamide6-24h to Dmax>90Mino[5]

Table 3: Comparison of Linker Types for PI3K/mTOR Degradation

PROTAC SeriesWarheadE3 Ligase LigandLinker TypeGeneral ObservationReference
GP-SeriesPKI587 AnalogVH032/PomalidomideFlexible (PEG/Alkyl) vs. Rigid (Piperidine/Piperazine)PROTACs with flexible linkers exhibited superior degradation efficiency. Removal of a rigid piperidine ring from the warhead enhanced degradation, suggesting rigidity can be restrictive.[6]

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of BRD4 cluster_cell Cell PROTAC PROTAC (BRD4-targeting) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Inhibits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Tumor Cell Proliferation cMyc_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design_Flexible Synthesize PROTACs with Flexible Linkers (e.g., PEG, Alkyl) Ternary_Complex_Assay Ternary Complex Formation (SPR, NanoBRET) Design_Flexible->Ternary_Complex_Assay Design_Rigid Synthesize PROTACs with Rigid Linkers (e.g., Piperazine, Triazole) Design_Rigid->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability (MTT, CTG) Degradation_Assay->Viability_Assay Data_Analysis Compare DC50, Dmax, Binding Affinity, and Cooperativity Viability_Assay->Data_Analysis

Caption: Generalized experimental workflow for comparing linker performance.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.[1]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.[1]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein and E3 ligase

  • PROTAC compounds

  • Immobilization and running buffers

Procedure:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Calculate the cooperativity factor (α) by dividing the binary dissociation constant (KD) by the ternary dissociation constant.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design that is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is often identified through empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker candidates to inform the rational design of next-generation protein degraders.

References

Head-to-Head Comparison: Br-C4-NHBoc and Similar Commercial Linkers in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the Br-C4-NHBoc linker and other commercially available linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into their performance, supported by experimental data, and provide detailed protocols for key evaluation assays.

PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Linker Landscape: An Overview

The most prevalent linkers in PROTAC design fall into two main categories: flexible and rigid. This compound, a brominated alkyl chain with a Boc-protected amine, is a prime example of a flexible alkyl linker. Its counterparts often include polyethylene (B3416737) glycol (PEG) chains, which offer increased hydrophilicity. Rigid linkers, on the other hand, incorporate cyclic structures to constrain the molecule's conformation.

Performance Comparison of Linker Types

The choice of linker significantly impacts the performance of a PROTAC. Below, we summarize key performance indicators for different linker types, drawing from various studies to provide a comparative overview.

Table 1: Physicochemical and Performance Properties of Common Linker Types
PropertyThis compound (Alkyl Type)Representative PEG LinkerRepresentative Rigid Linker
Structure Linear alkyl chainPolyethylene glycol chainContains cyclic moieties (e.g., piperazine, phenyl)
Flexibility HighHighLow
Solubility Generally lower (hydrophobic)Generally higher (hydrophilic)Variable, can be engineered
Permeability Can enhance passive permeabilityCan improve solubility but may not always improve permeabilityCan be optimized for good permeability
Metabolic Stability Generally highCan be susceptible to oxidationGenerally high
Synthesis Relatively straightforwardReadily available, straightforward synthesisMore complex synthesis
Table 2: Comparative Efficacy Data of PROTACs with Different Linker Types
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether21396[1]
TBK1Alkyl/Ether2929276[1]
HDAC3Alkyl~1064077[2]
BTKAlkyl (non-covalent)-2.297
BRD4PEG-->90
IRAK4Rigid-3.2>90[3]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_assays In Vitro & Cellular Assays cluster_data Data Analysis Synthesis PROTAC Synthesis (e.g., using this compound) SPR Ternary Complex Formation (SPR Assay) Synthesis->SPR Western_Blot Protein Degradation (Western Blot) Synthesis->Western_Blot Caco2 Permeability (Caco-2 Assay) Synthesis->Caco2 LCMS Stability (LC-MS/MS) Synthesis->LCMS DC50_Dmax DC50 / Dmax SPR->DC50_Dmax Western_Blot->DC50_Dmax Permeability_Value Papp Caco2->Permeability_Value Stability_Value Half-life LCMS->Stability_Value IRAK4_Signaling_Pathway Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Degradation Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Signaling TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines PROTAC_IRAK4 IRAK4 PROTAC PROTAC_IRAK4->IRAK4 Degrades

References

The Linker's Length: A Critical Determinant in the Efficacy of Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is critically dependent on the length and composition of the linker that connects the two functional moieties. This guide provides a comparative analysis of how different length alkyl linkers impact the performance of these therapeutic modalities, supported by experimental data and detailed methodologies for key assays.

The linker in a bifunctional molecule is not merely a spacer but a crucial component that influences the molecule's overall conformation, solubility, cell permeability, and the spatial orientation of the binding domains. An optimal linker facilitates the desired biological outcome, whether it be the formation of a stable ternary complex for protein degradation or the efficient release of a cytotoxic payload. The length of the alkyl chain, a common component in many linkers, is a key parameter that is often optimized during drug development.

Impact of Alkyl Linker Length on PROTAC Efficacy

In the realm of PROTACs, the linker's length is paramount for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.[1] A linker that is too short may cause steric hindrance, preventing the two proteins from coming together, while a linker that is too long might lead to an unstable, overly flexible complex, resulting in inefficient ubiquitination.[1]

Numerous studies have demonstrated that there is often an optimal linker length for maximal protein degradation. This "sweet spot" is highly dependent on the specific target protein and E3 ligase pair.[1]

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

The following tables summarize quantitative data from studies that systematically varied the linker length in different PROTACs. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and its Dmax (the maximum percentage of protein degradation achieved).[2]

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [2][3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar>75%
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor-α (ERα) Degradation [1][4][5]

Linker TypeLinker Length (atoms)ERα Degradation Efficacy
Alkyl12Moderate
Alkyl16Optimal
Alkyl>16Reduced

Table 3: Impact of Linker Length on p38α Degradation [1][6]

Linker TypeLinker Length (atoms)Degradation Efficacy
Not Specified< 15Reduced
Not Specified15-17Optimal
Not Specified> 17Reduced

The Role of Linker Length and Composition in Antibody-Drug Conjugates

In the case of Antibody-Drug Conjugates (ADCs), the linker connects a monoclonal antibody to a potent cytotoxic payload. Its primary roles are to ensure the stability of the ADC in circulation and to allow for the efficient release of the payload within the target cancer cells.[7] While the field has extensively explored different linker chemistries (e.g., cleavable vs. non-cleavable), systematic studies comparing the efficacy of ADCs with varying simple alkyl linker lengths are less common. This is partly because the hydrophobicity of a long alkyl chain can negatively impact the physicochemical properties of the ADC, leading to aggregation and rapid clearance.[4]

Therefore, much of the focus in ADC linker design has been on incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetics, especially when dealing with hydrophobic payloads.[4][8] Shorter alkyl chains or those incorporated into more complex linker structures, such as the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, are common.[5] A shorter linker may also offer better stability by sterically shielding the payload.[9] However, the optimal linker length must still allow for efficient payload release upon internalization into the target cell.[9]

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental processes discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for evaluating linker efficacy.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC brings the target protein and E3 ligase together, leading to ubiquitination and degradation.

Experimental_Workflow Workflow for Evaluating Linker Efficacy cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Linker_Series Synthesize Bifunctional Molecules with Varying Alkyl Linker Lengths Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) Linker_Series->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Linker_Series->Degradation_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) Linker_Series->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis to Identify Optimal Linker Binding_Assay->SAR_Analysis Degradation_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis PK_Study Pharmacokinetic (PK) Studies Efficacy_Study In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Study->Efficacy_Study Efficacy_Study->SAR_Analysis SAR_Analysis->PK_Study Select Lead Candidates

Caption: A systematic workflow is crucial for comparing the efficacy of different linker lengths.

Experimental Protocols

Western Blotting for Protein Degradation Assessment (PROTACs)

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from the concentration-response curves.

In Vitro Cytotoxicity Assay (MTT Assay for ADCs)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of ADCs.[10][11]

  • Cell Seeding: Seed target-antigen-expressing cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying linker lengths in the cell culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[11]

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 72 to 120 hours.[11]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]

References

The Impact of Br-C4-NHBoc on PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and selectivity. The linker connecting the target-engaging warhead and the E3 ligase-recruiting ligand is now understood to be a key modulator of the ternary complex formation that precedes protein degradation. This guide provides a comparative analysis of the Br-C4-NHBoc linker, a common alkyl-based linker, against other linker classes, supported by experimental data to inform the rational design of selective PROTACs.

Executive Summary

The choice of linker in a PROTAC can profoundly influence its ability to selectively degrade a target protein over other structurally similar proteins. The this compound linker, representing a flexible, four-carbon alkyl chain, offers synthetic tractability. However, its inherent flexibility can lead to less defined ternary complex conformations, potentially impacting selectivity compared to more rigid or functionalized linkers. This guide will explore these differences through comparative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Linker Impact on Selectivity

The following tables summarize key performance indicators for PROTACs with different linkers, focusing on the well-studied target, Bromodomain-containing protein 4 (BRD4), and its closely related family members, BRD2 and BRD3. The data is compiled from multiple studies to illustrate the influence of the linker on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Comparative Degradation of BRD4 by PROTACs with Different Linkers

Linker TypeRepresentative PROTACTargetDC50 (nM)Dmax (%)Cell LineReference
Alkyl Chain (C4-like) MZ1 (JQ1-linker-VHL)BRD4 ~10-30 >90 HeLa, MV-4-11[1][2]
PEG Linker (e.g., 3 units)dBET1 (JQ1-linker-CRBN)BRD4<1>90Burkitt's Lymphoma cells[3]
Rigid LinkerMacrocyclic PROTACBRD4Comparable to MZ1Not specifiedNot specified[4]

Table 2: Selectivity Profile of BRD4-Targeting PROTACs

Representative PROTACLinker TypeBRD4 Degradation (DC50, nM)BRD2 Degradation (DC50, nM)BRD3 Degradation (DC50, nM)Fold Selectivity (BRD2/BRD4)Fold Selectivity (BRD3/BRD4)Reference
MZ1Alkyl/PEG~10-30>100>100>3-10>3-10[1][5]
dBET1PEG<1Potent degradationPotent degradationPan-BET degraderPan-BET degrader[6]
ARV-825PEG<1Potent degradationPotent degradationPan-BET degraderPan-BET degrader[3]
PLX-3618Not specified5.9>10,000>10,000>1695>1695[7]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Accurate assessment of PROTAC efficacy and selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays.

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Plate cells at a density to achieve 70-80% confluency on the day of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect chemiluminescence using an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Quantitative Proteomics (Mass Spectrometry)

This method provides an unbiased, global view of protein degradation and selectivity.

1. Sample Preparation:

  • Treat cells with the PROTAC at a concentration that gives robust degradation of the target. A shorter treatment time (<6 hours) is often used to focus on direct degradation events.[8]

  • Lyse cells and digest proteins into peptides (e.g., using trypsin).

  • Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

2. LC-MS/MS Analysis:

  • Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

3. Data Analysis:

  • Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Determine the relative abundance of each protein in PROTAC-treated samples compared to control samples.

  • Proteins showing significant downregulation are potential targets of the PROTAC.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat changes associated with binding events to determine thermodynamic parameters of binary and ternary complex formation.

1. Sample Preparation:

  • Purify the target protein (e.g., BRD4 bromodomain), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the PROTAC.

  • Dialyze all components into the same buffer to minimize heats of dilution.

2. Binary Titrations:

  • Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).

  • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).

3. Ternary Titration:

  • Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.

  • Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.

4. Data Analysis:

  • Analyze the titration curves to determine the dissociation constant for the ternary complex (Kd,ternary).

  • Calculate the cooperativity factor (α = Kd,binary / Kd,ternary). An α > 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades Target

Caption: General workflow of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway in Cancer

BRD4_Signaling cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates (activates) Jagged1_Gene Jagged1 Gene RNA_Pol_II->Jagged1_Gene transcribes cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes Jagged1_Ligand Jagged1 Ligand Jagged1_Gene->Jagged1_Ligand translates to Proliferation Proliferation cMyc_Gene->Proliferation promotes Notch1_Receptor Notch1 Receptor Notch1_ICD Notch1 ICD Notch1_Receptor->Notch1_ICD cleavage Jagged1_Ligand->Notch1_Receptor binds cluster_nucleus cluster_nucleus Notch1_ICD->cluster_nucleus translocates to nucleus (co-activator) Migration_Invasion Migration & Invasion Notch1_ICD->Migration_Invasion promotes

Caption: BRD4 regulates cancer cell dissemination via the Jagged1/Notch1 pathway.

Experimental Workflow for Selectivity Analysis

Selectivity_Workflow start Start: Synthesize PROTACs (this compound vs. Alternatives) cell_treatment Treat Cancer Cell Lines (e.g., MV-4-11, HeLa) start->cell_treatment itc Isothermal Titration Calorimetry (Ternary Complex Formation) start->itc Biophysical Assays western_blot Western Blot Analysis (BRD2, BRD3, BRD4) cell_treatment->western_blot proteomics Quantitative Proteomics (LC-MS/MS) cell_treatment->proteomics dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax conclusion Conclusion: Compare Selectivity Profiles dc50_dmax->conclusion global_degradation Assess Global Degradation Profile proteomics->global_degradation global_degradation->conclusion cooperativity Calculate Cooperativity (α) itc->cooperativity cooperativity->conclusion

Caption: Logical workflow for comparing PROTAC selectivity.

Conclusion

The linker is a critical component in PROTAC design, with a profound impact on selectivity. While the this compound linker, a simple alkyl chain, offers ease of synthesis, the available data suggests that linker optimization is paramount for achieving high selectivity. Flexible linkers like alkyl chains and PEGs can lead to potent degraders, but their conformational freedom may result in pan-selective degradation of homologous proteins, as seen with some pan-BET degraders.[6] In contrast, optimization of the linker can induce specific protein-protein interactions within the ternary complex, leading to remarkable selectivity for one family member over others, as demonstrated by the BRD4-selective degrader MZ1.[1] The future of PROTAC design will likely involve more sophisticated linkers that are not merely spacers but active contributors to the stability and conformation of the ternary complex, thereby enabling the development of highly selective next-generation protein degraders.

References

Cross-Reactivity Analysis of Br-C4-NHBoc-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity of PROTACs (Proteolysis Targeting Chimeras) synthesized using the Br-C4-NHBoc linker. The focus is on the well-characterized BRD4-degrading PROTAC, CCW 28-3, which employs this specific linker to connect a JQ1 warhead to a recruiter for the RNF4 E3 ligase. This analysis is supported by quantitative proteomic data and detailed experimental protocols to aid in the design and evaluation of selective protein degraders.

Introduction to this compound-Based PROTACs

The this compound moiety serves as a foundational building block in the synthesis of PROTACs, providing a four-carbon aliphatic chain that links the target protein binder to the E3 ligase recruiter. The Boc (tert-Butoxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final heterobifunctional molecule. The characteristics of this linker, including its length, flexibility, and chemical nature, play a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately influences the potency and selectivity of the resulting degrader.

Comparative Analysis of On-Target and Off-Target Effects

The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity. This section details the on-target efficacy and the broader proteomic impact of the this compound-based PROTAC, CCW 28-3.

On-Target Degradation Profile

CCW 28-3 was designed to target the bromodomain and extra-terminal domain (BET) family member BRD4 for proteasomal degradation by recruiting the RNF4 E3 ligase. Quantitative proteomics studies have demonstrated its efficacy in degrading BRD4 in various cell lines.

Target Protein Cell Line Treatment Conditions Degradation (%) Reference
BRD4 231MFP Breast Cancer 1 µM CCW 28-3 for 3 hours Significant Degradation [1]
BRD4 HeLa (Wild-Type) 10 µM CCW 28-3 for 5 hours ~50%
Off-Target and Cross-Reactivity Profile

A key finding from the characterization of CCW 28-3 is its notable selectivity for BRD4 over other BET family members, BRD2 and BRD3. This is in contrast to many other JQ1-based PROTACs which often degrade all three proteins. This selectivity is attributed to the specific ternary complex interactions facilitated by the PROTAC architecture, including the C4 linker.

Tandem Mass Tagging (TMT)-based quantitative proteomic profiling of 231MFP breast cancer cells treated with CCW 28-3 revealed BRD4 as a primary degraded protein. However, a few other proteins were also observed to be downregulated, which could represent potential off-targets or downstream effects of BRD4 degradation.

Potential Off-Target/Downregulated Protein Fold Change (CCW 28-3/DMSO) Putative Role Reference
MT2A Downregulated Metallothionein [1]
ZC2HC1A Downregulated Zinc finger protein [1]
ZNF367 Downregulated Zinc finger protein [1]
ENSA Downregulated Endosulfine alpha [1]

Further assessment of proteome-wide cysteine reactivity using isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP) identified a limited number of potential off-targets of the covalent RNF4 recruiter moiety of CCW 28-3. Out of 1114 quantified probe-modified peptides, only 7 showed significant engagement, and none of these were components of the ubiquitin-proteasome system, suggesting the degradation of BRD4 is likely attributable to RNF4 recruitment[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are the protocols for the key experiments cited in this guide.

TMT-Based Quantitative Proteomic Profiling

This protocol outlines the general workflow for analyzing changes in protein expression following PROTAC treatment using Tandem Mass Tagging (TMT) for relative quantification.

a) Cell Culture and Lysis:

  • 231MFP breast cancer cells are cultured to ~80% confluency.

  • Cells are treated with either DMSO (vehicle) or 1 µM CCW 28-3 for 3 hours in triplicate.

  • After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

b) Protein Digestion and TMT Labeling:

  • An equal amount of protein from each sample is reduced with DTT and alkylated with iodoacetamide.

  • Proteins are digested overnight with trypsin.

  • The resulting peptides are labeled with the appropriate TMT reagent according to the manufacturer's protocol.

  • Labeled peptides from all samples are combined.

c) Peptide Fractionation and LC-MS/MS Analysis:

  • The combined, labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

  • Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

d) Data Analysis:

  • Raw data is processed using a software suite like Proteome Discoverer or MaxQuant.

  • Peptides and proteins are identified by searching against a human protein database.

  • TMT reporter ion intensities are used to calculate the relative abundance of proteins between the CCW 28-3-treated and DMSO-treated samples.

  • Statistical analysis is performed to identify proteins with significant changes in abundance.

Western Blotting for Target Degradation

This protocol is used to validate the degradation of the target protein, BRD4.

a) Cell Treatment and Lysis:

  • Cells (e.g., 231MFP or HeLa) are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 3 or 5 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

b) SDS-PAGE and Immunoblotting:

  • Protein concentrations of the lysates are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • The membrane is incubated overnight at 4°C with a primary antibody against BRD4. An antibody against a loading control (e.g., GAPDH or Actin) is also used.

  • The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Bands are visualized using an ECL substrate and an imaging system.

  • Densitometry is used to quantify band intensities and determine the percentage of BRD4 degradation relative to the loading control and the DMSO-treated sample.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC (CCW 28-3) Ternary Ternary Complex (BRD4-PROTAC-RNF4) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ligase (RNF4) E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a this compound-based PROTAC.

Proteomics_Workflow cluster_workflow TMT Proteomics Workflow A Cell Treatment (DMSO vs. PROTAC) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D TMT Labeling C->D E Combine Samples D->E F Peptide Fractionation E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Caption: Workflow for TMT-based quantitative proteomics.

Conclusion

The this compound linker is a versatile component for the synthesis of PROTACs, as demonstrated by the potent and selective BRD4 degrader, CCW 28-3. The cross-reactivity studies highlighted in this guide reveal a favorable selectivity profile for this PROTAC, particularly its ability to discriminate between BET family members. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, aiding in the design of novel PROTACs with improved selectivity and the rigorous assessment of their off-target effects. Further studies on a wider range of PROTACs utilizing the this compound linker will be beneficial to establish a more comprehensive understanding of its influence on PROTAC selectivity.

References

Safety Operating Guide

Proper Disposal of Br-C4-NHBoc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations

Before handling Br-C4-NHBoc, it is crucial to assume it is a hazardous substance. Similar carbamates and bromoalkanes can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times. All handling of the solid material and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Waste Classification and Handling

Chemical waste generators are responsible for correctly classifying their waste.[1][2] this compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]

Key Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Ventilation: Ensure adequate ventilation when handling the chemical.[1]

  • Storage of Waste: Keep the waste in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container awaiting disposal.[1][2]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste."

  • Waste Labeling:

    • The hazardous waste label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "tert-butyl (4-bromobutyl)carbamate"

      • The CAS Number: 164365-88-2

      • Appropriate hazard warnings (e.g., "Irritant," "Harmful")

      • The accumulation start date.

  • Waste Accumulation:

    • Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste consolidation and removal.

    • Disposal should be carried out by a licensed waste disposal company.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting.

ParameterGuideline
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves
Handling Location Certified chemical fume hood
Storage Conditions for Waste Cool, dry, well-ventilated area in a tightly sealed, compatible container
Disposal Method Licensed hazardous waste disposal service
Prohibited Disposal Routes Do not empty into drains or dispose of as general waste[2]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear appropriate PPE (Lab coat, goggles, gloves) B Handle in a chemical fume hood A->B C Select a compatible, labeled hazardous waste container B->C D Transfer this compound waste and contaminated items into container C->D E Securely close the container D->E F Store container in a designated satellite accumulation area E->F G Contact EHS for waste pickup F->G H Waste transported by a licensed disposal company G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a guide and is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal protocols and regulatory requirements in your area.

References

Essential Safety and Operational Guide for Handling Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate). The following procedures are designed to ensure the safe execution of experimental work by providing clear, step-by-step guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles that meet ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against potential serious eye damage, a known hazard for this chemical class.[1]
Hand Protection Nitrile rubber gloves. It is advisable to check the manufacturer's specifications for breakthrough time and chemical resistance.To prevent skin contact. Nitrile gloves offer good resistance to a range of organic solvents and chemicals.[2]
Body Protection A standard laboratory coat that is fully buttoned with long sleeves. For larger quantities or increased risk of splashing, a chemically resistant apron is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated laboratory fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of any airborne particles or vapors. Work should always be conducted in an engineering control like a fume hood.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Weighing

  • Engineering Controls : All handling of this compound, including weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in Table 1.

  • Spill Preparedness : Ensure a chemical spill kit is readily accessible. For spills of solid material, it should be swept up carefully to avoid generating dust and placed in a designated waste container.[5]

  • Weighing : Use a disposable weighing boat to prevent contamination of balances. Handle the solid with a clean spatula.

2.2. Experimental Use

  • Addition to Reaction Vessel : When adding the solid to a reaction vessel, do so carefully to avoid creating dust.

  • Solvent Addition : If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

  • Monitoring the Reaction : Keep the reaction vessel closed and under adequate ventilation for the duration of the experiment.

  • Post-Reaction Work-up : All subsequent handling of the reaction mixture should be performed in the fume hood.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

3.1. Waste Segregation

  • Halogenated Waste : this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) are classified as halogenated organic waste.[6][7]

  • Waste Containers : Use a designated, clearly labeled, and sealed container for halogenated solid waste. Use a separate, compatible container for halogenated liquid waste.[8][9]

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[7][9][10]

3.2. Disposal Procedure

  • Solid Waste : Place all solid waste contaminated with this compound, including used PPE, into the designated "Halogenated Solid Waste" container.

  • Liquid Waste : Any solutions containing this compound should be disposed of in a "Halogenated Liquid Waste" container.

  • Container Management : Keep waste containers closed when not in use. Do not overfill containers.

  • Final Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final waste disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Weigh Compound B->C D Add to Reaction C->D E Perform Reaction D->E F Work-up E->F G Segregate Halogenated Waste F->G H Dispose in Labeled Container G->H I Follow Institutional Protocols H->I

Caption: Safe handling workflow for this compound.

References

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